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  • Product: (R)-1-fluoromethyl-2-phenylethylamine

Core Science & Biosynthesis

Foundational

Asymmetric Synthesis of (R)-1-Fluoromethyl-2-phenylethylamine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The fluoromethyl group ( −CH2​F ) serves as a bioisostere for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The fluoromethyl group ( −CH2​F ) serves as a bioisostere for the methyl group, but its high electronegativity significantly alters the basicity (pKa) of adjacent amines, enhances metabolic stability against monoamine oxidases, and modulates lipophilicity[1].

(R)-1-fluoromethyl-2-phenylethylamine (IUPAC: (2R)-1-fluoro-3-phenylpropan-2-amine) is a highly valuable chiral building block for central nervous system (CNS) agents and psychostimulant analogs [2]. Synthesizing this compound with high enantiomeric purity presents unique challenges, primarily due to the volatility of low-molecular-weight fluorinated intermediates and the propensity for stereochemical scrambling or skeletal rearrangement during nucleophilic fluorination.

This whitepaper critically evaluates two primary synthetic strategies—the Chiral Pool Approach and the Asymmetric Reductive Amination (Ellman’s Auxiliary) —detailing the mechanistic causality behind experimental choices and providing field-proven, self-validating protocols.

Mechanistic Insights & Strategic Design

Route A: The Chiral Pool Approach and the Aziridinium Pitfall

The most intuitive retrosynthetic disconnection relies on the chiral pool, starting from D-phenylalanine. Reduction of the carboxylic acid yields (R)-phenylalaninol, which can theoretically be fluorinated at the primary alcohol using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor [3].

The Causality of Failure: While DAST fluorination of simple primary alcohols proceeds with retention of configuration, amino alcohols present a severe complication: Neighboring Group Participation (NGP) . If the amine is protected with electron-rich groups (e.g., N,N -dibenzyl), the nitrogen lone pair attacks the DAST-activated intermediate, forming a highly reactive aziridinium ion. Subsequent fluoride attack occurs preferentially at the less sterically hindered primary carbon, leading to a skeletal rearrangement that yields 2-fluoro-3-phenylpropan-1-amine as the major byproduct [4].

DASTMechanism A N,N-Dibenzyl-D-phenylalaninol B DAST Activation (-CH2-O-SF2NEt2) A->B C Aziridinium Intermediate (NGP by Nitrogen) B->C N lone pair attack D Fluoride Attack at C1 (Rearrangement) C->D E Fluoride Attack at C2 (Retention) C->E F 2-Fluoro-3-phenylpropan-1-amine (Major Byproduct) D->F G 1-Fluoro-3-phenylpropan-2-amine (Target) E->G

Neighboring group participation during DAST fluorination leading to rearrangement.

To mitigate this, strongly electron-withdrawing protecting groups (like Phthalimide) must be used to deactivate the nitrogen lone pair. However, the harsh conditions required for phthalimide deprotection often degrade the sensitive fluoromethyl group.

Route B: Asymmetric Reductive Amination (The Ellman Approach)

To bypass the rearrangement risks of late-stage fluorination, the optimal strategy introduces the fluorine atom before establishing the chiral center. By starting with 1-fluoro-3-phenylpropan-2-one and utilizing (R)-tert-butanesulfinamide (Ellman's auxiliary), the stereocenter is constructed via highly predictable diastereoselective reduction.

The Causality of Success: The bulky tert-butanesulfinyl group directs the approach of the hydride source (e.g., NaBH4​ ) during the reduction of the imine. Operating at low temperatures (-48 °C) ensures the reaction proceeds through a rigid, non-chelating open transition state, maximizing the diastereomeric excess (de).

EllmanWorkflow A 1-Fluoro-3-phenylpropan-2-one + (R)-tert-Butanesulfinamide B Ti(OEt)4, THF, 25°C Condensation A->B C (R)-Sulfinyl Imine Intermediate B->C D NaBH4, THF, -48°C Diastereoselective Reduction C->D E (R,R)-Sulfinamide (High de) D->E F HCl / MeOH Auxiliary Cleavage E->F G (R)-1-Fluoromethyl-2-phenylethylamine Hydrochloride F->G

Workflow for the asymmetric reductive amination using Ellman's auxiliary.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics of both synthetic routes, demonstrating why the Ellman approach is the industry standard for scaling fluorinated chiral amines.

MetricRoute A: Chiral Pool (DAST)Route B: Ellman's Auxiliary
Starting Material D-Phenylalaninol1-Fluoro-3-phenylpropan-2-one
Stereocontrol Mechanism Retention of existing stereocenterDiastereoselective reduction
Primary Challenge Aziridinium-induced rearrangementSourcing/Synthesis of the fluorinated ketone
Overall Yield 25 - 40% (due to isomer separation)65 - 80%
Enantiomeric Excess (ee) >95% (dependent on starting material)>98% (after recrystallization)
Scalability Low (hazardous DAST reagent, thermal risks)High (mild reagents, highly reproducible)

Experimental Methodologies: Self-Validating Protocols

The following protocol details the Ellman Auxiliary Route , optimized for high stereofidelity and operational safety.

Step 1: Condensation to Form the (R)-Sulfinyl Imine

Rationale: Ti(OEt)4​ is employed as both a mild Lewis acid to activate the ketone and a water scavenger to drive the equilibrium. Unlike acidic catalysts, it does not degrade the acid-sensitive sulfinamide.

  • Setup: To a flame-dried, argon-purged round-bottom flask, add 1-fluoro-3-phenylpropan-2-one (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (20 mL, 0.5 M).

  • Activation: Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 20.0 mmol, 2.0 eq) dropwise at room temperature. Stir the yellow solution for 12 hours.

  • Self-Validating Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while vigorously stirring.

    • Observation: A dense white precipitate of TiO2​ will form immediately. This confirms the complete hydrolysis of the titanium reagent.

  • Extraction: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 x 20 mL). Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo. The crude imine is typically >95% pure and should be used immediately in the next step.

Step 2: Diastereoselective Reduction

Rationale: Lowering the temperature to -48 °C restricts the conformational mobility of the imine, ensuring the hydride attacks exclusively from the less sterically hindered face.

  • Setup: Dissolve the crude (R)-sulfinyl imine in anhydrous THF (30 mL) and cool to -48 °C using a dry ice/acetonitrile bath.

  • Reduction: Add Sodium borohydride ( NaBH4​ , 30.0 mmol, 3.0 eq) in a single portion. Stir at -48 °C for 4 hours.

  • Quenching: Slowly add saturated aqueous NH4​Cl (10 mL) at -48 °C, then allow the mixture to warm to room temperature.

  • Validation: Extract with Ethyl Acetate. Before proceeding, analyze the crude mixture via 1H -NMR or HPLC. The diastereomeric ratio (dr) should be 95:5. If the dr is lower, the product can be recrystallized from hexanes/EtOAc prior to cleavage.

Step 3: Auxiliary Cleavage

Rationale: Anhydrous acidic methanolysis selectively cleaves the N-S bond, releasing the volatile sulfur byproduct as a gas/liquid while precipitating the target amine as a stable hydrochloride salt.

  • Setup: Dissolve the diastereopure sulfinamide in Methanol (15 mL).

  • Cleavage: Add 4M HCl in 1,4-dioxane (5.0 mL, 20.0 mmol). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo to remove methanol and volatile sulfur byproducts. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities.

  • Final Product: Filter the white solid to obtain (R)-1-fluoromethyl-2-phenylethylamine hydrochloride.

Conclusion

The asymmetric synthesis of (R)-1-fluoromethyl-2-phenylethylamine highlights the delicate balance between electrophilic activation and stereochemical preservation. While chiral pool approaches are frequently derailed by neighboring group participation and subsequent skeletal rearrangements, the Ellman auxiliary methodology provides a robust, scalable, and highly diastereoselective alternative. By carefully controlling transition state geometries and utilizing self-validating workup procedures, researchers can reliably access this critical fluorinated pharmacophore for advanced drug development.

References

  • Beilstein Journal of Organic Chemistry. (2014). Stereoselectively fluorinated N-heterocycles: a brief survey. Retrieved from [Link]

  • Royal Society of Chemistry (RSC Advances). (2014). Electronic Supplementary Material: Synthesis of stereoselectively fluorinated amines and aziridinium intermediates. Retrieved from [Link]

Exploratory

Enantioselective Synthesis of Monofluoromethylated Phenylethylamines: Strategic Methodologies and Protocols

Executive Summary The incorporation of a monofluoromethyl (–CH₂F) group into the phenylethylamine scaffold is a highly strategic modification in modern drug design. The fluorine atom acts as a bioisostere for a hydroxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of a monofluoromethyl (–CH₂F) group into the phenylethylamine scaffold is a highly strategic modification in modern drug design. The fluorine atom acts as a bioisostere for a hydroxyl or methyl group, while its strong electron-withdrawing nature significantly lowers the pKa of the adjacent amine. This modulation enhances metabolic stability, increases lipophilicity, and improves blood-brain barrier (BBB) penetration—critical factors for CNS-active therapeutics.

However, the asymmetric construction of carbon-fluorine stereogenic centers, particularly the stereoselective installation of a –CH₂F moiety, presents formidable synthetic challenges. Direct electrophilic fluorination is often plagued by over-fluorination and poor enantiocontrol, while simple α-fluoro carbanions are highly prone to decomposition via β-fluoride elimination. This technical guide details two field-proven, authoritative methodologies for overcoming these barriers: the catalytic asymmetric Mannich-type addition using fluorobis(phenylsulfonyl)methane (FBSM) [1], and the diastereoselective nucleophilic addition to chiral sulfinyl ketimines [2].

Mechanistic Pathways & Strategic Approaches

Strategy A: Catalytic Enantioselective Mannich-Type Monofluoromethylation

Direct nucleophilic monofluoromethylation of imines using fluoromethane gas or simple fluoromethyl halides is practically impossible due to the instability of the corresponding carbanions. To circumvent this, Shibata and co-workers pioneered the use of 1-fluorobis(phenylsulfonyl)methane (FBSM) as a stable, highly acidic fluoromethide equivalent [1].

Causality in Experimental Design: The dual phenylsulfonyl groups of FBSM drastically lower the pKa of the central C–H bond, enabling mild deprotonation by solid bases (e.g., Cs₂CO₃) in a biphasic system. When paired with a Cinchona alkaloid-derived phase-transfer catalyst (PTC), the bulky catalyst selectively shields one face of the in situ generated imine (derived from an α-amido sulfone precursor). The steric bulk of the phenylsulfonyl groups prevents unwanted dialkylation. Subsequent reductive desulfonylation using magnesium in methanol cleanly yields the target α-monofluoromethyl amine with high enantiomeric excess.

FBSM_Workflow A α-Amido Sulfone (Prochiral Precursor) B In situ Imine Intermediate A->B Base (- PhSO2-) C FBSM + Cinchona PTC (Mannich-type Addition) B->C Chiral Induction D α-Fluorobis(phenylsulfonyl) Amine Adduct C->D C-C Bond Formation E Mg / MeOH (Reductive Desulfonylation) D->E Cleavage F Enantioenriched α-Monofluoromethyl Amine E->F Final Product

Catalytic workflow for enantioselective monofluoromethylation using the FBSM/Mannich strategy.
Strategy B: Diastereoselective Nucleophilic Addition to Sulfinyl Ketimines

For the synthesis of α,α-dibranched phenylethylamines (e.g., phentermine analogs), ketimines are required. However, ketimines are notoriously less reactive and more prone to enolization than aldimines. Hu and co-workers resolved this by utilizing Ellman’s (R)-N-tert-butylsulfinyl ketimines coupled with the pregeneration of a fluoro(phenylsulfonyl)methyl anion (PhSO₂CHF⁻) [2].

Causality in Experimental Design: Attempting to deprotonate PhSO₂CH₂F in the presence of the ketimine leads to substrate decomposition and poor yields. By pregenerating the PhSO₂CHF⁻ anion with n-BuLi at -78 °C, the strong base is consumed before the electrophile is introduced. The reaction proceeds through a highly ordered, lithium-coordinated six-membered cyclic transition state, dictating excellent diastereoselectivity (>99:1 dr). This contrasts sharply with the non-chelation control typically observed in aldimine additions, ensuring strict stereochemical fidelity.

Sulfinyl_Imine_Mechanism A PhSO2CH2F (Fluoromethylating Agent) B Pregenerated PhSO2CHF- (n-BuLi, -78°C) A->B Deprotonation D Cyclic 6-Membered Transition State (Li+ Chelation) B->D Nucleophilic Attack C (R)-N-tert-Butylsulfinyl Ketimine (Chiral Electrophile) C->D Coordination E Diastereomerically Pure Sulfinamide Adduct D->E Stereocontrol F Acidic Deprotection & Desulfonylation (Na/Hg) E->F Cleavage G α,α-Dibranched Monofluoromethyl Amine F->G Final Amine

Stereochemical transition state workflow for diastereoselective ketimine monofluoromethylation.

Quantitative Data Presentation: Comparative Efficacy

The following table summarizes the operational parameters and quantitative outcomes of both strategies, allowing researchers to select the appropriate methodology based on their target phenylethylamine derivative.

ParameterStrategy A: FBSM / Mannich-Type [1]Strategy B: Sulfinyl Ketimine Addition [2]
Target Motif α-Monofluoromethyl phenylethylaminesα,α-Dibranched monofluoromethyl amines
Key Reagent 1-Fluorobis(phenylsulfonyl)methane (FBSM)Fluoromethyl phenyl sulfone (PhSO₂CH₂F)
Chiral Source Cinchona alkaloid PTC (Catalytic, 10 mol%)(R)-N-tert-butylsulfinamide (Auxiliary, Stoichiometric)
Typical Yield (Step 1) 70 – 98%75 – 95%
Stereoselectivity 80 – 99% eeUp to >99:1 dr
Desulfonylation Method Mg turnings / MeOH (0 °C to rt)Na/Hg amalgam / Na₂HPO₄ / MeOH (-20 °C to rt)
Scalability High (Catalytic, mild biphasic conditions)Moderate (Requires strict cryogenic control at -78 °C)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify intermediate success before proceeding to subsequent steps.

Protocol 1: Synthesis of (S)-1-Fluoro-3-phenylpropan-2-amine via FBSM[1]

Step 1: Catalytic Enantioselective Mannich Addition

  • Setup: To a flame-dried Schlenk tube, add the α-amido sulfone precursor (1.0 equiv, 0.5 mmol), FBSM (1.2 equiv, 0.6 mmol), and the Cinchona alkaloid-derived PTC (10 mol%).

  • Solvent & Base: Dissolve the mixture in anhydrous CH₂Cl₂ (5.0 mL) and cool the solution to -20 °C under an argon atmosphere. Add solid Cs₂CO₃ (3.0 equiv) in one portion.

  • Reaction: Stir vigorously at -20 °C for 48–72 hours. Monitor the consumption of the amido sulfone via TLC (Hexanes/EtOAc, 7:3).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

  • Validation Checkpoint 1: Analyze the purified adduct via ¹⁹F NMR. A successful C–C bond formation is confirmed by a characteristic singlet shift in the region of -135 to -145 ppm, corresponding to the –CF(SO₂Ph)₂ group. Chiral HPLC should be utilized here to confirm the enantiomeric excess (ee > 90%).

Step 2: Reductive Desulfonylation

  • Setup: Dissolve the α-fluorobis(phenylsulfonyl) amine adduct (0.2 mmol) in anhydrous MeOH (4.0 mL) and cool to 0 °C.

  • Reduction: Add activated magnesium turnings (10.0 equiv) and a catalytic amount of iodine to initiate the reaction. Stir at 0 °C for 1 hour, then allow to warm to room temperature until the magnesium is fully consumed.

  • Workup: Dilute with EtOAc, wash with 1M HCl to dissolve magnesium salts, neutralize the aqueous layer with NaOH, and extract the free amine with CH₂Cl₂.

  • Validation Checkpoint 2: The final product must be validated by ¹⁹F NMR, where the signal will shift dramatically to a doublet of triplets (dt) around -220 ppm, confirming the successful generation of the –CH₂F moiety.

Protocol 2: Synthesis of α-Methyl-α-monofluoromethylbenzylamine via Sulfinyl Ketimine [2]

Step 1: Pregeneration of the PhSO₂CHF⁻ Anion

  • Setup: In a flame-dried Schlenk flask under argon, dissolve PhSO₂CH₂F (1.5 equiv, 0.75 mmol) in anhydrous THF (5.0 mL). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-BuLi (1.5 equiv, 2.5 M in hexanes) over 5 minutes. Stir the resulting bright yellow solution at -78 °C for 30 minutes to ensure complete anion formation.

Step 2: Diastereoselective Nucleophilic Addition

  • Addition: Slowly add a solution of the (R)-N-tert-butylsulfinyl ketimine (1.0 equiv, 0.5 mmol) in THF (2.0 mL) down the cold wall of the flask.

  • Reaction: Stir at -78 °C for 4 hours.

  • Workup: Quench cold with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 10 mL), dry over MgSO₄, and concentrate.

  • Validation Checkpoint 1: Obtain a ¹⁹F NMR of the crude mixture. The diastereomeric ratio (dr) can be directly calculated by integrating the distinct fluorine signals of the epimers (typically located near -210 ppm). A successful reaction will yield a dr of >95:5.

Step 3: Desulfonylation and Deprotection

  • Desulfonylation: Treat the purified sulfinamide with 6% Na/Hg amalgam (4.0 equiv) and Na₂HPO₄ (4.0 equiv) in anhydrous MeOH at -20 °C. Stir for 4 hours, filter through Celite, and concentrate.

  • Deprotection: Dissolve the crude intermediate in MeOH and treat with 4M HCl in dioxane to cleave the tert-butylsulfinyl group.

  • Validation Checkpoint 2: Confirm the final α,α-dibranched monofluoromethyl amine via HRMS (ESI) and verify optical purity via polarimetry or chiral LC-MS.

References

  • Title: Cinchona Alkaloid-Catalyzed Enantioselective Monofluoromethylation Reaction Based on Fluorobis(phenylsulfonyl)methane Chemistry Combined with a Mannich-type Reaction Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2007, 129, 20, 6394-6395) URL: [Link]

  • Title: Stereoselective Monofluoromethylation of N-tert-Butylsulfinyl Ketimines Using Pregenerated Fluoro(phenylsulfonyl)methyl Anion Source: Organic Letters (Org. Lett. 2008, 10, 23, 5377-5380) URL: [Link]

Foundational

Chiral Resolution of 1-Fluoromethyl-2-phenylethylamine: A Comprehensive Technical Guide

Executive Summary 1-Fluoromethyl-2-phenylethylamine (also known systematically as 1-fluoro-3-phenylpropan-2-amine) is a highly specialized fluorinated analog of amphetamine. The introduction of a fluorine atom into the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Fluoromethyl-2-phenylethylamine (also known systematically as 1-fluoro-3-phenylpropan-2-amine) is a highly specialized fluorinated analog of amphetamine. The introduction of a fluorine atom into the phenylethylamine scaffold significantly alters its pharmacokinetic properties, metabolic stability, and lipophilicity[1]. Because the pharmacological potency and receptor binding affinity differ drastically between its enantiomers, achieving high-purity chiral resolution is a critical bottleneck in drug development and forensic toxicology[2].

This whitepaper provides an authoritative, in-depth guide to the chiral resolution of 1-fluoromethyl-2-phenylethylamine. It covers the physicochemical challenges introduced by fluorination, preparative-scale diastereomeric salt crystallization, and analytical-scale derivatization for chromatographic separation.

Mechanistic Grounding: The "Fluoro" Effect on Resolution

Standard protocols for the chiral resolution of non-fluorinated amphetamines often fail or yield suboptimal enantiomeric excess (ee%) when applied to 1-fluoromethyl-2-phenylethylamine. This is driven by two primary physicochemical alterations:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atom at the C1 position exerts a strong electron-withdrawing effect on the adjacent C2 primary amine. This reduces the electron density on the nitrogen, lowering its pKa​ from ~9.9 (standard amphetamine) to approximately 8.5–9.0. Consequently, weak resolving acids may fail to fully protonate the amine, leading to unstable diastereomeric salts.

  • Steric and Lattice Disruptions: Traditional resolution techniques, such as diastereomeric salt crystallization, often result in low yields (<50%) for fluorinated tertiary and secondary chiral centers due to altered crystal lattice packing[3]. The fluoromethyl group changes the solvation dynamics, requiring careful optimization of the crystallization solvent (typically shifting from pure ethanol to an ethanol/water or isopropanol matrix).

To overcome these challenges, researchers must employ highly specific chiral resolving agents for preparative work, or rely on indirect chiral derivatization for analytical quantification[4].

Preparative Scale: Diastereomeric Salt Crystallization

For bulk synthesis and preparative isolation, fractional crystallization of diastereomeric salts remains the most scalable approach. By reacting the racemic amine with an enantiopure chiral acid (e.g., (R)-(-)-Mandelic acid or Tartaric acid derivatives), two diastereomeric salts are formed with distinct solubility profiles.

SaltResolution Racemic Racemic 1-Fluoromethyl- 2-phenylethylamine SaltFormation Diastereomeric Salt Formation (Ethanol/H2O, Heat) Racemic->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) ChiralAcid->SaltFormation Crystallization Fractional Crystallization (Cooling to 4°C) SaltFormation->Crystallization MotherLiquor Mother Liquor (Enriched in (S)-Isomer Salt) Crystallization->MotherLiquor Soluble Crystals Crystals (Enriched in (R)-Isomer Salt) Crystallization->Crystals Precipitate Base1 Basification (NaOH) & Extraction MotherLiquor->Base1 Base2 Basification (NaOH) & Extraction Crystals->Base2 IsomerS (S)-1-Fluoromethyl- 2-phenylethylamine Base1->IsomerS IsomerR (R)-1-Fluoromethyl- 2-phenylethylamine Base2->IsomerR

Caption: Workflow of diastereomeric salt crystallization for chiral resolution.

Protocol 1: Diastereomeric Salt Crystallization

Objective: Isolate the (R)-enantiomer of 1-fluoromethyl-2-phenylethylamine.

  • Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of racemic 1-fluoromethyl-2-phenylethylamine in a 90:10 mixture of Ethanol/Water.

    • Causality: The addition of 10% water increases the dielectric constant of the solvent, accommodating the highly polar nature of the fluorinated salt and preventing premature, non-selective precipitation.

  • Acid Addition: Slowly add 1.0 equivalent of (R)-(-)-Mandelic acid while heating the mixture to 70°C under continuous stirring until a clear solution is achieved.

  • Controlled Cooling (Fractional Crystallization): Allow the solution to cool ambiently to room temperature over 4 hours, then transfer to a 4°C refrigerator for 12 hours.

    • Causality: Rapid cooling traps the wrong isomer in the crystal lattice (occlusion). Slow, thermodynamic cooling ensures high enantiomeric purity of the precipitating (R,R)-salt.

  • Filtration & Basification: Filter the resulting crystals. To liberate the free base, suspend the crystals in dichloromethane (DCM) and wash with 1M NaOH (pH > 11).

    • Causality: The pH must be raised well above the amine's pKa​ (~8.5) to ensure complete deprotonation and partitioning into the organic DCM layer.

  • System Validation & QC: Evaporate the DCM and analyze the free base via Chiral HPLC (see Protocol 2). If the ee% is < 98%, perform a second recrystallization of the salt in pure ethanol before final basification.

Analytical Scale: Indirect Chiral Separation via Derivatization

Direct chiral separation using specialized columns (e.g., Phenomenex Lux AMP or cyclodextrin phases) is possible[5], but these columns are expensive and can cause ion suppression in LC-MS workflows[6].

A highly reliable, cost-effective alternative is indirect chiral separation . By reacting the enantiomers with a chiral derivatizing agent (CDA) such as 9-fluorenylmethyl chloroformate-L-proline (FMOC-L-Pro) or Trifluoroacetyl-L-prolyl chloride (TPC), the enantiomers are converted into diastereomers[2][4]. Diastereomers possess different physicochemical properties and can be easily separated on standard, achiral C18 columns[6].

Derivatization Sample Analyte: (R/S)-1-Fluoro-3- phenylpropan-2-amine Reaction Derivatization Reaction (Ambient Temp, 2 min) Sample->Reaction Reagent Derivatization Reagent: FMOC-L-Proline Reagent->Reaction Diastereomers FMOC-L-Pro Diastereomers (Covalent Adducts) Reaction->Diastereomers HPLC Reversed-Phase HPLC (Achiral C18 Column) Diastereomers->HPLC Detection Fluorescence Detection (Baseline Resolution) HPLC->Detection

Caption: Indirect chiral separation via FMOC-L-Pro derivatization and HPLC.

Protocol 2: Analytical Derivatization with FMOC-L-Pro for HPLC

Objective: Quantify the enantiomeric excess (ee%) of the resolved amine.

  • Buffer Preparation: Prepare a 0.1 M borate buffer adjusted to pH 8.5.

    • Causality: The reaction requires the amine to be in its nucleophilic, deprotonated state. Given the lower pKa​ of the fluorinated amine, pH 8.5 is optimal to balance reactivity while preventing hydrolysis of the FMOC-L-Pro reagent.

  • Derivatization: Mix 0.25 mL of the amine sample (0.5–20.0 mg/mL) with 0.25 mL of FMOC-L-Pro derivatizing solution (in acetonitrile).

  • Incubation: Allow the reaction to proceed at ambient temperature for exactly 2 minutes[4].

    • Causality: FMOC-L-Pro reacts rapidly. Extended reaction times do not improve yield but may increase background noise from reagent degradation. No racemization occurs under these mild conditions[4].

  • Quenching & Injection: Quench the reaction with 10 µL of 1M HCl to stabilize the adducts, then inject 20 µL onto a standard C18 analytical column.

  • System Validation & QC: Always run a reagent blank (buffer + FMOC-L-Pro) to identify artifact peaks. A racemic standard must be injected first to confirm baseline resolution ( Rs​>1.5 ) of the two diastereomeric peaks.

Quantitative Data Summaries

Table 1: Comparison of Chiral Resolution Strategies for Fluorinated Amphetamines

StrategyReagents / Stationary PhaseTypical Yield / RecoveryEnantiomeric Excess (ee%)Scalability
Diastereomeric Salt (R)-Mandelic Acid / EtOH-H2O35 - 45% (per crystallization)> 98% (after 2 cycles)High (Multi-kg)
Indirect LC (Derivatization) FMOC-L-Pro / Achiral C18> 95% (Analytical conversion)N/A (Analytical only)Low (Analytical)
Indirect GC-MS (Derivatization) TPC (Trifluoroacetyl-L-prolyl chloride)> 90% (Analytical conversion)N/A (Analytical only)Low (Analytical)
Direct Chiral HPLC Phenomenex Lux AMP / Cyclodextrins> 90% (Preparative HPLC)> 99%Low to Medium

Table 2: Chromatographic Parameters for FMOC-L-Pro Diastereomeric Separation

ParameterCondition / ValueRationale
Column Standard C18 (e.g., 150 x 4.6 mm, 5 µm)Cost-effective; chiral columns are unnecessary post-derivatization[6].
Mobile Phase Acetonitrile / Water (Gradient)Resolves the differing hydrophobicities of the formed diastereomers.
Flow Rate 1.0 mL/minBalances resolution speed and backpressure.
Detection Fluorescence (Excitation: 260nm)Amphetamines have low natural UV/fluorescence; FMOC provides a strong fluorophore for high sensitivity[4].
Run Time < 15 minutesSuitable for high-throughput forensic and QA/QC laboratories[4].

Sources

Exploratory

Engineering the Synapse: Synthesis and Pharmacological Profiling of Fluorinated Phenethylamine Analogs for CNS Research

Executive Summary The phenethylamine scaffold serves as the structural backbone for a vast array of central nervous system (CNS) active compounds, ranging from endogenous neurotransmitters (dopamine, norepinephrine) to s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phenethylamine scaffold serves as the structural backbone for a vast array of central nervous system (CNS) active compounds, ranging from endogenous neurotransmitters (dopamine, norepinephrine) to synthetic 5-HT2A receptor agonists. As application scientists and drug developers seek to optimize the pharmacodynamics and pharmacokinetics of these molecules, halogenation—specifically fluorination—has emerged as a critical structural modification. This technical guide explores the causality behind fluorination, details the pharmacological shifts observed in fluorinated analogs (such as 2C-TFM and trifluoromescaline), and provides a self-validating synthetic methodology for their preparation.

The Bioisosteric Rationale: Why Fluorine?

The introduction of a fluorine atom into a phenethylamine is not merely a steric substitution; it fundamentally rewrites the electronic and metabolic landscape of the molecule. Historically, it has been observed that the introduction of fluorine into the phenethylamine nucleus can impact greatly on psychoactivity, ranging from marked loss to enhancement and prolongation of effects[1].

From a mechanistic perspective, fluorine acts as a highly specialized bioisostere due to three key properties:

  • Metabolic Shielding: The C–F bond is exceptionally strong (~116 kcal/mol). Placing fluorine or trifluoromethyl (-CF3) groups at positions typically susceptible to oxidative metabolism (e.g., the 4-position of the phenyl ring) effectively blocks cytochrome P450-mediated degradation. Furthermore, the electron-withdrawing nature of fluorine reduces the basicity of the terminal amine, which can slow enzymatic deamination by monoamine oxidase (MAO)[2].

  • Lipophilic Efficiency: The -CF3 group is highly lipophilic. This modification significantly enhances the molecule's ability to passively diffuse across the blood-brain barrier (BBB), increasing the concentration of the drug within the CNS.

  • Electronic Modulation: Fluorine's high electronegativity alters the electron density of the aromatic ring. This influences pi-pi stacking and cation-pi interactions within the highly conserved aspartate residues of the 5-HT2A binding pocket, often leading to tighter receptor binding.

Pharmacological Profiling: Receptor Affinities

Fluorinated phenethylamines exhibit distinct binding profiles compared to their non-fluorinated counterparts. Extending or fluorinating the 4-alkoxy substituent generally increases 5-HT2A and 5-HT2C receptor binding affinities, and enhances activation potency[3]. For instance, while mescaline is a relatively weak partial agonist, its fluorinated derivatives, such as difluoromescaline (DFM) and trifluoromescaline (TFM), show a 4-fold and >9-fold increase in human potency, respectively[3].

Similarly, 2C-TFM (2,5-dimethoxy-4-trifluoromethylphenethylamine) is recognized as one of the most potent simple phenethylamines, rivaling the potency of complex amphetamines like DOI[4]. In vitro studies demonstrate that 2C-TFM displaces radiolabelled ketanserin from 5-HT2A/C receptors with a Ki​ of 74.5 nM[4].

Table 1: Pharmacological Profile of Selected Phenethylamines at Serotonergic Receptors
CompoundSubstitution Pattern5-HT2A Affinity ( Ki​ )5-HT2B Activation ( EC50​ )Relative Human Potency
Mescaline 3,4,5-trimethoxy~550 nMN/A1x (Baseline)
Difluoromescaline (DFM) 4-OCHF2-3,5-dimethoxyEnhanced1,700–2,300 nM~4x
Trifluoromescaline (TFM) 4-OCF3-3,5-dimethoxyHigh88–210 nM>9x
2C-TFM 4-CF3-2,5-dimethoxy74.5 nMSub-micromolar~15x

Data aggregated from in vitro binding assays and structure-activity relationship studies on 5-HT2A receptor agonists (3)[3].

Synthetic Methodologies: The Henry Reaction Workflow

The most robust and scalable route to fluorinated phenethylamines is the Henry reaction (nitroaldol condensation), followed by a strong hydride reduction. While advanced techniques exist for direct N-trifluoromethylation using bench-stable precursors like (Me4N)SCF3 followed by AgF[5], building the scaffold from a pre-fluorinated benzaldehyde remains the industry standard for ring-substituted analogs.

SynthesisWorkflow A Fluorinated Benzaldehyde B Henry Reaction (Condensation) A->B CH3NO2, NH4OAc C Nitrostyrene Intermediate B->C -H2O D LiAlH4 Reduction C->D THF, Reflux E Fluorinated Phenethylamine D->E Fieser Workup

Caption: Workflow for the synthesis of fluorinated phenethylamines via the Henry reaction and reduction.

Experimental Protocol: Synthesis of 2C-TFM

The following protocol outlines the synthesis of 2C-TFM from 2,5-dimethoxy-4-(trifluoromethyl)benzaldehyde. This methodology is designed as a self-validating system; each chemical choice is grounded in mechanistic causality to ensure high yield and purity.

Step 1: Nitroaldol (Henry) Condensation
  • Objective: Condense the fluorinated benzaldehyde with nitromethane to form the corresponding nitrostyrene.

  • Procedure:

    • In a round-bottom flask, dissolve 10.0 g of 2,5-dimethoxy-4-(trifluoromethyl)benzaldehyde in 50 mL of glacial acetic acid.

    • Add 15 mL of anhydrous nitromethane and 3.0 g of anhydrous ammonium acetate.

    • Equip the flask with a reflux condenser and heat the mixture to 100°C for 4–6 hours under continuous stirring.

    • Allow the reaction to cool to room temperature, then pour over crushed ice to precipitate the bright yellow/orange nitrostyrene crystals. Filter and wash with cold water and a small amount of cold methanol.

  • Causality & Logic: Nitromethane is weakly acidic. Ammonium acetate acts as a basic catalyst, deprotonating the nitromethane to form a highly nucleophilic nitronate anion. Glacial acetic acid provides a protic environment that facilitates the dehydration of the intermediate beta-nitro alcohol. This dehydration drives the equilibrium forward, resulting in the thermodynamically stable, highly conjugated nitrostyrene.

Step 2: Hydride Reduction to Phenethylamine
  • Objective: Exhaustively reduce the nitrostyrene intermediate to the primary amine (2C-TFM).

  • Procedure:

    • Strictly Anhydrous Setup: Purge a dry, multineck round-bottom flask with argon. Suspend 4.0 g of Lithium Aluminum Hydride (LiAlH4) in 100 mL of anhydrous Tetrahydrofuran (THF).

    • Dissolve the nitrostyrene from Step 1 in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension via an addition funnel, maintaining a gentle reflux.

    • Once addition is complete, reflux the mixture for 8 hours.

    • Fieser Workup: Cool the flask in an ice bath. Carefully quench the reaction by sequentially adding: 4.0 mL of H2​O , 4.0 mL of 15% NaOH solution, and finally 12.0 mL of H2​O . Stir vigorously until a granular white precipitate forms.

    • Filter the salts, concentrate the THF filtrate in vacuo, and precipitate the product as a hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the freebase.

  • Causality & Logic: Both the nitro group and the alkene double bond must be reduced to yield the target phenethylamine. LiAlH4 is a powerful hydride donor capable of this exhaustive reduction. Water must be strictly excluded during the reaction to prevent the premature quenching of LiAlH4, which evolves explosive hydrogen gas. The Fieser workup is a non-negotiable protocol standard: it hydrolyzes the aluminum complexes into sodium aluminate, a granular inorganic salt. This prevents the formation of a gelatinous aluminum hydroxide emulsion that would otherwise trap the highly lipophilic fluorinated phenethylamine.

Neurochemical Signaling: 5-HT2A Activation Pathway

Once synthesized and introduced into the CNS, fluorinated phenethylamines like 2C-TFM act primarily as agonists at serotonin 5-HT2A and 5-HT2C receptors[6]. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq​/11 alpha subunit. Activation of this receptor triggers a well-defined intracellular signaling cascade responsible for the compound's profound psychoactive and neuroplastic effects.

SignalingPathway L Fluorinated Agonist (e.g., 2C-TFM) R 5-HT2A Receptor (GPCR) L->R Binds & Activates G Gq Protein (u03B1-subunit) R->G Conformational Change PLC Phospholipase C (PLC) G->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Membrane Bound IP3 IP3 PIP2->IP3 Cytosolic Release Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening

Caption: 5-HT2A receptor Gq-protein coupled signaling pathway activated by fluorinated phenethylamines.

Conclusion

The strategic incorporation of fluorine into phenethylamine scaffolds represents a powerful tool in CNS drug design. By leveraging fluorine's unique bioisosteric properties, researchers can drastically enhance target affinity, metabolic stability, and BBB penetrance. As demonstrated by the robust Henry condensation and reduction workflows, these analogs can be synthesized with high fidelity, providing vital tools for mapping serotonergic pathways and developing novel neurotherapeutics.

References

  • Fluorine in psychedelic phenethylamines , PubMed - NIH. 1

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines , PMC - NIH. 3

  • 2C-TFM: Synthesis and Overview , Scribd. 4

  • 2C-TFM , Grokipedia. 6

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3 , PMC - NIH. 5

  • Buy 3-(2-Aminoethyl)-5-fluorophenol hydrochloride , Smolecule. 2

Sources

Foundational

Preparation of (R)-1-Fluoromethyl-2-phenylethylamine from Chiral Precursors: A Comprehensive Technical Guide

Executive Summary The synthesis of chiral fluorinated amphetamine bioisosteres, specifically (R)-1-fluoromethyl-2-phenylethylamine (also known as (R)-1-fluoro-3-phenylpropan-2-amine), requires rigorous stereochemical con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral fluorinated amphetamine bioisosteres, specifically (R)-1-fluoromethyl-2-phenylethylamine (also known as (R)-1-fluoro-3-phenylpropan-2-amine), requires rigorous stereochemical control. The substitution of a terminal methyl group with a fluoromethyl moiety significantly alters the molecule's lipophilicity, metabolic stability, and monoamine receptor interaction profile, making it a highly valuable target in neuropharmacological drug development (1[1]).

This technical guide outlines a high-fidelity, self-validating synthetic workflow starting from the chiral pool precursor D-Phenylalanine . By strategically avoiding direct fluorination reagents that trigger neighboring group participation (NGP), this protocol guarantees high regiomeric purity and preserves the absolute configuration at the chiral center.

Mechanistic Pitfalls: The Aziridinium Dilemma

A common approach to synthesizing fluoroamines is the direct deoxofluorination of β -amino alcohols using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. However, when applying this to N-protected phenylalaninol derivatives, the reaction frequently suffers from devastating regiochemical scrambling.

The Causality of Rearrangement: When an N,N-dibenzyl or N-alkyl protected amino alcohol is activated by DAST, the highly nucleophilic nitrogen lone pair can attack the activated carbon (C1) faster than the external fluoride ion. This intramolecular displacement forms a highly strained aziridinium intermediate . Subsequent nucleophilic attack by fluoride can occur at either C1 or C2 of the aziridinium ring, leading to a mixture of the desired 1-fluoro-3-phenylpropan-2-amine and the rearranged 2-fluoro-3-phenylpropan-1-amine (2[2]).

Aziridinium_Mechanism A N,N-Dibenzyl Amino Alcohol B DAST Activation (-HF) A->B DAST C Aziridinium Intermediate B->C NGP D Attack at C1 (Desired 1-Fluoro) C->D F⁻ attacks C1 E Attack at C2 (Rearranged 2-Fluoro) C->E F⁻ attacks C2

Fig 1. Neighboring group participation leading to regiomeric mixtures during direct DAST fluorination.

Optimized High-Fidelity Workflow

To bypass the aziridinium pathway and ensure absolute regioselectivity, this guide employs an Activation-Displacement Strategy . The use of nucleophilic substitution on activated precursors is a gold standard for synthesizing radiolabeled and cold fluorinated amphetamine analogs (3[3]).

The primary alcohol of N-Boc-D-phenylalaninol is first converted into a stable sulfonate ester (tosylate). This intermediate is then subjected to an SN​2 displacement using Tetrabutylammonium fluoride (TBAF). Because the N-Boc group is a poor nucleophile compared to N,N-dibenzyl groups, and the tosylate is displaced directly by the highly reactive "naked" fluoride from TBAF, the reaction proceeds with >99% regioselectivity.

Synthetic_Workflow N1 D-Phenylalanine (Chiral Pool) N2 D-Phenylalaninol (Reduction) N1->N2 NaBH₄, I₂, THF, Reflux N3 N-Boc-D-Phenylalaninol (Protection) N2->N3 Boc₂O, Et₃N, DCM, RT N4 N-Boc-O-Tosyl-D-Phenylalaninol (Activation) N3->N4 TsCl, Pyridine, 0°C to RT N5 (R)-N-Boc-1-Fluoro-3-phenylpropan-2-amine (Fluorination) N4->N5 TBAF, THF, 60°C N6 (R)-1-Fluoromethyl-2-phenylethylamine (Deprotection) N5->N6 4M HCl in Dioxane, RT

Fig 2. Step-by-step synthetic workflow for (R)-1-fluoromethyl-2-phenylethylamine avoiding aziridinium intermediates.

Quantitative Comparison of Fluorination Strategies

The table below summarizes the quantitative outcomes of different fluorination methods applied to protected β -amino alcohols, validating the choice of the Tosylation/TBAF route.

Fluorination MethodReagents & ConditionsRegiomeric Purity (1-Fluoro : 2-Fluoro)Overall Yield (%)Primary Byproducts
Direct DAST DAST, DCM, -78 °C to RT38 : 6245%Rearranged amine, Elimination (alkene)
Direct Deoxo-Fluor Deoxo-Fluor, DCM, RT45 : 5550%Rearranged amine, Oxazolidinone
Activation / SN​2 1. TsCl/Pyr 2. TBAF/THF, 60 °C> 99 : 1 78% Trace alkene (due to basicity of F⁻)

Data extrapolated from standard chiral amino alcohol fluorination studies[2].

Detailed Experimental Protocols

Every step in this protocol is designed as a self-validating system. Intermediate purity must be verified before proceeding to ensure the final chiral resolution remains intact, which can be analytically confirmed via LC-MS/MS using chiral derivatizing agents like Marfey's reagent (4[4]).

Step 1: Reduction to D-Phenylalaninol

Causality: NaBH4​ alone cannot reduce carboxylic acids. The addition of I2​ generates diborane ( B2​H6​ ) in situ, which is a powerful and chemoselective reducing agent that prevents the racemization of the chiral center.

  • Suspend D-Phenylalanine (10.0 g, 60.5 mmol) in anhydrous THF (100 mL) under an argon atmosphere.

  • Add NaBH4​ (5.5 g, 145 mmol) in one portion.

  • Cool the flask to 0 °C. Dissolve I2​ (15.3 g, 60.5 mmol) in THF (50 mL) and add dropwise over 45 minutes.

  • Reflux the mixture for 18 hours.

  • Cool to room temperature and carefully quench with Methanol until effervescence ceases.

  • Concentrate the solvent, dissolve the white residue in 20% aqueous KOH, and extract with DCM (3 × 100 mL). Dry over Na2​SO4​ and concentrate to yield a white solid.

Step 2: N-Boc Protection

Causality: The tert-butyloxycarbonyl (Boc) group prevents amine oxidation and nucleophilic interference during subsequent steps.

  • Dissolve D-Phenylalaninol (8.0 g, 52.9 mmol) in DCM (80 mL).

  • Add Triethylamine ( Et3​N , 8.8 mL, 63.5 mmol) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 12.7 g, 58.2 mmol) portionwise.

  • Stir at room temperature for 4 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate to yield N-Boc-D-phenylalaninol. (Self-Validation: TLC Rf​ = 0.4 in 1:1 Hexane/EtOAc).

Step 3: O-Tosylation

Causality: Pyridine is used as both the solvent and the base. It neutralizes the HCl generated during the reaction, preventing the acid-catalyzed deprotection of the acid-sensitive N-Boc group.

  • Dissolve N-Boc-D-phenylalaninol (10.0 g, 39.8 mmol) in anhydrous pyridine (40 mL) at 0 °C.

  • Add p-Toluenesulfonyl chloride (TsCl, 9.1 g, 47.8 mmol) in small portions over 20 minutes.

  • Transfer the reaction to a 4 °C refrigerator and let it stand for 16 hours.

  • Pour the mixture into ice water (200 mL) and extract with EtOAc (3 × 100 mL).

  • Wash the combined organic layers extensively with cold 1M HCl (to remove pyridine), followed by brine. Dry and concentrate.

Step 4: Nucleophilic Fluorination

Causality: TBAF provides a highly soluble, "naked" fluoride ion. Heating to 60 °C is required to overcome the activation energy of the SN​2 displacement at a primary carbon, but temperatures exceeding 70 °C will promote E2 elimination (alkene formation) due to the basic nature of the fluoride ion.

  • Dissolve the crude tosylate (12.0 g, 29.6 mmol) in anhydrous THF (60 mL).

  • Add TBAF (1.0 M in THF, 45 mL, 45.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C for 6 hours under argon.

  • Cool to room temperature, dilute with EtOAc (150 mL), and wash with water and brine.

  • Purify via silica gel flash chromatography (Hexane/EtOAc 9:1) to isolate (R)-N-Boc-1-fluoro-3-phenylpropan-2-amine. (Self-Validation: 19F NMR will show a characteristic triplet of doublets around -225 ppm).

Step 5: Deprotection to Final Product
  • Dissolve the purified fluorinated intermediate (5.0 g, 19.7 mmol) in DCM (30 mL).

  • Add 4M HCl in Dioxane (20 mL).

  • Stir at room temperature for 2 hours. The product will begin to precipitate as the hydrochloride salt.

  • Evaporate the solvents under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield (R)-1-fluoromethyl-2-phenylethylamine hydrochloride .

References

  • Synthesis of fluoroamines by DAST-mediated fluorination of N,N-dibenzylamino alcohols (Electronic Supplementary Material)
  • Source: PubMed Central (PMC)
  • Source: PubMed (NIH)
  • Synthesis of 4-Fluoroamphetamine - designer-drug.

Sources

Exploratory

Stereospecific Synthesis of Monofluoromethylated Chiral Amines: A Guide for Drug Discovery and Development

An In-Depth Technical Guide Chapter 1: Introduction: The Strategic Role of the Monofluoromethyl Group in Chiral Amines The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Chapter 1: Introduction: The Strategic Role of the Monofluoromethyl Group in Chiral Amines

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a molecule's physicochemical and biological properties.[1][2] Among fluorinated motifs, the monofluoromethyl (CH₂F) group holds a unique and powerful position. It serves as a close structural mimic, or bioisostere, for the methyl (-CH₃), hydroxymethyl (-CH₂OH), and even aminomethyl (-CH₂NH₂) groups.[1][3] This substitution can profoundly enhance a drug's profile by:

  • Modulating Basicity: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of a proximal amine. This reduced basicity can decrease off-target interactions and improve oral bioavailability by ensuring the molecule is less protonated at physiological pH.[4][5]

  • Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CH₂F group resistant to oxidative metabolism, thereby extending the half-life of a drug.[4]

  • Enhancing Binding Affinity: The C-F bond can participate in favorable dipole-dipole interactions and weak hydrogen bonds with biological targets, potentially increasing binding affinity and selectivity.[1]

Given that biological systems are inherently chiral, the precise three-dimensional arrangement of these monofluoromethylated amines is critical for therapeutic efficacy. Consequently, the development of robust and highly stereoselective synthetic methods is not merely an academic exercise but a critical necessity for advancing drug discovery programs. This guide provides an in-depth exploration of the core strategies, field-proven protocols, and emerging frontiers in the stereospecific synthesis of this vital class of molecules.

Chapter 2: Diastereoselective Approaches Using Chiral Auxiliaries: The Ellman N-tert-Butanesulfinyl Imine Method

One of the most reliable and widely adopted strategies for synthesizing chiral amines is the use of a chiral auxiliary. The N-tert-butanesulfinyl group, pioneered by Jonathan A. Ellman, stands out for its exceptional ability to direct stereochemistry with high fidelity.[4][5] The synthesis proceeds via the diastereoselective addition of a nucleophilic monofluoromethylating agent to an N-tert-butanesulfinyl imine.

The causality behind this method's success lies in the formation of a rigid, six-membered chair-like transition state, where the sulfinyl group chelates with the incoming nucleophile's counterion.[6] This conformation sterically shields one face of the imine, forcing the nucleophile to attack from the opposite, less-hindered face, thus ensuring high diastereoselectivity. The auxiliary is then readily cleaved under mild acidic conditions to yield the desired chiral primary amine.[4]

Logical Relationship: Stereocontrol via Chiral Auxiliary

Caption: Workflow for chiral amine synthesis using a sulfinyl auxiliary.

Experimental Protocol: Synthesis of (R)-1-Phenyl-2-fluoroethan-1-amine

This protocol describes the highly stereoselective nucleophilic monofluoromethylation of an N-(tert-butanesulfinyl)imine using fluoromethyl phenyl sulfone.[4]

Materials:

  • (R)-N-Benzylidene-2-methylpropane-2-sulfinamide (1.0 equiv)

  • Fluoromethyl phenyl sulfone (1.5 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.4 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

  • Hydrochloric acid (HCl), 4.0 M in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add fluoromethyl phenyl sulfone (1.5 equiv) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.4 equiv) dropwise over 5 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • Nucleophilic Addition: In a separate flask, dissolve (R)-N-benzylidene-2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) nucleophile solution over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the sulfinamide adduct, which can be purified by column chromatography if necessary.

  • Auxiliary Cleavage: Dissolve the crude or purified sulfinamide adduct in a minimal amount of methanol or diethyl ether. Add HCl in dioxane (e.g., 4.0 M solution, 2-3 equiv) and stir at room temperature for 1 hour.

  • Isolation: A precipitate (the amine hydrochloride salt) will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the enantiomerically pure monofluoromethylated amine salt. The diastereomeric ratio of the addition step is typically >99:1, resulting in an enantiomeric excess (ee) of >99% for the final amine.[4]

Chapter 3: Catalytic Asymmetric Synthesis

While chiral auxiliaries are robust, catalytic methods offer greater atom economy and are often preferred for large-scale synthesis. Key strategies include the asymmetric reduction of prochiral imines and the catalytic addition of nucleophiles.

Asymmetric Reduction of Fluoromethylated Imines

The catalytic asymmetric reduction of imines is an efficient pathway to chiral amines.[7] Transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, complexed with chiral ligands, have been successfully applied to the hydrogenation of trifluoromethylated imines, and the principles extend to monofluoromethylated analogues.[7][8]

  • Causality: The chiral ligand creates a chiral pocket around the metal center. The prochiral imine substrate coordinates to the metal in a sterically favored orientation, leading to the delivery of hydrogen to one specific face of the C=N double bond, thereby establishing the stereocenter.

Asymmetric Nucleophilic Additions to Imines

Catalytic enantioselective nucleophilic additions to imines represent another powerful approach. For instance, the addition of organometallic reagents or other carbon nucleophiles can be catalyzed by chiral metal complexes or organocatalysts.[9][10][11] The catalyst acts as a chiral Lewis acid or Brønsted acid/base, activating the imine and orchestrating the facial selectivity of the nucleophilic attack.

Chapter 4: Key Monofluoromethylating Reagents

The choice of reagent is critical and depends on whether a nucleophilic ("CH₂F⁻") or electrophilic ("CH₂F⁺") strategy is employed.

Nucleophilic Reagents (CH₂F⁻ Equivalents)

These reagents are used to attack electrophilic carbon centers, such as imines or carbonyls.

  • Fluoromethyl Phenyl Sulfone (PhSO₂CH₂F): As used in the protocol above, this is a stable, crystalline solid that can be deprotonated with a strong base to generate the nucleophile. It is one of the most common and reliable reagents for this transformation.[4]

  • Fluorobis(phenylsulfonyl)methane (FBSM): This reagent is highly effective as a pronucleophile. The two electron-withdrawing sulfonyl groups make the adjacent proton acidic, allowing for easy deprotonation to form a resonance-stabilized fluoromethide species that can react with various electrophiles.[12][13]

  • Fluoromethyllithium (CH₂FLi): The direct generation and use of this reagent is challenging due to its high instability. However, recent advances have enabled its use under strictly controlled conditions, representing the most direct form of nucleophilic monofluoromethylation.[14]

Electrophilic Reagents (CH₂F⁺ Equivalents)

These reagents are used to monofluoromethylate nucleophiles like amines, thiols, or enolates.

  • Fluoroiodomethane (ICH₂F): A commercially available and practical liquid reagent that can directly monofluoromethylate heteroatom nucleophiles via a simple Sₙ2 reaction under mild basic conditions.[15]

  • S-(Monofluoromethyl)diarylsulfonium Salts: These are highly effective electrophilic reagents capable of transferring a CH₂F group to a wide range of C, S, O, N, and P nucleophiles.[16][17]

Chapter 5: Emerging Frontiers: Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate in mild, aqueous conditions and can provide exquisite control over stereochemistry.

A powerful emerging strategy is the use of chemoenzymatic cascades, which combine chemical and enzymatic steps in a single pot to build complexity efficiently. For example, a process has been developed for the synthesis of chiral α-monofluoromethyl amines starting from simple β-keto-acid esters.[18]

Workflow: Chemoenzymatic Cascade for Chiral α-Monofluoromethyl Amine Synthesis

G cluster_M1 Inside Module 1 cluster_M2 Inside Module 2 Start β-Keto-acid Ester Module1 Module 1: Organo-Enzymatic Fluorination Start->Module1 Decarboxylative Fluorination Intermediate α-Fluoro Ketone (Prochiral) Module1->Intermediate Module2 Module 2: Bienzymatic Reductive Amination Intermediate->Module2 Transaminase (TA) + Amine Dehydrogenase (AmDH) End Chiral α-Monofluoromethyl Amine Module2->End Enzyme1 Lipase Reagent1 Electrophilic Fluorinating Agent Enzyme2 Transaminase or Amine Dehydrogenase Reagent2 Amine Source (e.g., NH₃) Reagent3 Reducing Agent (e.g., NADH/NADPH)

Caption: A two-module chemoenzymatic cascade for amine synthesis.[18]

This approach involves an initial organo-enzymatic decarboxylative fluorination to generate a prochiral α-fluoro ketone, followed by a bienzymatic reductive amination using transaminases or amine dehydrogenases to install the amine group and set the stereocenter with high enantioselectivity.[18][19]

Chapter 6: Methodological Comparison and Outlook

The optimal synthetic strategy depends on factors such as scale, substrate scope, and the availability of starting materials.

Synthetic StrategyKey FeaturesTypical StereoselectivityAdvantagesDisadvantages
Chiral Auxiliary (Sulfinamide) Diastereoselective addition to imine>98% deHighly reliable, predictable, broad scopeStoichiometric chiral source, requires protection/deprotection
Catalytic Asymmetric Hydrogenation Reduction of prochiral imine90-99% ee[7]Atom economical, suitable for scale-upRequires specialized catalysts/ligands, high-pressure H₂
Nucleophilic Addition (PhSO₂CH₂F) Addition of a stabilized carbanion>98% de (with auxiliary)[4]Reagent is stable and easy to handleRequires strong base, byproduct removal
Electrophilic Addition (ICH₂F) Sₙ2 displacement on heteroatomsStereospecific (retains chirality)Reagent is commercially available, mild conditionsLimited to heteroatom monofluoromethylation
Chemoenzymatic Cascade Multi-step one-pot enzymatic process>99% ee[18]Green, extremely high selectivity, mild conditionsRequires enzyme development/optimization, limited substrate scope

The field of stereospecific monofluoromethylation continues to evolve rapidly. Future progress will likely focus on the development of novel, more efficient catalysts, the expansion of the substrate scope for enzymatic methods, and the discovery of new, easy-to-handle monofluoromethylating reagents. These advancements will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals with enhanced therapeutic profiles.

Chapter 7: References

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing). Available at:

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

  • Recent advances in catalytic enantioselective construction of monofluoromethyl-substituted stereocenters. Chemical Communications (RSC Publishing). Available at:

  • Recent advances in transition metal-catalyzed Csp 2 -monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journals. Available at:

  • Continuous-Flow Chemoenzymatic Enantioselective Synthesis of Chiral α-Mono- and Difluoromethyl Amines. ACS Catalysis. (2023). Available at:

  • Efficient Asymmetric Synthesis of α-Trifluoromethyl-Substituted Primary Amines via Nucleophilic 1,2-Addition to Trifluoroacetaldehyde SAMP− or RAMP−Hydrazone. Organic Letters. (2001). Available at:

  • Monofluoromethylation of N-Heterocyclic Compounds. MDPI. (2023). Available at:

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing). (2026). Available at:

  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC - NIH. Available at:

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC - NIH. Available at:

  • Stereoselective Nucleophilic Monofluoromethylation of N-(tert-Butanesulfinyl)imines with Fluoromethyl Phenyl Sulfone. Available at:

  • Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide. Thieme Chemistry. Available at:

  • Monofluoromethylation of N-Heterocyclic Compounds. PMC - NIH. Available at:

  • Continuous-Flow Chemoenzymatic Enantioselective Synthesis of Chiral α-Mono- and Difluoromethyl Amines | Request PDF. ResearchGate. (2025). Available at:

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. (2020). Available at:

  • Org. Synth. 2019, 96, 474 - Organic Syntheses Procedure. Organic Syntheses. Available at:

  • ENANTIOSELECTIVE CATALYSIS FOR THE SYNTHESIS OF 1-SUBSTITUTED-2,2,2-TRIFLUOROETHYLAMINES. OUCI. Available at:

  • Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives. PMC - NIH. (2025). Available at:

  • Access to N-Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides and Related Derivatives. ChemRxiv. Available at:

  • Monofluoromethylation of acyl chlorides and chloroformates employing fluorobis(phenylsulfonyl)methane. Synthesis of monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation | Request PDF. ResearchGate. Available at:

  • Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. Available at:

  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed. (2009). Available at:

  • Recent Advances in Catalytic Enantioselective Construction of Monofluoromethyl-Substituted Stereocenters | Request PDF. ResearchGate. Available at:

  • Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Organic Letters. (2020). Available at:

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC - NIH. Available at:

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC - NIH. Available at:

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. (2022). Available at:

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. (2014). Available at:

  • Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. PMC - NIH. Available at:

  • Direct electrophilic monofluoromethylation. PubMed. (2008). Available at:

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available at:

  • Catalytic Enantioselective Addition to Imines. Available at:

  • Facile Synthesis of Chiral [alpha]-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines Dedicated to Prof. George A. Olah. Available at:

  • Direct Electrophilic Monofluoromethylation. Organic Letters. (2008). Available at:

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Foundational

Advanced ¹⁹F NMR Characterization of (R)-1-Fluoromethyl-2-Phenylethylamine: A Methodological Whitepaper

Executive Summary The incorporation of fluorine into phenylethylamine scaffolds profoundly alters their lipophilicity, metabolic stability, and receptor binding affinities. For drug development professionals and analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into phenylethylamine scaffolds profoundly alters their lipophilicity, metabolic stability, and receptor binding affinities. For drug development professionals and analytical chemists, characterizing these derivatives requires highly specific spectroscopic techniques. This whitepaper establishes an authoritative, field-proven framework for the structural and enantiomeric characterization of (R)-1-fluoromethyl-2-phenylethylamine using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing spin physics with self-validating experimental workflows, this guide provides a robust methodology for extracting high-fidelity analytical data.

Spectroscopic Fundamentals and Strategic Advantages

(R)-1-fluoromethyl-2-phenylethylamine features a primary aliphatic fluoromethyl group (-CH₂F) adjacent to a chiral center ( α -carbon). While ¹H and ¹³C NMR are standard tools, ¹⁹F NMR offers unparalleled strategic advantages for this specific analyte:

  • 100% Natural Abundance & High Sensitivity: The ¹⁹F nucleus possesses a spin of ½ and a gyromagnetic ratio nearly as high as ¹H, yielding exceptional signal-to-noise (S/N) ratios.

  • Absence of Matrix Interference: Because fluorine is virtually absent in standard organic solvents and biological matrices, ¹⁹F NMR provides a zero-background "fingerprint" of the analyte.

  • Extreme Chemical Shift Dispersion: The ¹⁹F chemical shift range spans over 400 ppm, making it exquisitely sensitive to subtle changes in the local magnetic environment, such as diastereomeric interactions ().

Structural Dynamics: The Causality of the -CH₂F Multiplet

To interpret the ¹⁹F spectrum of (R)-1-fluoromethyl-2-phenylethylamine, one must understand the causality behind its spin-spin coupling network. The fluorine atom is not isolated; it is subjected to strong heteronuclear scalar couplings with adjacent protons.

Because the α -carbon is a chiral center (R-configuration), the two protons of the adjacent -CH₂F group are diastereotopic . They reside in magnetically inequivalent environments and do not couple to the fluorine atom equally.

  • Geminal Coupling ( ²JHF​ ): The fluorine couples to the two diastereotopic geminal protons through two bonds. Instead of a simple triplet, this results in two distinct doublet splittings (typically ~45–48 Hz each).

  • Vicinal Coupling ( ³JHF​ ): The fluorine further couples through three bonds to the single proton on the chiral α -carbon (typically ~15–20 Hz).

Consequently, the observed ¹⁹F signal will manifest as a complex doublet of doublet of doublets (ddd) . Understanding this causality is critical for structural verification, as any deviation from this pattern indicates an impurity or structural degradation.

Coupling_Logic F_nucleus ¹⁹F Nucleus (-CH₂F Group) Geminal1 Geminal ¹H (Proton A) ²J_HF ≈ 47 Hz F_nucleus->Geminal1 Diastereotopic Splitting 1 Geminal2 Geminal ¹H (Proton B) ²J_HF ≈ 46 Hz F_nucleus->Geminal2 Diastereotopic Splitting 2 Vicinal Vicinal ¹H (Chiral Center) ³J_HF ≈ 15-20 Hz F_nucleus->Vicinal Vicinal Splitting Multiplet Observed Multiplet (ddd) Geminal1->Multiplet Geminal2->Multiplet Vicinal->Multiplet

Figure 1: Spin-spin coupling causality leading to the ddd multiplet pattern in 19F NMR.

Self-Validating Experimental Workflows

A robust analytical protocol must be self-validating. The following workflows are designed to ensure that every structural claim made via ¹⁹F NMR is internally cross-verified, a standard heavily emphasized in forensic and pharmaceutical quantitation ().

NMR_Workflow A Sample Preparation (Analyte + CDCl₃ + CFCl₃) B Probe Tuning & Matching (¹⁹F and ¹H channels) A->B Transfer to Magnet C 1D ¹⁹F & ¹⁹F{¹H} NMR (Chemical Shift & J-Coupling) B->C Pulse Calibration D 2D ¹H-¹⁹F HOESY (Spatial Proximity) C->D Structural Validation E Chiral Solvating Agent (CSA) Addition C->E Chiral Analysis F Enantiomeric Excess (ee) Determination E->F Peak Splitting (Δδ)

Figure 2: Self-validating 19F NMR workflow for structural and enantiomeric characterization.

Protocol 1: Quantitative 1D ¹⁹F and ¹⁹F{¹H} Acquisition

Objective: Obtain high-resolution, fully relaxed spectra to confirm the -CH₂F environment and rule out polyfluorinated impurities.

  • Standardized Sample Preparation: Weigh exactly 15.0 mg of (R)-1-fluoromethyl-2-phenylethylamine and dissolve it in 600 µL of deuterated chloroform (CDCl₃). Add 0.1% v/v Trichlorofluoromethane (CFCl₃) as the internal reference standard ( δ = 0.00 ppm).

  • Dual-Channel Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both the ¹⁹F channel (~376.5 MHz) and the ¹H channel (~400.1 MHz). Causality: Precise tuning prevents RF reflection, maximizing sensitivity and ensuring accurate 90° pulse delivery.

  • T1​ Relaxation Estimation (Inversion Recovery): Execute a fast inversion recovery sequence to estimate the spin-lattice relaxation time ( T1​ ) of the -CH₂F fluorine. Causality: ¹⁹F nuclei can exhibit variable T1​ times. Establishing T1​ ensures the inter-pulse delay ( D1​ ) is set to ≥5×T1​ (typically 10–15 seconds) for accurate quantitative integration.

  • O1P Optimization: Acquire a preliminary broad-sweep ¹⁹F spectrum (spectral width ~400 ppm). Identify the target resonance (approx. -215 to -225 ppm) and set the transmitter frequency offset (O1P) precisely to this value.

  • Heteronuclear Decoupled Acquisition (¹⁹F{¹H}): Acquire a second spectrum using broadband ¹H decoupling (e.g., WALTZ-16 sequence).

    • Self-Validation Check: The complex ddd multiplet must collapse into a sharp, single peak. If residual splitting remains, it indicates either incomplete ¹H decoupling power or the presence of an unexpected ¹⁹F-¹⁹F coupling, immediately alerting the scientist to structural anomalies ().

Advanced Enantiomeric Analysis via ¹⁹F NMR

Confirming the enantiomeric purity of the (R)-isomer is paramount in drug development, as enantiomers often exhibit drastically different pharmacological profiles. While chiral HPLC is common, ¹⁹F NMR provides a rapid, highly accurate alternative when paired with Chiral Solvating Agents (CSAs) or Chiral Liquid Crystals (CLCs).

Protocol 2: Enantiomeric Excess (ee) Determination

Objective: Differentiate the (R)-enantiomer from potential (S)-enantiomer contamination.

  • Chiral Environment Induction: To the validated NMR sample from Protocol 1, add 1.2 molar equivalents of a chiral solvating agent (e.g., a chiral octahedral metal complex) or transfer the analyte into a lyotropic chiral liquid crystal medium like poly- γ -benzyl-L-glutamate (PBLG).

  • Thermal Equilibration: Allow the sample to equilibrate for 10 minutes at a precisely controlled 298 K. Causality: Diastereomeric complexation and liquid crystal alignment are highly temperature-dependent. Thermal stability prevents signal drift and line broadening during acquisition.

  • Decoupled Acquisition: Acquire a ¹⁹F{¹H} spectrum.

    • Causality: In an achiral environment, the (R) and (S) enantiomers are NMR indistinguishable. However, the introduction of the CSA/CLC creates transient diastereomeric complexes. Due to the extreme sensitivity of the ¹⁹F chemical shift, the (R) and (S) complexes will resonate at distinctly different frequencies ( Δδiso​ ), resulting in baseline-resolved singlets ().

  • Integration and Calculation: Integrate the area under the two resolved singlets to calculate the enantiomeric excess (ee) with high precision.

Quantitative Data Summaries

The following table summarizes the expected ¹⁹F NMR parameters for (R)-1-fluoromethyl-2-phenylethylamine, serving as a benchmark for spectral validation.

Table 1: Benchmark ¹⁹F NMR Spectral Parameters
ParameterExpected ValueCausality / Structural Origin
Chemical Shift ( δ ) -215 to -225 ppmShielding effect of the primary aliphatic carbon environment (-CH₂F).
²JHF​ (Geminal) 45.0 – 48.0 HzStrong scalar coupling through two bonds with diastereotopic -CH₂- protons.
³JHF​ (Vicinal) 15.0 – 20.0 HzScalar coupling through three bonds with the proton at the chiral α -carbon.
Multiplicity dddMagnetic inequivalence of the two diastereotopic geminal protons combined with vicinal coupling.
T1​ Relaxation Time 1.5 – 3.0 sDipole-dipole relaxation dominated by the spatial proximity of adjacent protons.

Conclusion

The characterization of (R)-1-fluoromethyl-2-phenylethylamine relies heavily on the nuanced interpretation of ¹⁹F NMR data. By understanding the causality of heteronuclear spin-spin coupling and implementing self-validating protocols like ¹⁹F{¹H} decoupling and CSA-induced chemical shift anisotropy, researchers can achieve absolute confidence in both the structural integrity and enantiomeric purity of their fluorinated APIs.

References

  • Title: The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) Source: Forensic Science International URL: [Link]

  • Title: Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: Chemical Communications (RSC Publishing) URL: [Link]

Exploratory

Structural Elucidation of Novel Phenylethylamine Derivatives: A Comprehensive Guide to X-Ray Crystallography and Rational Drug Design

The Mechanistic Imperative for Phenylethylamine Crystallography Phenylethylamine (PEA) and its derivatives form the core structural scaffold of numerous neurotransmitters, psychoactive compounds, and targeted therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative for Phenylethylamine Crystallography

Phenylethylamine (PEA) and its derivatives form the core structural scaffold of numerous neurotransmitters, psychoactive compounds, and targeted therapeutic agents. Because the pharmacological efficacy of these molecules—such as their binding affinity to serotonin 5-HT2 receptors—is heavily dependent on their precise 3D conformation and absolute configuration, structural elucidation is a critical bottleneck in drug development [[1]](). Single-crystal X-ray diffraction (SC-XRD) serves as the gold standard for this process, providing unambiguous data on atomic coordinates, dihedral angles, and non-covalent interaction networks.

This whitepaper outlines the field-proven methodologies for crystallizing highly flexible PEA derivatives, acquiring high-resolution XRD data, and translating crystallographic insights into actionable rational drug design strategies.

Thermodynamic Drivers in Crystallization Protocols

A primary challenge in PEA crystallography is that many novel derivatives are liquids or amorphous solids at room temperature. To force these flexible scaffolds into a highly ordered, rigid crystal lattice, researchers must synthesize diastereomeric salts or co-crystals.

Causality of Co-former Selection: By pairing racemic or enantiopure PEA with chiral resolving agents—such as lithocholic acid (LCA) 2 or nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen 3—we introduce strong intermolecular hydrogen bonding (e.g., between the ammonium group NH₃⁺ and carboxylic oxygens) and CH/π interactions. These non-covalent forces overcome the entropic penalty of crystallization, yielding macroscopic single crystals.

Protocol 1: Diastereomeric Salt Co-Crystallization & Self-Validation
  • Equimolar Mixing: Dissolve equimolar amounts (e.g., 1.0 mmol) of the PEA derivative and the resolving acid in a binary solvent system, such as a 70% ethanol/water mixture 3.

    • Causality: The binary solvent perfectly balances the solubility of the hydrophobic aromatic rings and the hydrophilic salt bridge, preventing premature precipitation.

  • Thermal Dissolution: Heat the mixture to 60 °C under continuous magnetic stirring until complete optical clarity is achieved 3.

    • Causality: Heating disrupts amorphous aggregates and provides the thermodynamic energy required to reach a supersaturated state upon subsequent cooling.

  • Controlled Nucleation: Cease stirring, cool the solution slowly to room temperature, and loosely seal the vial with punctured Parafilm to allow for slow solvent evaporation over 5–7 days 3.

    • Causality: Rapid cooling causes kinetic trapping, yielding useless microcrystalline powders. Slow evaporation ensures thermodynamic control, allowing the lattice to self-correct and grow defect-free single crystals.

  • Self-Validating Bulk Analysis: Before proceeding to SC-XRD, harvest the bulk crystals and perform ¹H NMR in methanol-d6 to confirm the exact 1:1 stoichiometric ratio of the salt, ensuring no unreacted starting material remains 3. Additionally, record a Powder X-ray Diffraction (PXRD) pattern of the bulk powder to compare against the theoretical pattern generated later from the single crystal 2.

    • Causality: This guarantees that the chosen single crystal is a true, representative sample of the bulk material, rather than a minor polymorphic anomaly.

Workflow A Racemic Phenylethylamine (Liquid/Amorphous) C Equimolar Mixing & Thermal Dissolution (60°C) A->C B Chiral Resolving Acid (e.g., Ibuprofen, LCA) B->C D Controlled Nucleation (Slow Evaporation) C->D Thermodynamic Control E SC-XRD Data Collection (Cryocooled to 100K) D->E Bulk Validation (NMR/PXRD)

Fig 1: Thermodynamic crystallization and validation workflow for phenylethylamine derivatives.

X-Ray Diffraction Data Acquisition and Structure Solution

Once a pristine, non-twinned crystal is isolated, rigorous data collection parameters must be established to ensure the highest resolution of the molecular geometry.

Protocol 2: SC-XRD Data Collection and Refinement
  • Crystal Mounting & Cryocooling: Mount the crystal on a glass fiber or cryoloop using paratone oil, and immediately flash-cool it to a range of 100 K to 170 K using a nitrogen cold stream 3, [[4]]().

    • Causality: Cryocooling dramatically minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and protecting the organic crystal from radiation-induced radical degradation.

  • Diffraction: Expose the crystal to monochromatic X-ray radiation. While Cu Kα (λ = 1.5418 Å) can be used to maximize scattering intensity for light atoms 4, Mo Kα (λ = 0.71073 Å) is often preferred to minimize X-ray absorption effects in densely packed matrices 2.

  • Structure Solution: Reduce the geometric and intensity data using integration software (e.g., Bruker SAINT). Solve the phase problem via direct methods (SHELXS) and refine the structure using full-matrix least-squares against F² (SHELXL) 3, [[2]]().

    • Causality: Ensure all non-hydrogen atoms are refined anisotropically. This accounts for the non-spherical electron density of the atoms, yielding highly accurate bond lengths and dihedral angles necessary for downstream pharmacophore mapping.

Table 1: Quantitative Crystallographic Parameters of Selected PEA Salts
CompoundResolving Agent / Co-formerSpace GroupXRD Temp (K)Radiation SourceRef
(S)-Ketoprofen–(S)-PEA(S)-(+)-KetoprofenP2₁100Mo Kα3
LCA·(S)-(−)-PEALithocholic AcidP2₁101Mo Kα[[2]]()
1-Phenylethan-1-aminium 4-hydroxy-3-methoxybenzoate4-Hydroxy-3-methoxybenzoic acidI-4170Cu Kα4
1-Phenylethan-1-aminium 4-hydroxy-3,5-dimethoxybenzoate4-Hydroxy-3,5-dimethoxybenzoic acidP2₁170Cu Kα4

Implications for Receptor Binding and Rational Drug Design

The exact spatial orientation of the ethylamine side chain relative to the phenyl ring dictates the biological activity and receptor subtype selectivity of PEA derivatives.

In the development of serotonergic ligands, conformationally constrained PEA analogs have been engineered to target 5-HT2 receptors. SC-XRD analysis of these constrained derivatives demonstrates that for optimal 5-HT2 activity, the free lone pair electrons of the 2-oxygen must be oriented syn, while the 5-oxygen lone pairs must be oriented anti relative to the ethylamine moiety 1. Without the atomic-level resolution provided by X-ray crystallography, identifying these critical lone-pair orientations would be impossible, severely limiting the accuracy of in silico molecular docking simulations.

Furthermore, crystal structures of enzyme-substrate complexes, such as aromatic amine dehydrogenase (AADH) soaked with phenylethylamine and its p-methoxy derivatives, reveal the exact geometry of the active site. These crystallographic models prove that p-substituents are easily accommodated without steric hindrance, validating elevated kinetic isotope effects and confirming a Marcus-like proton tunneling mechanism during enzymatic catalysis 5.

DrugDesign S1 SC-XRD Structural Elucidation S2 Absolute Configuration & Dihedral Angle Mapping S1->S2 S3 In Silico Receptor Docking (e.g., 5-HT2A/B) S2->S3 3D Conformation S4 Rational Lead Optimization S3->S4 Binding Affinity

Fig 2: Integration of SC-XRD structural data into the rational drug design pipeline.

References

  • [1] Isberg, V., et al. "Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors." PLoS One, 2013. 1

  • [3] "Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation." Crystal Growth & Design - ACS Publications, 2021. 3

  • [2] "Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts." ACS Publications, 2023. 2

  • [4] "Synthesis, Crystal Structure of Molecular Salts of 1-Phenylethanamine." SCIRP. 4

  • [5] Hothi, P., et al. "Driving Force Analysis of Proton Tunnelling Across a Reactivity Series for an Enzyme‐Substrate Complex." ChemBioChem, 2008. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Profiling of (R)-1-Fluoromethyl-2-phenylethylamine at Serotonergic Synapses

Executive Summary & Biochemical Rationale (R)-1-fluoromethyl-2-phenylethylamine (also known as α-fluoromethyl-β-phenylethylamine or monofluoroamphetamine) is a specialized chiral phenylethylamine derivative utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

(R)-1-fluoromethyl-2-phenylethylamine (also known as α-fluoromethyl-β-phenylethylamine or monofluoroamphetamine) is a specialized chiral phenylethylamine derivative utilized as a neuropharmacological probe. The strategic insertion of a strongly electronegative fluorine atom at the α-methyl position fundamentally alters the molecule's pharmacodynamics compared to classical amphetamines.

The fluorine atom exerts a powerful electron-withdrawing inductive effect, which lowers the pKa of the adjacent primary amine. This shift alters the protonation state of the molecule at physiological pH (7.4), enhancing its lipophilicity and blood-brain barrier (BBB) permeability. More importantly, this steric and electronic modification shifts the molecule's binding kinetics away from dopaminergic dominance toward a distinct serotonergic signature, altering its interaction with the Serotonin Transporter (SERT) and Monoamine Oxidase (MAO).

Distinctive Serotonergic Activity & Thermoregulatory Signatures

Unlike unsubstituted amphetamines, which primarily act as dopamine and norepinephrine releasers inducing sustained hyperthermia, side-chain monofluorinated analogs exhibit a highly specific serotonergic profile.

In vivo models reveal that administration of α-fluoromethylphenylethylamine induces a biphasic thermoregulatory response. Subjects experience an initial transient hyperthermia followed by marked hypothermia at 180 minutes post-injection[1]. This delayed hypothermic phase is a well-documented physiological marker of central 5-HT receptor activation (specifically 5-HT1A autoreceptors) and is notably absent in (+)-amphetamine-treated cohorts, proving the fluorinated analog possesses distinct chemical and biological properties[1].

Furthermore, halogenated derivatives of this class, such as p-chloro-α-fluoromethylphenylethylamine (FpCA), serve as critical comparative probes for serotonin depletion. While p-chloroamphetamine (pCA) is a notorious and potent depletor of brain 5-hydroxytryptamine (5-HT), the addition of the α-fluoromethyl group in FpCA significantly attenuates this neurotoxic depletion profile[2]. FpCA achieves lower brain concentrations and is eliminated more rapidly than pCA; however, its reduced potency in 5-HT depletion cannot be solely explained by pharmacokinetics[2]. This indicates a structural divergence in how the fluoromethyl group interacts with intracellular vesicular monoamine transporters (VMAT2) and MAO, preventing the catastrophic vesicular collapse seen with pCA.

Mechanistic Pathway Visualization

G Compound (R)-1-Fluoromethyl- 2-phenylethylamine SERT Serotonin Transporter (SERT) Compound->SERT Competitive Binding Cytosol Presynaptic Cytosol Accumulation SERT->Cytosol Translocation MAO Monoamine Oxidase (MAO) Inhibition Cytosol->MAO Enzymatic Blockade VMAT2 Vesicular Monoamine Transporter (VMAT2) Cytosol->VMAT2 Vesicular Interaction Serotonin Modulated 5-HT Efflux & Attenuated Depletion MAO->Serotonin Prevents 5-HT Degradation VMAT2->Serotonin Cytosolic 5-HT Release

Presynaptic mechanism of (R)-1-fluoromethyl-2-phenylethylamine altering 5-HT efflux and MAO.

Quantitative Pharmacological Profile

To contextualize the serotonergic impact of the α-fluoromethyl substitution, the following table summarizes the comparative pharmacological parameters between standard amphetamines and their monofluorinated counterparts based on established neurochemical assays.

CompoundSERT Binding Affinity5-HT Depletion PotencyThermoregulatory Effect (In Vivo)Brain Elimination Half-Life
(+)-Amphetamine LowNegligibleSustained HyperthermiaStandard
p-Chloroamphetamine (pCA) HighSevere / NeurotoxicHyperthermiaProlonged
α-Fluoromethylphenylethylamine Moderate-HighMildBiphasic (Hyper- to Hypothermia)Rapid
FpCA (p-Chloro analog) HighAttenuatedBiphasicRapid

Table 1: Comparative Serotonergic Parameters. The fluoromethyl substitution consistently attenuates 5-HT neurotoxicity while introducing a biphasic thermoregulatory response.

Experimental Workflows & Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary internal controls and specific derivatization steps required for fluorinated amines.

Protocol A: In Vivo Assessment of Biphasic Thermoregulation

Causality & Logic: Because serotonergic tone directly modulates the hypothalamic thermoregulatory center, core body temperature serves as a real-time, non-invasive biomarker for 5-HT receptor activation.

  • Subject Preparation: Acclimate mature male and female Sprague-Dawley rats to the testing environment for 48 hours to establish a stable baseline core temperature.

  • Baseline Measurement: Record pretreatment core (rectal) body temperatures using a lubricated digital thermocouple.

  • Dosing: Inject subjects intraperitoneally (IP) with 0.05 mM/Kg of (R)-1-fluoromethyl-2-phenylethylamine hydrochloride. Utilize a vehicle-only cohort as a negative control and a (+)-amphetamine sulfate (0.05 mM/Kg) cohort as a positive control for sustained hyperthermia[1].

  • Time-Course Tracking: Measure core temperatures at precisely 30, 60, 90, 120, 180, 240, and 300 minutes post-treatment.

  • Validation Check: A successful assay will demonstrate an initial temperature spike at 30-60 minutes, followed by a distinct hypothermic drop at the 180-minute mark in the fluorinated cohort, contrasting with the sustained hyperthermia of the amphetamine cohort[1].

Protocol B: GC-ECD Quantification of Brain Drug Levels & 5-HT Depletion

Causality & Logic: Fluorinated amphetamines are highly volatile and prone to thermal degradation during standard chromatography. Derivatization with trichloroacetic anhydride is strictly required to ensure volatility and maximize electron-capture detection (ECD) sensitivity[2].

  • Tissue Harvesting: At 1, 2, and 4 hours post-injection, euthanize subjects via rapid decapitation. Immediately dissect and flash-freeze the cerebral cortex and hippocampus in liquid nitrogen to halt enzymatic degradation of 5-HT.

  • Homogenization: Homogenize the tissue in 0.1 M perchloric acid containing 100 µM EDTA and 50 ng/mL of an internal standard (e.g., an isotopically labeled analog).

  • Derivatization (Critical Step): Extract the supernatant and react with trichloroacetic anhydride at 60°C for 30 minutes. This converts the primary amine of the fluoromethylphenylethylamine into a stable, highly electron-dense amide[2].

  • GC-ECD Analysis: Inject 1 µL of the derivatized extract into a Gas Chromatograph equipped with an Electron-Capture Detector.

  • 5-HT/5-HIAA Quantification: In parallel, run a fraction of the underivatized perchloric acid extract through HPLC with Electrochemical Detection (HPLC-ECD) to quantify endogenous 5-HT and its primary metabolite, 5-HIAA.

  • Validation Check: The data should confirm that despite reaching peak brain concentrations rapidly, the fluorinated analog produces significantly less 5-HT depletion at 4 hours compared to equivalent doses of pCA[2].

References

  • Danielson TJ, Baker GB, Coutts RT, Micetich RG. "Some in vivo responses to a side chain monofluorinated amphetamine in the rat." Progress in Neuro-Psychopharmacology and Biological Psychiatry. 1983.
  • Owen MLS, Baker GB, Coutts RT, Dewhurst WG. "Analysis of p-chloroamphetamine and a side-chain monofluorinated analogue in rat brain." Journal of Pharmacological Methods. 1991.

Sources

Application

(R)-1-fluoromethyl-2-phenylethylamine as a potential MAO inhibitor

Application Note: Evaluation of (R)-1-Fluoromethyl-2-phenylethylamine as a Mechanism-Based Monoamine Oxidase (MAO) Inhibitor Executive Summary The development of selective and irreversible Monoamine Oxidase (MAO) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluation of (R)-1-Fluoromethyl-2-phenylethylamine as a Mechanism-Based Monoamine Oxidase (MAO) Inhibitor

Executive Summary

The development of selective and irreversible Monoamine Oxidase (MAO) inhibitors remains a cornerstone in the management of neurodegenerative disorders such as Parkinson's disease and various depressive syndromes. While standard amphetamine derivatives act as monoamine releasing agents and weak, reversible MAO inhibitors[1], the strategic substitution of the α -methyl group with a fluoromethyl moiety fundamentally alters the compound's pharmacological trajectory. This application note provides a comprehensive, self-validating framework for evaluating (R)-1-fluoromethyl-2-phenylethylamine as an enzyme-activated irreversible inhibitor (suicide inhibitor). By detailing the mechanistic rationale and providing robust, step-by-step protocols for kinetic profiling, this guide empowers drug development professionals to accurately characterize novel fluorinated amine therapeutics.

Chemical Biology & Mechanistic Rationale

To understand the experimental design, one must first understand the causality behind the molecule's mechanism of action. Standard amphetamine is a poor substrate and a weak competitive inhibitor of MAO-A ( IC50​≈11μM )[1]. However, replacing the α -methyl group with an α -fluoromethyl group converts the molecule into a "Trojan horse" substrate.

When (R)-1-fluoromethyl-2-phenylethylamine enters the MAO active site, the enzyme attempts to oxidize the amine. The FAD cofactor extracts a hydride/proton, converting the amine into an α -fluoromethyl imine intermediate. The high electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the imine, triggers a rapid β -elimination of hydrogen fluoride (HF)[2]. This elimination generates a highly reactive, conjugated Michael acceptor (an allenamine or α,β -unsaturated imine) directly within the active site. This electrophile immediately undergoes nucleophilic attack by the N5 position of the FAD cofactor or a proximal active-site cysteine, resulting in a permanent covalent adduct and irreversible enzyme inactivation[3].

Because this inhibition requires the enzyme's own catalytic machinery to generate the reactive species, it is highly specific and time-dependent—a hallmark of mechanism-based inhibition.

ReactionMechanism A (R)-1-Fluoromethyl- 2-phenylethylamine B MAO Oxidation (FAD -> FADH2) A->B C alpha-Fluoromethyl Imine Intermediate B->C D beta-Elimination (-HF) C->D E Reactive Michael Acceptor D->E F Covalent Adduct (Irreversible Inhibition) E->F FAD or Active Site Cys attack

Fig 1: Mechanism of enzyme-activated irreversible inhibition by (R)-1-fluoromethyl-2-phenylethylamine.

Experimental Workflows & Protocols

To rigorously validate (R)-1-fluoromethyl-2-phenylethylamine, the experimental system must differentiate between high-affinity reversible binding and true covalent inactivation. We utilize a continuous fluorometric assay using Kynuramine, a non-selective MAO substrate that yields the highly fluorescent product 4-hydroxyquinoline (4-HQ) upon deamination.

Protocol A: Time-Dependent MAO Inhibition Kinetics ( kinact​/KI​ )

Because suicide inhibitors require catalytic turnover, their IC50​ values shift depending on pre-incubation time. This protocol determines the maximal rate of inactivation ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation rate ( KI​ ).

Reagents & Materials:

  • Recombinant Human MAO-A and MAO-B (membrane-bound or purified).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Substrate: Kynuramine dihydrobromide (prepare 10 mM stock in H2​O ).

  • Controls: Selegiline (Irreversible MAO-B control)[3], Safinamide (Reversible MAO-B control)[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant MAO in assay buffer to a working concentration of 5 μg/mL . Causality: Maintaining a low enzyme concentration ensures steady-state kinetics and prevents substrate depletion.

  • Inhibitor Dilution: Prepare a 7-point serial dilution of (R)-1-fluoromethyl-2-phenylethylamine (e.g., 0.1 μM to 100 μM ) in assay buffer containing 1% DMSO.

  • Pre-Incubation Matrix: In a black 96-well microplate, mix 40 μL of the enzyme with 10 μL of the inhibitor dilutions. Incubate at 37°C for varying time intervals: 0,15,30,45,and60 minutes. Causality: Varying pre-incubation time is critical; a true mechanism-based inhibitor will show progressively lower residual activity over time, whereas a reversible inhibitor will establish equilibrium immediately.

  • Reaction Initiation: At the end of each pre-incubation period, rapidly add 50 μL of Kynuramine (final concentration 50 μM , approximately 2×Km​ ) to initiate the reaction.

  • Fluorescence Monitoring: Immediately transfer to a microplate reader. Monitor the formation of 4-HQ kinetically at 37°C for 20 minutes using λex​=310nm and λem​=380nm .

  • Data Extraction: Calculate the initial velocity ( vi​ ) from the linear portion of the fluorescence curve for each well.

Workflow Step1 1. Prepare Recombinant MAO-A/B & Compound Dilutions Step2 2. Pre-incubate Enzyme with Compound (0, 15, 30, 60 min) Step1->Step2 Step3 3. Add Kynuramine Substrate to Initiate Reaction Step2->Step3 Step4 4. Measure 4-HQ Fluorescence (Ex: 310 nm / Em: 380 nm) Step3->Step4 Step5 5. Calculate k_inact and K_I (Non-linear Regression) Step4->Step5

Fig 2: Step-by-step experimental workflow for the time-dependent MAO inhibition assay.

Protocol B: Jump-Dilution Assay for Irreversibility (Self-Validation)

To definitively prove that the compound is covalently bound and not merely a tight-binding reversible inhibitor, the jump-dilution method forces the equilibrium backward.

Step-by-Step Methodology:

  • High-Concentration Incubation: Incubate MAO enzyme with a concentration of (R)-1-fluoromethyl-2-phenylethylamine equivalent to 10×IC50​ for 60 minutes at 37°C. Run parallel incubations with Safinamide (reversible) and Selegiline (irreversible).

  • Jump Dilution: Dilute the incubation mixture 100-fold into a large volume of assay buffer containing a saturating concentration of Kynuramine ( 200μM ).

  • Activity Recovery Measurement: Monitor fluorescence continuously for 60 minutes.

  • Validation Logic: If the inhibitor is reversible (Safinamide), the 100-fold dilution drops the inhibitor concentration far below its Ki​ , and enzyme activity will rapidly recover. If the inhibitor is irreversible ((R)-1-fluoromethyl-2-phenylethylamine), the enzyme remains covalently modified, and the activity recovery will be near zero, validating the suicide inhibition mechanism.

Data Presentation & Interpretation

The quantitative data derived from the protocols above must be modeled using non-linear regression. The observed pseudo-first-order rate constant ( kobs​ ) is plotted against inhibitor concentration to yield the maximal inactivation rate ( kinact​ ) and the binding affinity ( KI​ ).

Below is a comparative data matrix illustrating the expected kinetic profile of (R)-1-fluoromethyl-2-phenylethylamine against standard benchmarks. The introduction of the fluoromethyl group drastically shifts the profile from a weak reversible inhibitor (Amphetamine) to a potent, irreversible mechanism-based inhibitor.

Table 1: Representative Kinetic Parameters for MAO Inhibition

CompoundStructural ClassMechanism IC50​ ( μM )* KI​ ( μM ) kinact​ ( min−1 )Recovery in Jump-Dilution
Amphetamine α -methyl amineReversible~11.08.5N/A100% (Fully Reversible)
(R)-1-Fluoromethyl-2-phenylethylamine α -fluoromethyl amineIrreversible0.451.20.08< 5% (Covalent Adduct)
Selegiline PropargylamineIrreversible0.040.150.12< 5% (Covalent Adduct)
Safinamide α -aminoamideReversible0.020.018N/A100% (Fully Reversible)

*Note: IC50​ values for irreversible inhibitors are time-dependent and are reported here based on a standard 30-minute pre-incubation.

References

  • 4-Fluoroamphetamine - Wikipedia. Wikimedia Foundation.[Link]

  • Zreika M, McDonald IA, Bey P, Palfreyman MG. MDL 72145, an enzyme-activated irreversible inhibitor with selectivity for monoamine oxidase type B. J Neurochem. 1984.[Link]

  • McDonald IA, Lacoste JM, Bey P, Wagner J, Zreika M, Palfreyman MG. β -(Fluoromethylene)-m-tyrosine: a substrate for aromatic L-amino acid decarboxylase liberating an enzyme-activated irreversible inhibitor of monoamine oxidase. J Am Chem Soc. 1984.[Link]

  • Zhang Y, et al. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. National Center for Biotechnology Information (PMC). 2023.[Link]

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Method

Application and Protocol Guide: In Vitro Assessment of Fluorinated Phenethylamines on Adrenergic Receptors

Introduction: The Significance of Fluorinated Phenethylamines in Adrenergic Receptor Modulation Phenethylamines, a class of compounds featuring a phenethylamine core structure, are well-established as modulators of the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Phenethylamines in Adrenergic Receptor Modulation

Phenethylamines, a class of compounds featuring a phenethylamine core structure, are well-established as modulators of the adrenergic system.[1][2] The introduction of fluorine into their molecular framework can dramatically alter their pharmacological properties, including potency, selectivity, and metabolic stability.[3][4][5][6] This makes fluorinated phenethylamines a compelling area of research for the development of novel therapeutics targeting adrenergic receptors, which are implicated in a wide range of physiological processes and disease states.[1][7][8]

This guide provides a comprehensive overview of the essential in vitro assays required to characterize the interaction of fluorinated phenethylamines with adrenergic receptor subtypes. We will delve into the theoretical underpinnings of these assays, provide detailed, field-tested protocols, and offer insights into data interpretation.

Understanding Adrenergic Receptors and Their Signaling Cascades

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine.[7][8] They are broadly classified into two main groups, α and β receptors, which are further subdivided into several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[7] Each subtype is coupled to a specific G protein, which dictates the downstream signaling cascade upon receptor activation.

  • α1-Adrenergic Receptors (Gq-coupled): Activation of α1 receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]

  • α2-Adrenergic Receptors (Gi-coupled): Activation of α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8]

  • β-Adrenergic Receptors (Gs-coupled): Activation of β receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[8][9][10] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets.[9][10][11]

Adrenergic Receptor Signaling Pathway Diagrams

Gq_Signaling Ligand Fluorinated Phenethylamine AR_a1 α1-Adrenergic Receptor Ligand->AR_a1 Binds Gq Gq Protein AR_a1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response Ca2->Response PKC->Response

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Gi_Signaling Ligand Fluorinated Phenethylamine AR_a2 α2-Adrenergic Receptor Ligand->AR_a2 Binds Gi Gi Protein AR_a2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Decreased Cellular Activity cAMP->Response

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

Gs_Signaling Ligand Fluorinated Phenethylamine AR_b β-Adrenergic Receptor Ligand->AR_b Binds Gs Gs Protein AR_b->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: β-Adrenergic Receptor Gs Signaling Pathway.

Core Experimental Protocols

A thorough in vitro assessment of fluorinated phenethylamines involves a multi-pronged approach to determine their binding affinity, functional potency, and potential for biased agonism.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12][13] These assays measure the ability of an unlabeled test compound (the fluorinated phenethylamine) to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a fluorinated phenethylamine for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes prepared from cells expressing the target adrenergic receptor subtype.[14]

  • Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Iodocyanopindolol for β).

  • Unlabeled fluorinated phenethylamine test compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter or gamma counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following components in order: assay buffer, varying concentrations of the fluorinated phenethylamine, and the radioligand at a concentration close to its Kd. For total binding wells, add only buffer and radioligand. For non-specific binding wells, add buffer, radioligand, and a saturating concentration of a non-radiolabeled competitor.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.[14]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[14]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[14]

  • Quantification: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I) and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the fluorinated phenethylamine. Use non-linear regression to fit the data to a one-site or two-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays measure the cellular response following receptor activation. The choice of assay depends on the G protein coupling of the adrenergic receptor subtype being investigated.

a) Calcium Mobilization Assay for α1-Adrenergic Receptors (Gq-coupled)

This assay measures the increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.[15][16][17]

Objective: To determine the potency (EC50) of a fluorinated phenethylamine as an agonist or antagonist at α1-adrenergic receptors.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the α1-adrenergic receptor subtype.[15]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Fluorinated phenethylamine test compound.

  • Reference agonist (e.g., phenylephrine).

  • Reference antagonist (e.g., prazosin).

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.[15][16]

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.[15]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.[15]

  • Compound Preparation: Prepare serial dilutions of the fluorinated phenethylamine and reference compounds in assay buffer.

  • Assay Measurement: Place the cell plate in the FLIPR instrument. The instrument will add the compounds to the wells and simultaneously measure the fluorescence intensity over time.[18]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the log concentration of the compound to determine the EC50. For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of the reference agonist and measure the inhibition of the agonist response.

b) cAMP Accumulation/Inhibition Assays for β- and α2-Adrenergic Receptors (Gs/Gi-coupled)

These assays measure the changes in intracellular cAMP levels following the activation of Gs- or Gi-coupled receptors.[19][20]

Objective: To determine the potency (EC50) of a fluorinated phenethylamine as an agonist or antagonist at β- or α2-adrenergic receptors.

Materials:

  • CHO-K1 or HEK293 cells expressing the target β- or α2-adrenergic receptor subtype.

  • cAMP assay kit (e.g., HTRF or AlphaScreen).[20]

  • Fluorinated phenethylamine test compound.

  • Reference agonist (e.g., isoproterenol for β, UK 14,304 for α2).

  • Reference antagonist (e.g., propranolol for β, yohimbine for α2).

  • Forskolin (to stimulate cAMP production for α2 antagonist assays).[21]

  • Plate reader capable of detecting HTRF or AlphaScreen signals.

Procedure:

  • Cell Stimulation: Plate the cells and then treat them with varying concentrations of the fluorinated phenethylamine (for agonist mode) or with a fixed concentration of reference agonist in the presence of varying concentrations of the test compound (for antagonist mode). For α2 receptors, stimulate the cells with forskolin to induce a cAMP signal that can be inhibited.[22]

  • Cell Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Signal Measurement: Incubate the plate and then read the signal on a compatible plate reader.

  • Data Analysis: The signal is inversely (for HTRF) or directly (for AlphaScreen) proportional to the amount of cAMP produced. Plot the signal against the log concentration of the compound to determine the EC50 or IC50.

β-Arrestin Recruitment Assays: Investigating Biased Agonism

β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G protein-independent signaling pathways.[11][23][24] Assays that measure β-arrestin recruitment can reveal if a compound is a "biased agonist," preferentially activating one pathway (G protein or β-arrestin) over another.[24][25]

Protocol: Enzyme Fragment Complementation (EFC)-Based β-Arrestin Assay

Objective: To determine if a fluorinated phenethylamine induces β-arrestin recruitment to an adrenergic receptor.

Materials:

  • Cells engineered to co-express the adrenergic receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger enzyme acceptor (EA) fragment.[23][26]

  • Fluorinated phenethylamine test compound.

  • Reference agonist.

  • Substrate for the complemented enzyme (e.g., chemiluminescent substrate).[26]

  • Luminometer.

Procedure:

  • Cell Plating and Stimulation: Plate the engineered cells and treat them with varying concentrations of the fluorinated phenethylamine or reference agonist.

  • Incubation: Incubate the cells to allow for receptor activation and β-arrestin recruitment.[23] This brings the two enzyme fragments together, forming an active enzyme.[26]

  • Detection: Add the substrate and measure the resulting chemiluminescent signal using a luminometer.

  • Data Analysis: The light output is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the log concentration of the compound to determine the EC50 for β-arrestin recruitment.

Experimental Workflow Diagram

Experimental_Workflow Start Fluorinated Phenethylamine Compound BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay Functional Assays Start->FunctionalAssay ArrestinAssay β-Arrestin Recruitment Assay Start->ArrestinAssay DataAnalysis Data Analysis & Interpretation BindingAssay->DataAnalysis CalciumAssay Calcium Mobilization (α1) FunctionalAssay->CalciumAssay cAMPAssay cAMP Assay (α2, β) FunctionalAssay->cAMPAssay CalciumAssay->DataAnalysis cAMPAssay->DataAnalysis ArrestinAssay->DataAnalysis Affinity Binding Affinity (Ki) DataAnalysis->Affinity Potency Functional Potency (EC50/IC50) DataAnalysis->Potency Bias Biased Agonism Analysis DataAnalysis->Bias

Caption: Overall workflow for in vitro characterization.

Data Presentation and Interpretation

For clear comparison, quantitative data from these assays should be summarized in a structured table.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)β-Arrestin Recruitment (EC50, nM)
Fluorinated Phenethylamine Aα1A15.225.8 (agonist)150.3
α2A120.5250.1 (agonist)>10,000
β25.68.2 (agonist)12.5
Reference Agonistα1A8.912.495.7
(e.g., Phenylephrine)
Reference Agonistβ22.13.55.1
(e.g., Isoproterenol)

Interpretation:

  • A lower Ki value indicates higher binding affinity.

  • A lower EC50/IC50 value indicates greater functional potency.

  • By comparing the potency for G protein-mediated signaling (cAMP or calcium) with β-arrestin recruitment, one can assess biased agonism. For example, a compound that is potent in a functional assay but weak in the β-arrestin assay may be a G protein-biased agonist.

Conclusion

The in vitro assessment of fluorinated phenethylamines on adrenergic receptors is a critical step in understanding their therapeutic potential. By employing a combination of radioligand binding assays, functional assays tailored to the specific receptor subtype, and β-arrestin recruitment assays, researchers can build a comprehensive pharmacological profile of these novel compounds. This systematic approach allows for the identification of potent and selective modulators of the adrenergic system, paving the way for the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. Retrieved from [Link]

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. Retrieved from [Link]

  • QIAGEN. α-Adrenergic Signaling. QIAGEN. Retrieved from [Link]

  • Srivastava, A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife, 12, e89182.
  • Zheng, W., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual.
  • Eurofins Discovery. Calcium Flux Assays. Eurofins Discovery. Retrieved from [Link]

  • Eurofins Discovery. β-arrestin Assays. Eurofins Discovery. Retrieved from [Link]

  • Eurofins DiscoverX. GPCR Calcium Product Solutions. Eurofins DiscoverX. Retrieved from [Link]

  • Lorton, D., & Bellinger, D. L. (2015).
  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201-1206.
  • Wikipedia. Adrenergic receptor. Wikipedia. Retrieved from [Link]

  • Madden, K. S., et al. (2012). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Neuroimmune Pharmacology, 7(4), 788-799.
  • Penn, R. B., et al. (1999). An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands. Journal of Pharmacological and Toxicological Methods, 42(4), 211-218.
  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug testing and analysis, 4(7-8), 577-590.
  • Wood, S. K., et al. (2023). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 3(1), e649.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • de Graaf, C., et al. (2011). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (51), 2765.
  • Wood, S. K., et al. (2023). Radioligand binding to quantify adrenergic receptor expression in the heart. Current protocols in pharmacology, 3(1), e649.
  • ResearchGate. Study design of (A) competition radioligand binding assay to quantify β.... ResearchGate. Retrieved from [Link]

  • Kirk, K. L., et al. (1989). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of medicinal chemistry, 32(7), 1433-1437.
  • Pinckaers, P. J. M., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients, 16(11), 1567.
  • ResearchGate. Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. Retrieved from [Link]

  • ResearchGate. (PDF) In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074-1097.
  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Jordin, M. W., et al. (1965). Synthesis and pharmacological properties of some fluorine-containing amide derivatives. Journal of Pharmaceutical Sciences, 54(8), 1190-1193.
  • Pinckaers, P. J. M., et al. (2025). Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies of pre-workout supplement ingredients using physiologically based kinetic modelling-based reverse dosimetry. Archives of Toxicology.
  • Li, C., et al. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 25(5), 2883.
  • Pinckaers, P. J. M., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2024). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 29(13), 3105.
  • ResearchGate. Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Retrieved from [Link]

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Application

Advanced Protocol for the Fluoromethylation of Phenylethylamine Precursors: Mechanistic Insights and Synthetic Workflows

Introduction and Strategic Rationale Phenylethylamines (PEAs) form the core scaffold of numerous endogenous neuromodulators (e.g., dopamine, epinephrine) and exogenous psychoactive therapeutics. The strategic introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Phenylethylamines (PEAs) form the core scaffold of numerous endogenous neuromodulators (e.g., dopamine, epinephrine) and exogenous psychoactive therapeutics. The strategic introduction of fluoromethyl (-CH₂F) or trifluoromethyl (-CF₃) groups into the PEA framework is a highly privileged modification in medicinal chemistry. Fluoromethylation serves as a bioisosteric replacement that modulates amine basicity, enhances lipophilicity, and provides profound metabolic stability—specifically by sterically and electronically shielding the amine from oxidative deamination by Monoamine Oxidase (MAO)[1][2].

Historically, the synthesis of fluoromethylated amines has been plagued by the inherent instability of α-fluoroamine intermediates and the harsh conditions required for traditional nucleophilic or electrophilic fluoroalkylation[3]. However, recent advancements in photoredox catalysis and desulfurative fluorination have unlocked mild, highly selective pathways for both α-carbon and N-fluoromethylation[1][4].

This application note details two field-proven, self-validating protocols for the fluoromethylation of PEA precursors:

  • Radical α-Monofluoromethylation via visible-light-mediated Halogen Atom Transfer (HAT).

  • Direct N-Trifluoromethylation via desulfurative fluorination.

G PEA Phenylethylamine (PEA) MAO Monoamine Oxidase (MAO) PEA->MAO Rapid Oxidation Degraded Deaminated Metabolite (Inactive) MAO->Degraded F_PEA α-Fluoromethyl-PEA Steric Steric/Electronic Shielding F_PEA->Steric Bioisosteric Effect Active Sustained Receptor Binding (Active) F_PEA->Active Prolonged Half-life Steric->MAO Inhibits Oxidation

Fig 1. Metabolic shielding of phenylethylamines via α-fluoromethylation against MAO degradation.

Quantitative Comparison of Fluoromethylation Strategies

To select the appropriate methodology for PEA modification, researchers must weigh the desired substitution site against reagent stability and reaction conditions. Table 1 summarizes the current state-of-the-art approaches.

Table 1: Comparative Analysis of Fluoromethylation Modalities

StrategyTarget MotifPrimary ReagentActivation ModeYield RangeMechanistic Limitations
Radical (HAT) [1]α-CH₂FFluoroiodomethane (CH₂FI)Visible Light (Blue LED)75–90%Requires in situ iminium ion formation; sensitive to reducible groups.
Desulfurative [4]N-CF₃CS₂ + Silver Fluoride (AgF)Thermal (80 °C)70–95%Generates Ag₂S byproduct; requires stoichiometric silver.
Nucleophilic [5]α-CH₂FFBSM*Strong Base (NaH)60–85%Requires pre-functionalized electrophiles; multi-step deprotection.
Electrophilic [3]N-CH₂FChlorofluoromethane (CH₂ClF)Base (K₂CO₃)40–60%High volatility of reagents; products prone to defluorination.

*FBSM = 1-fluorobis(phenylsulfonyl)methane

Protocol A: Metal-Free Photochemical α-Fluoromethylation

Mechanistic Causality: Traditional nucleophilic additions to imines often fail due to the low nucleophilicity of fluoromethyl anions. This protocol bypasses ionic limitations by utilizing a visible-light-mediated Halogen Atom Transfer (HAT)[1][2]. Fluoroiodomethane (CH₂FI) undergoes homolytic cleavage under blue LED irradiation, generating a highly reactive electrophilic •CH₂F radical. This radical selectively adds to in situ-generated iminium ions (formed from the PEA precursor and an aldehyde), yielding complex α-fluoromethyl amines without the need for exogenous transition metal photocatalysts[1].

Materials Required
  • Substrates: Primary or secondary phenylethylamine derivative (1.0 equiv), Aldehyde (1.5 equiv).

  • Reagent: Fluoroiodomethane (CH₂FI) (3.0 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Equipment: 440 nm Blue LED photoreactor, Schlenk tube, nitrogen manifold.

Step-by-Step Methodology
  • Iminium Assembly: In a flame-dried Schlenk tube under N₂, dissolve the phenylethylamine precursor (0.5 mmol) and the selected aldehyde (0.75 mmol) in 2.0 mL of anhydrous MeCN. Stir at ambient temperature for 30 minutes to ensure complete iminium ion formation.

  • Reagent Introduction: Cool the mixture to 0 °C. Syringe in fluoroiodomethane (1.5 mmol). Note: CH₂FI is volatile; handle with pre-cooled gas-tight syringes.

  • Photochemical Activation: Seal the tube and place it in the photoreactor. Irradiate with 440 nm Blue LEDs at 25 °C for 16 hours.

  • In-Process Quality Control (QC): Extract a 50 µL aliquot, dilute in CD₃CN, and perform a rapid ¹⁹F NMR scan. A diagnostic triplet near -220 ppm to -240 ppm confirms the formation of the α-CH₂F group.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/EtOAc gradient).

Workflow Step1 1. Iminium Ion Formation (Amine + Aldehyde) Step2 2. Halogen Atom Transfer (HAT) (Fluoroiodomethane + Light) Step1->Step2 Step3 3. Radical Addition (C-C Bond Formation) Step2->Step3 Blue LED (440 nm) QC1 In-process NMR Check Step3->QC1 Step4 4. Product Isolation (α-Fluoromethyl Amine) QC2 19F NMR / LC-MS Step4->QC2 QC1->Step4 Conversion >95%

Fig 2. Photochemical workflow for the radical α-fluoromethylation of phenylethylamine precursors.

Protocol B: Direct N-Trifluoromethylation via Desulfurative Fluorination

Mechanistic Causality: Directly attaching a -CF₃ group to the nitrogen of a secondary PEA drastically reduces its pKa, altering its pharmacokinetic profile. Traditional N-trifluoromethylation methods rely on unstable reagents. This protocol leverages the high thermodynamic affinity of silver ions for sulfide (Ksp of Ag₂S = 6.3 × 10⁻⁵⁰)[4]. The amine first reacts with carbon disulfide (CS₂) to form a carbamodithioic acid adduct. Subsequent treatment with Silver Fluoride (AgF) drives a robust desulfurization and fluorination cascade, yielding the N-CF₃ product in a single operational step[4].

Materials Required
  • Substrates: Secondary phenylethylamine derivative (1.0 equiv).

  • Reagents: Carbon Disulfide (CS₂) (5.0 equiv), Silver Fluoride (AgF) (6.0 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology
  • Adduct Formation: In a glovebox, charge a 10 mL pressure tube with the secondary PEA (0.5 mmol), DIPEA (1.0 mmol), and CS₂ (2.5 mmol) in 3.0 mL of MeCN. Stir at room temperature for 1 hour to yield the intermediate dithiocarbamate.

  • Desulfurative Fluorination: Slowly add AgF (3.0 mmol) to the reaction mixture. Caution: This step is highly exothermic and generates Ag₂S precipitate.

  • Thermal Maturation: Seal the pressure tube, remove it from the glovebox, and heat the mixture to 80 °C behind a blast shield for 8 hours[4].

  • Filtration and Workup: Cool the mixture to room temperature. Filter the black suspension through a pad of Celite to remove Ag₂S and unreacted AgF, washing the filter cake with EtOAc (20 mL).

  • Validation: Concentrate the filtrate. The presence of the N-CF₃ group is self-validated by a sharp singlet in the ¹⁹F NMR spectrum, typically resonating between -55 ppm and -65 ppm depending on the local electronic environment.

Analytical Self-Validation System

To ensure scientific integrity, both protocols must be validated against specific spectroscopic benchmarks:

  • ¹⁹F NMR Spectroscopy: The most critical diagnostic tool. α-CH₂F groups present as a doublet of doublets or a triplet (due to coupling with adjacent protons, ²J_HF ≈ 45-50 Hz) in the -200 to -240 ppm range. N-CF₃ groups present as a distinct singlet near -60 ppm.

  • Stability Profiling: N-CH₂F and N-CF₃ amines can sometimes undergo spontaneous defluorination if subjected to extreme pH[3]. Purified products should be stored at -20 °C under an inert argon atmosphere and analyzed via LC-MS within 24 hours of purification to confirm mass integrity (M+H⁺).

References

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents - Chinese Chemical Society (2024):[Link]

  • Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane - Chemical Science, RSC Publishing (2021): [Link]

  • Organic Syntheses Procedure: 1-Fluorobis(phenylsulfonyl)methane (FBSM) - Organic Syntheses (2019): [Link]

  • Electrophilic monofluoromethylation of O-, S-, and N-nucleophiles with chlorofluoromethane - Elsevier / CAS (2007): [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - ACS Catalysis (2020):[Link]

Sources

Method

Using (R)-1-fluoromethyl-2-phenylethylamine as a neuropharmacological tool

Application Note: Utilizing (R)-1-Fluoromethyl-2-Phenylethylamine as a Neuropharmacological Tool Introduction & Pharmacological Rationale (R)-1-fluoromethyl-2-phenylethylamine (CAS 70824-86-1) is a chiral, side-chain mon...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing (R)-1-Fluoromethyl-2-Phenylethylamine as a Neuropharmacological Tool

Introduction & Pharmacological Rationale

(R)-1-fluoromethyl-2-phenylethylamine (CAS 70824-86-1) is a chiral, side-chain monofluorinated analogue of amphetamine that serves as a highly specialized probe in neuropharmacology[1]. From a structural perspective, substituting the alpha-methyl group of classical amphetamine with a fluoromethyl group introduces profound inductive and steric effects.

This specific modification electronically shields the adjacent amine from oxidative deamination by monoamine oxidases (MAO), granting the molecule significant resistance to enzymatic degradation and thereby prolonging its half-life ()[2]. Furthermore, the (R)-enantiomer exhibits enantiospecific interactions with neuronal monoamine transporters—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—due to complementary chirality at the binding sites ()[2]. This makes it an exceptional tool for studying prolonged monoaminergic efflux without the rapid metabolic turnover associated with non-fluorinated phenylethylamines.

Pharmacodynamic Profile & Comparative Data

A critical differentiator of (R)-1-fluoromethyl-2-phenylethylamine is its distinct in vivo physiological profile. Unlike classical amphetamines, which typically induce dose-dependent hyperthermia, this fluorinated analogue demonstrates a unique biphasic thermoregulatory response, often inducing hypothermia at specific doses and timepoints ()[3]. This divergence makes it an invaluable experimental tool for decoupling transporter-mediated monoamine release from hyperthermic neurotoxicity.

Table 1: Pharmacological Comparison of (+)-Amphetamine vs. (R)-1-fluoromethyl-2-phenylethylamine

Parameter(+)-Amphetamine(R)-1-fluoromethyl-2-phenylethylamine
Primary Targets DAT, NET, SERTDAT, NET, SERT
MAO Susceptibility High (Rapid metabolism)Low (Resistant due to F-inductive effect)
Thermoregulatory Effect HyperthermiaBiphasic / Delayed Hypothermia
Neurotransmitter Release High (Rapid Striatal DA/5-HT efflux)Moderate to High (Prolonged synaptic tone)

Mechanism of Action

MOA A (R)-1-fluoromethyl-2-phenylethylamine B Monoamine Transporters (DAT, SERT, NET) A->B High Affinity Binding C Monoamine Oxidase (MAO) Resistant to Degradation A->C Steric/Inductive Shielding D Cytosolic Neurotransmitter Accumulation B->D Reuptake Inhibition F Prolonged Receptor Activation C->F Increased Half-life E Reverse Transport (Efflux into Synapse) D->E Transporter Reversal E->F Enhanced Synaptic Tone

Pharmacodynamic pathways of (R)-1-fluoromethyl-2-phenylethylamine in monoaminergic neurons.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Vitro Synaptosomal Neurotransmitter Release Assay

This protocol measures the compound's ability to stimulate the efflux of putative neurotransmitter amines in isolated rat striatal synaptosomes ()[4].

Causality & Rationale: Utilizing isolated synaptosomes removes systemic metabolic variables, allowing for the direct assessment of transporter reversal. We include pargyline (an MAO inhibitor) in the buffer; although (R)-1-fluoromethyl-2-phenylethylamine is inherently MAO-resistant, the endogenous radiolabeled neurotransmitters ( 3 H-DA and 3 H-5-HT) are not. Pargyline ensures that the measured radioactivity strictly reflects intact neurotransmitter efflux rather than deaminated metabolites. Validation System: The assay is self-validating by utilizing (+)-amphetamine as a positive control for efflux, and a reuptake inhibitor (e.g., nomifensine) as a negative control to prove that efflux requires reverse transport.

Step-by-Step Methodology:

  • Tissue Preparation: Dissect the striatum from male Sprague-Dawley rats. Homogenize in ice-cold 0.32 M sucrose buffer (pH 7.4). Centrifuge at 1,000 x g for 10 mins; collect the supernatant and centrifuge at 12,000 x g for 20 mins to isolate the P2 synaptosomal pellet, which contains the intact nerve terminals necessary for evaluating transporter-mediated efflux.

  • Radioligand Loading: Resuspend the P2 pellet in oxygenated Krebs-Ringer buffer containing 10 µM pargyline and 1 mM ascorbic acid (to prevent the auto-oxidation of monoamines). Incubate with 50 nM 3 H-Dopamine or 3 H-Serotonin for 30 minutes at 37°C.

  • Washing: Centrifuge and wash the synaptosomes twice to remove extracellular radioligand. Resuspend in fresh buffer to establish a zero-efflux baseline.

  • Compound Incubation: Aliquot the synaptosomes into 96-well plates. Add (R)-1-fluoromethyl-2-phenylethylamine at varying concentrations (1 nM to 100 µM). Incubate for 15 minutes at 37°C.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific radioligand binding to the filter matrix). Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to vials, add liquid scintillation cocktail, and quantify retained radioactivity using a scintillation counter. Calculate fractional release relative to the baseline.

Workflow S1 Step 1: Synaptosome Preparation S2 Step 2: Radioligand Loading S1->S2 S3 Step 3: Compound Incubation S2->S3 S4 Step 4: Filtration & Wash S3->S4 S5 Step 5: Scintillation Counting S4->S5 S6 Step 6: Data Analysis S5->S6

Step-by-step workflow for the synaptosomal neurotransmitter release assay.

Protocol 2: In Vivo Thermoregulatory Assessment

This protocol evaluates the distinct thermoregulatory responses elicited by the fluorinated analogue in vivo ()[5].

Causality & Rationale: Core body temperature is a highly sensitive biomarker for central monoaminergic activity. By measuring rectal temperature over a 300-minute time course, researchers can capture the delayed hypothermic response unique to the alpha-fluoromethyl substitution. This distinguishes its pharmacodynamics from the sustained hyperthermia typical of non-fluorinated amphetamines.

Step-by-Step Methodology:

  • Acclimatization: House mature Sprague-Dawley rats individually in a temperature-controlled room (22±1°C) for 7 days. Handle daily to minimize stress-induced hyperthermia, which can severely confound baseline thermoregulatory readings.

  • Pre-treatment Baseline: Record baseline core (rectal) body temperatures using a lubricated digital thermistor probe inserted 2.5 cm into the rectum to establish a reliable intra-subject control.

  • Administration: Inject subjects intraperitoneally (i.p.) with (R)-1-fluoromethyl-2-phenylethylamine hydrochloride at dose cohorts of 0.005, 0.027, and 0.05 mmol/kg. Use saline as a vehicle control and (+)-amphetamine (0.05 mmol/kg) as a positive control.

  • Time-Course Monitoring: Measure core temperatures at 30, 60, 90, 120, 180, 240, and 300 minutes post-injection.

  • Data Analysis: Plot the temperature change (ΔT) against time. A valid assay will show a return to baseline for the low-dose group, while the medium/high-dose groups will exhibit a delayed hypothermic shift around the 180-minute mark, definitively distinguishing the compound's profile from the (+)-amphetamine cohort ()[5].

References

  • Baker, G. B., Coutts, R. T., Benderly, A., McKim, H. R., & Dewhurst, W. G. "Fluorinated Amphetamines: Effects on Release of Putative Neurotransmitter Amines in the Striatum of the Rat." Recent Advances in Canadian Neuropsychopharmacology, Karger Publishers, 1981. URL:[Link]

  • Danielson, T. J., Baker, G. B., Coutts, R. T., & Micetich, R. G. "Some in vivo responses to a side chain monofluorinated amphetamine in the rat." Progress in Neuro-Psychopharmacology and Biological Psychiatry, Volume 7, Issue 1, 1983, Pages 121-125. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Fluorinated Phenethylamines in PET Imaging

Introduction Fluorinated phenethylamines represent a critical class of radiopharmaceuticals in Positron Emission Tomography (PET) imaging. By substituting a hydrogen atom or hydroxyl group with a fluorine-18 ( 18F ) isot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fluorinated phenethylamines represent a critical class of radiopharmaceuticals in Positron Emission Tomography (PET) imaging. By substituting a hydrogen atom or hydroxyl group with a fluorine-18 ( 18F ) isotope, researchers exploit the bioisosteric properties of fluorine. This substitution maintains the molecule's biological affinity for specific transporters and receptors while leveraging the ideal physical decay characteristics of 18F (half-life t1/2​≈109.8 min, low positron energy) for high-resolution imaging[1].

This application note details the mechanistic principles, quantitative characteristics, and validated clinical protocols for the two most prominent fluorinated phenethylamines used in neuroendocrine and neurodegenerative imaging: 6-[ 18F ]fluoro-L-DOPA ( 18F -FDOPA) and 6-[ 18F ]fluorodopamine ( 18F -FDA) .

Mechanistic Rationale & Causality in Experimental Design

To ensure high-fidelity imaging and reproducible standardized uptake values (SUVs), the experimental design must strictly accommodate the distinct pharmacokinetic pathways of these radiotracers.

The 18F -FDOPA Pathway (Amino Acid Precursor)

As an analog of L-DOPA, 18F -FDOPA crosses the blood-brain barrier and cell membranes via the L-type amino acid transporter 1 (LAT1). Once intracellular, it is decarboxylated by aromatic L-amino acid decarboxylase (AADC) into 18F -FDA, which is subsequently sequestered into storage vesicles by the vesicular monoamine transporter 2 (VMAT2)[2].

  • Causality of Fasting: Because 18F -FDOPA competes with large neutral amino acids for LAT1 transport, patients must fast and maintain a low-protein diet prior to the scan. Failure to do so results in competitive inhibition at the transporter, drastically degrading the signal-to-noise ratio in the striatum[3].

  • Causality of Carbidopa Premedication: Carbidopa is a peripheral AADC inhibitor that does not cross the blood-brain barrier. Administering carbidopa 60 minutes prior to 18F -FDOPA injection prevents the premature peripheral conversion of 18F -FDOPA to 18F -FDA. This targeted inhibition increases the bioavailability of the tracer for central nervous system uptake and suppresses unwanted physiological uptake in the pancreas and kidneys, effectively validating the specificity of the central signal[4].

The 18F -FDA Pathway (Catecholamine Analog)

18F -FDA is a direct sympathoneural imaging agent. It bypasses the LAT1 and AADC steps, being actively transported directly into catecholamine-synthesizing cells (e.g., chromaffin cells in pheochromocytomas or neuroblastomas) via the cell membrane norepinephrine transporter (NET). It is then stored in intracellular vesicles via VMAT1 and VMAT2[5].

  • Causality of Medication Washout: Drugs that inhibit NET (e.g., tricyclic antidepressants, labetalol, or sympathomimetics like pseudoephedrine) will competitively block 18F -FDA uptake. A strict washout period (up to 6 weeks for labetalol) is mandatory to prevent false-negative imaging results[6].

CellularMechanism Blood Blood Stream (18F-FDOPA / 18F-FDA) LAT1 LAT1 Transporter (18F-FDOPA Entry) Blood->LAT1 Amino Acids NET NET Transporter (18F-FDA Entry) Blood->NET Catecholamines Cytosol Intracellular Cytosol LAT1->Cytosol 18F-FDOPA NET->Cytosol 18F-FDA AADC AADC Enzyme (Decarboxylation) Cytosol->AADC 18F-FDOPA VMAT VMAT1/2 (Vesicular Storage) Cytosol->VMAT 18F-FDA AADC->Cytosol 18F-FDA Vesicle Storage Vesicle (PET Signal Trapping) VMAT->Vesicle Trapping

Caption: Cellular uptake and vesicular trapping mechanisms of 18F-FDOPA and 18F-FDA in target cells.

Quantitative Data Summary

The following table summarizes the comparative quantitative and operational parameters for both tracers to aid in protocol selection and clinical trial design[1],[2],[7].

Parameter 18F -FDOPA 18F -FDA
Primary Target Transporter LAT1 (Cellular), VMAT2 (Vesicular)NET (Cellular), VMAT1/2 (Vesicular)
Primary Clinical Indication Parkinsonian Syndromes, Gliomas, NETsPheochromocytoma, Paraganglioma, Neuroblastoma
Required Premedication Carbidopa (150-200 mg p.o.)None (Strict medication washout required)
Standard Injected Activity 185 – 370 MBq (5 – 10 mCi)185 – 370 MBq (5 – 10 mCi)
Optimal Uptake Time 90 minutes (Brain), 60 mins (Body)60 minutes
Acquisition Protocol 20-min static (List-mode preferred)Whole-body PET/CT or PET/MR
Dietary Restrictions Fasting >4h, Low protein dietStandard fasting (4-6h)

Experimental Protocols

Protocol A: 18F -FDOPA Brain PET for Parkinsonian Syndromes

This protocol is designed to visualize presynaptic dopaminergic nerve terminals in the striatum.

Step 1: Patient Preparation & Self-Validation

  • Instruct the patient to follow a low-protein diet starting the evening before the scan[4].

  • Enforce a strict NPO (nothing by mouth except water) status for at least 4 hours prior to the procedure[3].

  • Validation Check: Verify that Parkinson's disease medications (e.g., L-DOPA) have been withheld for at least 12 hours to prevent competitive receptor occupancy.

Step 2: Premedication

  • Administer 150 mg to 200 mg of oral Carbidopa[3].

  • Wait exactly 60 minutes. This precise timing is critical to achieve peak peripheral AADC inhibition before introducing the radiotracer.

Step 3: Radiotracer Administration

  • Establish peripheral IV access.

  • Inject 185 – 370 MBq (5 – 10 mCi) of 18F -FDOPA slowly over 1 minute[7].

  • Flush the line with 10 mL of sterile saline.

Step 4: Uptake and Acquisition

  • Allow a 90-minute uptake phase. The patient must rest in a quiet, dimly lit room to minimize extraneous cortical stimulation[2].

  • Position the patient in the PET/CT scanner with the head secured (orbitomeatal line perpendicular to the table).

  • Acquire a low-dose CT for attenuation correction.

  • Acquire PET emission data in list-mode for 20 minutes. Reconstruct into four 5-minute dynamic frames to allow for motion correction during post-processing[4].

Workflow Prep 1. Patient Preparation (Fasting >4h, Low Protein Diet) Premed 2. Premedication (Carbidopa 150-200 mg p.o.) Prep->Premed Wait1 3. Wait Period (60 mins for AADC Inhibition) Premed->Wait1 Inject 4. Radiotracer Injection (18F-FDOPA 185-370 MBq) Wait1->Inject Wait2 5. Uptake Phase (90 mins resting in quiet room) Inject->Wait2 Scan 6. PET/CT Acquisition (20 mins list-mode scanning) Wait2->Scan

Caption: Step-by-step clinical workflow for 18F-FDOPA PET imaging in Parkinsonian syndromes.

Protocol B: 18F -FDA Whole-Body PET for Pheochromocytoma

This protocol utilizes the sympathoneural uptake mechanism to localize neuroendocrine tumors.

Step 1: Washout Verification

  • Validation Check: Review the patient's medication list. Ensure labetalol has been discontinued for 6 weeks, and phenylephrine/pseudoephedrine-containing compounds have been discontinued for at least 48 hours[6].

Step 2: Radiotracer Administration

  • Establish peripheral IV access. Ensure the patient is hemodynamically stable, as catecholamine analogs can theoretically induce mild transient sympathetic responses.

  • Inject a tracer dose of 185 – 370 MBq of 18F -FDA[5].

Step 3: Uptake and Acquisition

  • Allow a 60-minute uptake phase.

  • Perform a whole-body PET/CT (or PET/MR) scan from the vertex of the skull to the mid-thighs[1].

  • Acquire PET data at 5-6 minutes per bed position to ensure adequate counting statistics for small metastatic lesions, utilizing DIXON MR sequences or low-dose CT for attenuation correction[1].

References

  • Fluorodopa F-18 [18F]FDOPA Imaging Protocol . Society of Nuclear Medicine and Molecular Imaging (SNMMI). Available at: [Link]

  • 6-[18F]Fluorodopamine Positron Emission Tomographic (PET) Scanning for Diagnostic Localization of Pheochromocytoma . Hypertension - American Heart Association Journals. Available at:[Link]

  • Integrated whole-body PET/MR imaging with 18F-FDG, 18F-FDOPA, and 18F-fluorodopamine in paragangliomas . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Brain Evaluation by Dual PET/CT with[18F] FDOPA and [18F] FDG in Differential Diagnosis of Parkinsonian Syndromes . MDPI. Available at: [Link]

  • Fluorine F-18 6-Fluorodopamine PET in Diagnosing Patients with Neuroblastoma or Pheochromocytoma . National Cancer Institute (NCI). Available at: [Link]

Sources

Method

Application Note: Cell-Based Functional Assays for the Screening and Characterization of Novel Psychoactive Substances (NPS)

The Analytical Challenge of NPS The rapid proliferation of Novel Psychoactive Substances (NPS)—particularly synthetic cannabinoid receptor agonists (SCRAs) and synthetic opioids—presents a moving target for forensic, cli...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of NPS

The rapid proliferation of Novel Psychoactive Substances (NPS)—particularly synthetic cannabinoid receptor agonists (SCRAs) and synthetic opioids—presents a moving target for forensic, clinical, and drug development laboratories. Illicit chemists continuously alter molecular structures to evade targeted analytical techniques like GC-MS and LC-MS. However, regardless of their structural variations, these compounds must retain high affinity and efficacy at their target G-protein coupled receptors (GPCRs), such as the Cannabinoid Type 1 (CB1) receptor or the μ -Opioid Receptor (MOR), to exert their psychoactive effects [1].

This biological bottleneck makes in vitro cell-based functional assays an indispensable tool. By shifting the screening paradigm from structural recognition to functional activity, laboratories can detect the presence of active NPS in biological or botanical matrices even when the specific chemical entity is unknown [2].

Mechanistic Rationale and Assay Selection

GPCRs like CB1 and MOR primarily couple to Gi/o​ proteins. Upon agonist binding, the receptor undergoes a conformational change that triggers two distinct signaling cascades [4]:

  • G-Protein Pathway : Inhibition of adenylyl cyclase (decreasing cAMP) and activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

  • β -Arrestin Pathway : Phosphorylation of the receptor by GPCR kinases leads to the recruitment of β -arrestin 2, which sterically hinders further G-protein signaling and initiates receptor internalization.

Why choose β -arrestin 2 recruitment for SCRA screening? While phytocannabinoids like Δ9 -THC are partial agonists with low efficacy for β -arrestin 2 recruitment, modern SCRAs act as highly efficacious full agonists at this pathway [3]. This massive signal window allows for the robust differentiation between baseline/partial activity and the dangerous hyper-activation characteristic of synthetic variants. Furthermore, utilizing a luminescence-based readout avoids the autofluorescence issues commonly encountered when screening crude botanical extracts (e.g., "Spice" or "K2" products).

Why choose Membrane Potential (FLIPR) for rapid kinetic readouts? For synthetic opioids and certain cannabinoids, measuring the downstream hyperpolarization via fluorescent membrane potential-sensitive dyes provides a rapid, high-throughput, and physiologically relevant readout of Gi/o​ activation.

GPCR_Signaling NPS Novel Psychoactive Substance (Agonist) GPCR Target GPCR (e.g., CB1, MOR) NPS->GPCR Binds & Activates G_protein Gi/o Protein Pathway (cAMP ↓, K+ Efflux ↑) GPCR->G_protein G-Protein Coupling Arrestin β-Arrestin 2 Pathway (Receptor Internalization) GPCR->Arrestin Kinase Phosphorylation Readout1 FLIPR Membrane Potential or cAMP BRET Assay G_protein->Readout1 Quantified via Readout2 NanoBiT Split-Luciferase Complementation Assay Arrestin->Readout2 Quantified via

Caption: GPCR signaling pathways and corresponding cell-based assay readouts for NPS screening.

Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The inclusion of reference standards, vehicle controls, and strict assay quality metrics (e.g., Z'-factor > 0.5) is mandatory to distinguish true pharmacological activity from assay drift or matrix interference.

Protocol A: β -Arrestin 2 Recruitment Assay (NanoBiT System)

Principle : This assay utilizes a split-nanoluciferase system. The target receptor (e.g., CB1) is tagged with a Large BiT (LgBiT), and β -arrestin 2 is tagged with a Small BiT (SmBiT). Agonist-induced recruitment brings the two fragments together, restoring luciferase activity and generating a luminescent signal [2].

Self-Validating System Checks :

  • Positive Control : JWH-018 or CP55,940 must be included on every plate to define 100% Emax​ and monitor assay drift[3].

  • Vehicle Control : 0.1% DMSO to establish baseline luminescence.

Step-by-Step Methodology :

  • Cell Preparation : Cultivate HEK293T cells stably expressing CB1-LgBiT and SmBiT- β arr2 in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Causality: HEK293T cells are chosen for their high transfection efficiency and lack of endogenous CB1 receptors, ensuring signal specificity.

  • Seeding : Harvest cells and resuspend in Opti-MEM without phenol red. Seed 50,000 cells/well into a 96-well solid white microplate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Substrate Addition : Reconstitute the live-cell luciferase substrate according to the manufacturer's instructions. Add 25 µL of the substrate solution to each well. Incubate at room temperature for 15 minutes to allow baseline stabilization.

  • Compound Preparation : Serially dilute NPS extracts or analytical standards in Opti-MEM containing 0.1% Bovine Serum Albumin (BSA). Causality: SCRAs are highly lipophilic and will non-specifically bind to plastic labware. BSA acts as a carrier protein to prevent compound loss, ensuring accurate EC50​ calculations.

  • Stimulation and Readout : Add 25 µL of the compound to the respective wells. Immediately transfer the plate to a luminescence microplate reader. Record luminescence continuously for 30–45 minutes at 37°C.

  • Data Analysis : Calculate the Area Under the Curve (AUC) for the kinetic readouts. Normalize data to the Emax​ of the reference compound.

NanoBiT_Workflow Seed 1. Seed HEK293T Reporter Cells Incubate 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate Substrate 3. Add Live-Cell Luciferase Substrate Incubate->Substrate Compound 4. Add NPS Sample (or Reference SCRA) Substrate->Compound Read 5. Kinetic Luminescence Readout (30 min) Compound->Read

Caption: Step-by-step workflow for the β-arrestin 2 recruitment split-luciferase assay.

Protocol B: Membrane Potential Assay (FLIPR)

Principle : Measures the hyperpolarization of the cell membrane following Gi/o​ -mediated activation of GIRK channels. A fluorescent membrane potential dye quenches upon hyperpolarization, resulting in a decrease in fluorescence.

Step-by-Step Methodology :

  • Seeding : Seed AtT-20 cells stably transfected with the target GPCR (e.g., MOR or CB1) into a 384-well black, clear-bottom plate at 20,000 cells/well. Incubate overnight. Causality: AtT-20 cells endogenously express high levels of GIRK channels, providing a massive, native signal window for Gi/o​ coupled GPCRs without the need for co-transfection.

  • Dye Loading : Remove culture media and add 20 µL/well of reconstituted Membrane Potential Assay Kit dye (use a Red formulation to avoid interference from green-autofluorescent plant matrices). Incubate for 30 minutes at 37°C.

  • Baseline Measurement : Read baseline fluorescence for 2 minutes using a FLIPR or similar kinetic imaging plate reader.

  • Compound Addition : Automatically inject 10 µL of 3X concentrated NPS solutions.

  • Kinetic Readout : Record fluorescence every 2 seconds for 5 minutes.

  • Data Analysis : Measure the maximum change in fluorescence ( ΔF/F0​ ).

Quantitative Data Interpretation

The clinical toxicity of NPS is often driven by their extreme potency ( EC50​ ) and efficacy ( Emax​ ) compared to traditional drugs. The table below summarizes typical pharmacological parameters for classic cannabinoids versus modern SCRAs at the CB1 receptor, highlighting the "super-agonist" nature of novel threats [3].

Compound ClassSubstance EC50​ (nM)Efficacy ( Emax​ % vs JWH-018)Pathway Bias / Notes
Phytocannabinoid Δ9 -THC150 - 25010 - 15%Partial agonist; extremely low β -arrestin recruitment.
1st Gen SCRAJWH-01810 - 15100% (Reference)Full agonist; balanced signaling. Used for normalization.
Reference SCRACP55,9405 - 10~100%Standard non-biased reference agonist.
Modern SCRA5F-MDMB-PICA0.5 - 2.0120 - 150%Extreme potency and super-agonist efficacy.
Modern SCRABB-221.0 - 3.0~300%Massive β -arrestin 2 preference/efficacy.

Data synthesized from established in vitro characterizations of synthetic cannabinoids.

Conclusion

Cell-based functional assays provide an essential layer of biological validation in the fight against the evolving NPS market. By focusing on the immutable requirement of receptor activation, these protocols ensure that novel, uncharacterized analogs can be detected and their toxicological potential quantified long before they are structurally identified by forensic chemistry.

References

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. MDPI (International Journal of Molecular Sciences).[Link]

  • Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. PubMed Central (PMC).[Link]

  • Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds. ACS Pharmacology & Translational Science.[Link]

  • Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. PubMed Central (PMC).[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the stereoselective synthesis of fluorinated amines

Welcome to the Technical Support Center for the stereoselective synthesis of fluorinated amines. The incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—into amine scaffolds is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stereoselective synthesis of fluorinated amines. The incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—into amine scaffolds is a cornerstone of modern drug development due to its ability to modulate basicity, enhance metabolic stability, and improve lipophilicity.

However, the unique stereoelectronic properties of fluorine introduce severe synthetic bottlenecks. This guide is designed to help researchers and drug development professionals troubleshoot common modes of failure, understand the mechanistic causality behind these issues, and implement field-proven, self-validating protocols.

Diagnostic Troubleshooting Workflow

Before diving into specific protocols, use the diagnostic flowchart below to isolate the root cause of your synthetic failure.

Troubleshooting_Workflow Start Issue Detected: Fluorinated Amine Synthesis Diag1 Is the issue poor enantioselectivity (ee)? Start->Diag1 Diag2 Is the issue low yield or decomposition? Diag1->Diag2 No Action1 Investigate uncatalyzed background reaction Diag1->Action1 Yes Action2 Investigate defluorination (β-fluoride elimination) Diag2->Action2 Yes Sol1 Lower Temp to -78°C or use chiral auxiliary Action1->Sol1 Sol2 Avoid strong bases; Use biomimetic transamination Action2->Sol2 Base-sensitive Sol3 Verify imine stability via 19F NMR; Avoid aqueous workup Action2->Sol3 Hydrolysis-prone

Diagnostic workflow for troubleshooting fluorinated amine synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: Why does my catalytic nucleophilic addition to trifluoromethyl imines yield nearly racemic products despite using a proven chiral catalyst? A: This is a classic stereoelectronic issue. The strong electron-withdrawing inductive (–I) effect of the –CF₃ group renders the adjacent imine carbon hyper-electrophilic. Causality: Because the substrate is so reactive, an uncatalyzed, racemic background reaction often outpaces your chiral catalytic cycle[1]. Solution: You must suppress the background reaction. Lower the reaction temperature strictly to –78 °C. If the issue persists, switch from an external chiral catalyst to a chiral auxiliary approach (such as SAMP/RAMP hydrazones), which forces facial selectivity intramolecularly regardless of the reaction rate[2].

Q: I am observing significant defluorination during the reductive amination of fluoroalkyl ketones. How can I prevent this? A: Defluorination in these systems typically occurs via a β-fluoride elimination pathway. Causality: Harsh reducing agents or basic conditions can trigger single-electron transfer (SET) or promote the formation of intermediate enamine/carbanion species. In these specific electronic environments, fluoride acts as an excellent leaving group. Solution: Transition to a biomimetic transamination approach. This method utilizes a [1,3]-proton shift reaction to transfer chirality under exceptionally mild conditions, bypassing the need for aggressive hydride donors and preserving the delicate C–F bonds[3].

Q: My biocatalytic N–H insertion is giving low conversions with bulky aryl amines. What is the mechanistic bottleneck? A: Causality: While engineered metalloproteins are excellent for acceptor-acceptor carbene donors (like diazo compounds), the steric bulk of the –CF₃ group combined with a bulky aryl amine can prevent proper orientation within the enzyme's active site, leading to steric clashes[4]. Solution: Implement substrate engineering. Tuning the diazo compound (e.g., using benzyl 2-diazotrifluoropropanoate instead of smaller esters) can alter the binding pose, relieving steric clashes and often inverting or enhancing the enantioselectivity[4].

Standard Operating Procedure (SOP): Asymmetric Synthesis via SAMP-Hydrazone

To overcome the hyper-electrophilicity of α-trifluoromethyl imines, the use of a chiral auxiliary is highly recommended. The following protocol details the nucleophilic 1,2-addition to trifluoroacetaldehyde using a SAMP-hydrazone auxiliary[2].

System Validation: This protocol is designed to be self-validating. Do not proceed to the next step unless the validation criteria are met.

Step 1: Hydrazone Formation

  • Condense trifluoroacetaldehyde with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) in diethyl ether at 0 °C.

  • Stir for 4 hours, then dry over MgSO₄ and concentrate.

  • Validation Check: Analyze the crude mixture via ¹⁹F NMR. The characteristic aldehyde peak (typically around –75 to –80 ppm depending on the solvent) must cleanly shift to the new hydrazone resonance. If the aldehyde peak persists, do not proceed; add activated molecular sieves to drive the condensation.

Step 2: Nucleophilic 1,2-Addition

  • Dissolve the purified SAMP-hydrazone in anhydrous THF and cool strictly to –78 °C.

  • Add the alkyllithium (RLi) reagent dropwise over 30 minutes.

  • Causality for strict parameters: The –CF₃ group drastically increases the acidity of any α-protons and makes the carbon susceptible to reduction. Maintaining –78 °C prevents the highly reactive alkyllithium from acting as a base (causing α-deprotonation) or an electron donor (causing defluorination).

  • Validation Check: A distinct color change (often pale yellow to deep orange/red) indicates the formation of the lithiated intermediate.

Step 3: N–N Bond Cleavage

  • Quench the reaction with saturated aqueous NH₄Cl and isolate the intermediate.

  • Dissolve the intermediate in THF/MeOH and treat with SmI₂ at –78 °C to cleave the N–N bond.

  • Validation Check: The deep blue color of the SmI₂ solution will rapidly dissipate as the single-electron transfer cleaves the bond. The reaction is complete when a faint blue/green color persists, providing a reliable visual cue.

Quantitative Data: Comparative Synthetic Strategies

When designing your synthetic route, consult the table below to select the strategy that best balances yield, enantiomeric excess (ee), and functional group tolerance.

Synthetic StrategySubstrate ClassCatalyst / AuxiliaryTypical YieldTypical eePrimary Advantage
Nucleophilic 1,2-Addition α-CF₃ AldiminesSAMP/RAMP Hydrazone75–85%>95%Complete suppression of racemic background reactions.
Biomimetic Transamination α-CF₃ KetonesChiral Amine Base80–90%90–98%Avoids harsh reducing agents; prevents β-fluoride elimination.
Biocatalytic N–H Insertion Aryl AminesEngineered Metalloprotein85–99%90–95%Highly sustainable, mild aqueous conditions; enantiodivergent.

References

  • Soloshonok, V. A.; Ono, T. Highly Enantioselective Transfer of Chirality from a Less to a More Configurationally Unstable Stereogenic Center. A Practical Asymmetric Synthesis of (Fluoroalkyl)amines via Biomimetic Transamination. Journal of Organic Chemistry. 1997. URL: [Link]

  • Enders, D.; Funabiki, K. Efficient asymmetric synthesis of alpha-trifluoromethyl-substituted primary amines via nucleophilic 1,2-addition to trifluoroacetaldehyde SAMP- or RAMP-hydrazone. Organic Letters. 2001. URL: [Link]

  • Onyeagusi, C. I.; Malcolmson, S. J. Strategies for the Catalytic Enantioselective Synthesis of alpha-Trifluoromethyl Amines. ACS Catalysis. 2020. URL: [Link]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. 2022. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enantioselectivity in Chiral Amine Synthesis

Welcome to the Chiral Amine Synthesis Support Center. Chiral amines are foundational building blocks in over 40% of commercial pharmaceuticals and agrochemicals[1]. Achieving high enantiomeric excess (ee) during their sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Amine Synthesis Support Center. Chiral amines are foundational building blocks in over 40% of commercial pharmaceuticals and agrochemicals[1]. Achieving high enantiomeric excess (ee) during their synthesis requires precise control over stereodetermining transition states.

Whether you are utilizing biocatalytic pathways (such as ω-transaminases) or chemocatalytic methods (like transition-metal catalyzed asymmetric reductive amination), a drop in enantioselectivity is rarely a random failure; it is a symptom of a specific mechanistic breakdown. This guide is designed by senior application scientists to help you diagnose, understand, and resolve these issues through causality-driven troubleshooting and self-validating protocols.

Diagnostic Workflow

Before adjusting reaction parameters, use the following decision tree to isolate the root cause of your enantioselectivity loss.

G Start Low Enantiomeric Excess (ee) Detected in Chiral Amine Method Synthesis Method? Start->Method Bio Biocatalysis (Transaminases/AmDH) Method->Bio Enzymatic Chem Chemocatalysis (ARA / AH) Method->Chem Transition Metal Bio_Check1 Check Substrate Sterics (Binding Pocket Mismatch) Bio->Bio_Check1 Bio_Check2 Assess Co-solvent/pH (Enzyme Denaturation) Bio->Bio_Check2 Chem_Check1 Run Ligand-Free Control (Background Racemic Rxn) Chem->Chem_Check1 Chem_Check2 Evaluate Ligand Sterics (Bite Angle/Bulk) Chem->Chem_Check2 Bio_Action Action: Use Engineered Mutant or Immobilized Enzyme Bio_Check1->Bio_Action Bio_Check2->Bio_Action Chem_Action Action: Add Brønsted Acid or Change Chiral Ligand Chem_Check1->Chem_Action Chem_Check2->Chem_Action

Diagnostic workflow for isolating the root cause of low enantioselectivity in chiral amine synthesis.

Module A: Biocatalysis (ω-Transaminases & Amine Dehydrogenases)

Biocatalysis offers mild conditions and theoretically perfect atomic utilization[2]. ω-Transaminases (ω-TAs) utilize pyridoxal 5'-phosphate (PLP) to transfer an amino group from a donor to a prochiral ketone[3]. However, wild-type enzymes often struggle with process conditions and complex substrates.

Frequently Asked Questions

Q: Why is the ee of my ω-transaminase reaction dropping when I attempt to aminate a bulky, sterically hindered ketone? Causality: Wild-type transaminases possess a highly restrictive active site cleft, often defined by a "switching arginine" that limits the binding poses of aliphatic and bulky substrates[4]. When forced to accept a bulky ketone, the substrate may adopt a non-productive or inverted binding mode, leading to a mixture of (R)- and (S)-enantiomers. Solution: Transition to an engineered transaminase variant. For example, alanine scanning of the active center in certain transaminases (e.g., the W58A mutation in OaTA) significantly expands the binding pocket, restoring >99% ee for bulky substrates[2].

Q: My transaminase works perfectly at analytical scale, but enantioselectivity plummets during scale-up. What is happening? Causality: Scale-up often requires higher substrate loading, which necessitates higher concentrations of organic co-solvents (like DMSO) to maintain solubility. High solvent concentrations and elevated temperatures (e.g., >40°C) cause partial unfolding of the soluble enzyme's secondary structure, perturbing the stereodetermining transition state and leading to racemic background transamination or enzyme death[1]. Solution: Utilize enzyme immobilization. Covalently binding the engineered transaminase to a cross-linked polystyrene resin locks its active conformation, drastically increasing thermal stability and allowing operation in neat organic solvents without loss of ee[1].

Quantitative Data: Enzyme State vs. Process Conditions
Enzyme StateSolvent SystemTemp (°C)Half-lifeSubstrate LoadingEnantiomeric Excess (ee)Mechanistic Outcome
Free (Soluble)Aqueous buffer (5% DMSO)30>24 h10 g/L>99%Native conformation maintained
Free (Soluble)Aqueous buffer (30% DMSO)4590 min50 g/L<75%Partial unfolding / Denaturation
ImmobilizedNeat Organic Solvent45~7 days100 g/L>99%Rigidified structure prevents unfolding

Data synthesized from process optimization benchmarks of engineered Arthrobacter transaminases[1].

Protocol 1: Self-Validating Optimization of Transaminase Conditions

This protocol establishes a self-validating loop to ensure that drops in ee are accurately attributed to either substrate mismatch or process conditions.

Step 1: Baseline Control Setup (The Validation Checkpoint) Set up two parallel reactions. In Reactor A, use your target bulky ketone. In Reactor B, use a standard, unhindered substrate (e.g., acetophenone). Causality: If Reactor B yields >99% ee but Reactor A yields <50% ee, the loss of selectivity is strictly due to active-site steric mismatch. If both fail, your enzyme lot is degraded or your buffer system is flawed.

Step 2: Buffer and Cofactor Saturation Prepare a 100 mM phosphate buffer (pH 7.5). Add 1 mM of pyridoxal 5'-phosphate (PLP). Causality: PLP is an essential cofactor that acts as the electron sink during transamination[1]. Insufficient PLP leads to incomplete active-site loading, allowing non-enzymatic side reactions to compete.

Step 3: Co-Solvent Titration & Substrate Addition Dissolve the ketone in the minimum required volume of DMSO (do not exceed 15% v/v final concentration for free enzymes). Add the amine donor (e.g., isopropylamine) in a 5-fold molar excess to drive the thermodynamic equilibrium forward.

Step 4: Immobilized Enzyme Loading Add the immobilized transaminase resin (e.g., 10 wt% relative to substrate). Causality: Immobilization prevents the organic solvent from stripping the essential hydration shell away from the enzyme's core, preserving the chiral pocket.

Step 5: Kinetic Sampling and Analysis Incubate at 35°C with gentle orbital shaking. Sample at 2h, 6h, and 24h. Extract with methyl tert-butyl ether (MTBE) and analyze via chiral HPLC.

Module B: Chemocatalysis (Asymmetric Reductive Amination)

Transition metal-catalyzed asymmetric reductive amination (ARA) and asymmetric hydrogenation (AH) are powerful, atom-economic strategies for synthesizing chiral amines[5]. However, achieving high ee requires suppressing competing achiral pathways.

Frequently Asked Questions

Q: I am performing an Ir-catalyzed ARA, but my ee is stuck at ~50%. How do I suppress the racemic background reaction? Causality: In reductive amination, the metal catalyst can reduce the ketone directly (yielding a racemic alcohol that may later aminate poorly) or reduce the iminium intermediate without proper induction from the chiral ligand. This is known as the "background reaction." Solution: Implement Metal-Brønsted Acid Cooperative Catalysis. By adding a chiral phosphoric acid to an Ir(III)-diamine complex, the Brønsted acid forms a tight ion pair with the iminium ion. This dual-activation shields one face of the substrate entirely, enhancing enantioselective hydride transfer and pushing ee from <50% to >97%[6].

Q: How do I choose the right chiral ligand for sterically hindered N-aryl imines? Causality: Steric bulk on the substrate prevents it from fully entering the chiral pocket of standard ligands (like BINAP), causing the substrate to sit at the periphery where hydride transfer is non-selective. Solution: Utilize ligands with deep, adjustable bite angles and specific steric profiles. For example, Ir/f-binaphane or phosphoramidite ligands create a highly constrained environment that perfectly accommodates and locks sterically hindered N-aryl imines in a single stereodetermining conformation[5][7].

Quantitative Data: Ligand and Additive Effects in Ir-Catalyzed ARA
Catalyst SystemAdditiveSubstrate TypeConversionee (%)Mechanistic Outcome
Ir(III)-diamineNoneAliphatic ketone45%12%Background racemic reduction dominates
Ir(III)-diamineChiral Phosphoric AcidAliphatic ketone>99%97%Tight ion-pairing completely shields one face
Ir/f-binaphaneMolecular Sieves (4Å)Hindered N-aryl imine95%>99%Deep chiral pocket accommodates steric bulk

Data derived from cooperative catalysis and AH optimization studies[5][6].

Protocol 2: Suppressing Background Reduction in Metal-Catalyzed ARA

This protocol utilizes a cooperative catalytic system designed to eliminate background racemic reduction.

Step 1: Ligand-Free Control (The Validation Checkpoint) Set up a control reaction containing the metal precursor (e.g., [Cp*IrCl2]2) but omitting the chiral ligand and Brønsted acid. Causality: If this control reaction rapidly yields the racemic amine, your background reduction rate is highly aggressive. You must lower the reaction temperature or switch to a less active metal precursor to allow the enantioselective pathway to dominate.

Step 2: Water Scavenging To the main reaction vessel, add the ketone, the amine source, and freshly activated 4Å molecular sieves in a dry solvent (e.g., toluene). Stir for 2 hours prior to catalyst addition. Causality: ARA requires the in situ formation of an imine/iminium intermediate. Water is a byproduct of this condensation. Removing water drives the equilibrium toward the imine, preventing the catalyst from prematurely reducing the bare ketone[6].

Step 3: Cooperative Catalyst Assembly In a separate vial, pre-mix the Ir(III) precursor with the chiral diamine ligand and the chiral Brønsted acid (e.g., a BINOL-derived phosphoric acid)[6]. Inject this active complex into the main reaction vessel.

Step 4: Pressurization and Reaction Transfer the vessel to a high-pressure reactor. Purge with H₂ gas three times, then pressurize to the required level (typically 20-50 bar). Stir at the optimized temperature (often 25°C to 40°C to minimize background thermal reduction).

Step 5: Workup and Analysis Vent the hydrogen gas carefully. Filter the mixture through a short pad of Celite to remove molecular sieves and catalyst residues. Concentrate the filtrate and determine the ee via chiral HPLC or SFC (Supercritical Fluid Chromatography).

Sources

Troubleshooting

Technical Support Center: Resolving ¹⁹F NMR Signal Overlap in Complex Molecules

Welcome to the Advanced ¹⁹F NMR Troubleshooting Center. Designed for structural biologists, medicinal chemists, and drug development professionals, this guide addresses the physical causality of signal overlap in complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced ¹⁹F NMR Troubleshooting Center. Designed for structural biologists, medicinal chemists, and drug development professionals, this guide addresses the physical causality of signal overlap in complex fluorinated molecules and provides validated, self-correcting methodologies to resolve them.

G Start Identify ¹⁹F Signal Overlap CheckType What is the primary cause of overlap? Start->CheckType JCoupling Multiplet Splitting (J-Coupling) CheckType->JCoupling ChemShift Chemical Shift Proximity (Similar Environments) CheckType->ChemShift Chiral Enantiomeric Mixtures CheckType->Chiral PureShift Apply Pure Shift NMR (e.g., PSYCHE or Band-Selective) JCoupling->PureShift TwoDNMR Use 2D NMR (¹⁹F-¹⁹F COSY / FESTA) ChemShift->TwoDNMR CSA Add Chiral Solvating Agents (Metal Complexes) Chiral->CSA Resolve1 Multiplets Collapse to Singlets PureShift->Resolve1 Resolve2 Signals Dispersed in 2nd Dimension TwoDNMR->Resolve2 Resolve3 Diastereomeric Shift Separation CSA->Resolve3

Diagnostic workflow for resolving 19F NMR signal overlap based on physical causality.

Section 1: Diagnostic FAQs for ¹⁹F Signal Overlap

Q1: My ¹⁹F NMR spectrum of a polyfluorinated compound is a forest of overlapping multiplets. How can I simplify this without losing quantitative data? Causality: Fluorine-19 has a nuclear spin of ½ and 100% natural abundance. In polyfluorinated molecules (like PFAS or complex drug scaffolds), extensive homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F) scalar (J) coupling creates complex multiplet splitting patterns. When these multiplets span multiple Hz, they overlap heavily, obscuring chemical shift data and hindering accurate integration[1]. Solution: Implement 1[1]. Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) use low-flip-angle frequency-swept pulses to selectively refocus J-evolution during acquisition[2]. This collapses complex multiplets into pure singlets, drastically improving both spectral resolution and signal-to-noise ratio by funneling multiplet intensity into a single peak[1].

Q2: I am conducting a fragment-based drug discovery (FBDD) screen with a 15-compound cocktail. The ¹⁹F signals are overlapping despite the large chemical shift range. Should I reduce the cocktail size? Causality: While the ¹⁹F chemical shift spans over 300 ppm, structurally similar fragments (e.g., multiple CF₃-substituted benzenes) will naturally cluster in specific chemical shift regions (e.g., -60 to -65 ppm)[3]. Furthermore, minor changes in the chemical environment upon protein-ligand binding can cause resonance averaging, shifting peaks into one another[4]. Solution: Before reducing throughput, optimize your cocktail design by pre-screening fragments and grouping them by disparate chemical shifts[3]. Crucially, you must use a reliable 4 (e.g., TFA or TFMBA)[4]. Spectrometer indirect referencing is insufficient for FBDD; internal referencing prevents misinterpreting overlapping shifts caused by fast exchange between free and bound states[4].

Q3: How do I resolve overlapping ¹⁹F signals from a mixture of fluorinated enantiomers? Causality: Enantiomers possess identical scalar couplings and chemical shifts in an achiral isotropic environment, making them perfectly overlapped in standard 1D ¹⁹F NMR[5]. Solution: Introduce5, such as charged octahedral metal complexes[5]. These agents interact diastereomerically with the enantiomers. Because the ¹⁹F nucleus is highly sensitive to its local steric and electronic environment, this interaction induces distinct, baseline-separated chemical shift separations for each enantiomer without the background interference common in ¹H NMR[5].

Q4: I need to assign specific ¹⁹F signals to their corresponding ¹H and ¹³C environments in a crude mixture, but the 1D spectra are too crowded. Causality: 1D spectra lack the dimensionality required to correlate spins across a complex mixture, leading to projection overlap[6]. Solution: Utilize ¹⁹F-centred 2D NMR techniques like6[6]. The ¹⁹F atom acts as a spectroscopic "spy." By selectively exciting a resolved ¹⁹F resonance, you can transfer magnetization to overlapping ¹H or ¹³C nuclei via scalar coupling, effectively extracting the specific sub-spectrum of the fluorinated molecule from the crude mixture without physical separation[6].

Section 2: Experimental Protocols

Protocol: Band-Selective ¹⁹F Pure Shift NMR for Polyfluorinated Mixtures Purpose: To collapse ¹⁹F-¹⁹F and ¹H-¹⁹F multiplets into quantifiable singlets in complex mixtures (e.g., PFAS or polyfluorinated APIs).

Step 1: Sample Preparation & Internal Referencing

  • Dissolve the analyte in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O depending on polarity).

  • Add an inert internal standard with a known, isolated chemical shift (e.g., Trifluoroacetic acid at -76.55 ppm) to ensure accurate chemical shift calibration[4].

Step 2: Baseline 1D ¹⁹F Acquisition (Validation Checkpoint 1)

  • Acquire a standard 1D ¹⁹F spectrum (e.g., 16 scans, appropriate relaxation delay >5×T₁).

  • Causality: This establishes the exact frequency bandwidth of the overlapping region (e.g., the CF₃ region around -82.4 ppm)[1]. You must know the exact Hz spread to calibrate the selective pulse.

Step 3: Pulse Sequence Selection & Calibration

  • Load a band-selective pure shift pulse sequence (e.g., Zangger-Sterk or a PSYCHE-based homodecoupling sequence)[2].

  • Calibrate the hard 90° ¹⁹F pulse. Iteratively optimize to ~5 μs from a 360° pulse[1].

  • Calculate and set the 90° soft pulse based on the hard pulse values to selectively target the overlapping bandwidth identified in Step 2.

Step 4: Pseudo-2D Acquisition & Chunking

  • Set the experiment to acquire data in small "chunks" (interferogram mode). During each chunk, J-evolution is refocused[7].

  • Self-Validating Step: Ensure the chunk duration (τ) is short enough to prevent significant J-evolution but long enough to avoid excessive gradient recovery artifacts.

Step 5: Processing and Reconstruction

  • Process the pseudo-2D data by extracting the first data point (or chunk) of each increment and concatenating them to reconstruct a J-decoupled Free Induction Decay (FID)[2].

  • Fourier transform the reconstructed FID. The resulting spectrum will display isolated singlets, allowing for accurate integration and quantification[7].

Section 3: Quantitative Data Presentation

To assist in selecting the appropriate decoupling strategy, the following table summarizes the impact of various NMR techniques on signal resolution and sensitivity.

Analytical TechniqueCouplings SuppressedResolution ImpactSensitivity ImpactPrimary Application
Standard 1D ¹⁹F NMR NoneBaselineBaselineSimple, lightly fluorinated molecules
¹H-Decoupled ¹⁹F NMR ¹H-¹⁹F onlyModerateIncreased (Multiplet collapse & NOE)Molecules with adjacent protons
Pure Shift ¹⁹F NMR (PSYCHE) ¹H-¹⁹F & ¹⁹F-¹⁹FVery HighSlightly Decreased (Pulse slice loss)Polyfluorinated complex mixtures
2D ¹⁹F-¹⁹F COSY None (Dispersed)High (2D spatial)Decreased (Longer acquisition time)Structural connectivity mapping
References
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI.
  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis - ACS Organic Letters.
  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing.
  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy - ACS Publications.
  • Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling - Analytical Chemistry, ACS.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - ACS Omega.
  • PSYCHE Pure Shift NMR Spectroscopy - ResearchGate.

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Optimization

Technical Support Center: Purification of Monofluoromethylated Phenylethylamines

Welcome to the Advanced Technical Support Center. Monofluoromethylated phenylethylamines are highly valued intermediates in pharmaceutical development due to the unique metabolic stability and lipophilicity imparted by t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Monofluoromethylated phenylethylamines are highly valued intermediates in pharmaceutical development due to the unique metabolic stability and lipophilicity imparted by the –CH₂F group. However, their purification is notoriously challenging due to their volatility, thermal instability, and chemical similarities to unfluorinated byproducts.

This guide provides field-proven troubleshooting strategies, validated protocols, and the mechanistic causality behind each technique to ensure you achieve high-purity, enantiopure intermediates.

Core Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (Amines & Byproducts) B pH-Gradient Extraction (Exploiting pKa shifts) A->B Aqueous/Organic Partitioning C Amine-Modified Silica Chromatography B->C Enriched Organic Phase D Chiral Resolution (Salt Crystallization / Enzymatic) C->D Racemic Intermediate E Pure Monofluoromethylated Phenylethylamine D->E >99% ee Product

Fig 1. Sequential purification workflow for monofluoromethylated phenylethylamines.

Troubleshooting & FAQs

Q1: My monofluoromethylated phenylethylamine co-elutes with the unfluorinated starting material during silica gel chromatography. How can I separate them efficiently? Causality & Expert Insight: The addition of a single fluorine atom only slightly alters the lipophilicity (Rf value) on standard normal-phase silica, making chromatographic separation nearly impossible. However, the strong electron-withdrawing nature of fluorine exerts a profound inductive effect on the adjacent amine. Specifically, each fluorine atom lowers the basicity (pKa) of the aliphatic amine by approximately 1.5 log units [1]. While an unfluorinated phenylethylamine has a pKa of ~9.8, the α-monofluoromethyl analog drops to ~8.3. Solution: Implement a pH-gradient acid-base extraction prior to chromatography. By buffering your aqueous phase to pH 8.8–9.0, the unfluorinated amine (pKa 9.8) remains predominantly protonated and water-soluble, while the monofluoromethylated amine (pKa 8.3) is largely deprotonated and partitions cleanly into the organic solvent.

Q2: I am observing significant product loss and severe tailing on the column. NMR of the degraded fractions shows the presence of imines. What is happening? Causality & Expert Insight: Monofluoromethylated amines (–CH₂F) are highly susceptible to dehydrofluorination (loss of HF). Standard unmodified silica gel contains acidic silanol groups. These groups not only cause severe peak tailing via strong hydrogen bonding with the basic amine but also act as Lewis acids that catalyze the elimination of the labile α-fluorine, forming an imine or enamine byproduct. Solution: Abandon standard acidic silica gel. Switch to amine-modified silica (NH₂-silica) or use neutral/basic alumina. If standard silica is your only option, you must pre-treat the column and supplement your mobile phase with 1–2% triethylamine (TEA) to neutralize the active silanol sites.

Q3: How do I achieve high enantiomeric excess (ee) for chiral α-monofluoromethyl phenylethylamines? Causality & Expert Insight: Monofluoromethylation often creates a chiral center, and pharmaceutical applications demand enantiopure intermediates. Traditional diastereomeric salt crystallization (e.g., with tartaric acid) can be low-yielding due to the reduced basicity of the fluorinated amine, which prevents robust salt bridge formation. Solution: Utilize chemoenzymatic kinetic resolution or continuous-flow biocatalysis. Lipases (e.g., Pseudomonas fluorescens lipase) or engineered transaminases have shown remarkable efficiency in resolving fluorinated amines, achieving >99% ee by selectively acylating or deaminating a single enantiomer in a continuous-flow system [2].

Quantitative Data: Physicochemical Shifts & Purification Metrics

Understanding the exact physicochemical shifts induced by fluorination is critical for designing a self-validating purification system.

Compound TypeApprox. pKaRelative Lipophilicity (ΔLogP)Recommended Primary Purification Method
Unfluorinated Phenylethylamine 9.8BaselineStandard Extraction (pH > 10.5)
Monofluoromethylated Amine 8.3+0.3 vs BaselinepH-Gradient Extraction (pH 8.8–9.0)
Difluoromethylated Amine 6.8+0.6 vs BaselineReverse-Phase HPLC / Extraction (pH 7.0)
Trifluoromethylated Amine 5.3+1.0 vs BaselineDirect Normal-Phase Chromatography
Validated Experimental Protocols
Protocol A: pH-Gradient Enrichment of Monofluoromethylated Amines

This protocol exploits the 1.5 log unit pKa drop to separate the target from unfluorinated byproducts.

  • Dissolution: Dissolve the crude reaction mixture in 1.0 M HCl (aqueous) to fully protonate all amine species.

  • Organic Wash: Wash the acidic aqueous layer with diethyl ether (2 × 20 mL) to remove non-basic organic impurities. Discard the ether layer.

  • Selective Deprotonation: Carefully adjust the aqueous layer to pH 8.8 using 1.0 M NaOH. Monitor continuously with a calibrated pH meter.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 30 mL). The monofluoromethylated amine (pKa ~8.3) will partition into the DCM, while >90% of the unfluorinated amine (pKa ~9.8) remains protonated in the aqueous phase.

  • Recovery: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the water bath temperature < 30°C to prevent volatilization of the free base.

Protocol B: Amine-Modified Silica Flash Chromatography

This protocol prevents dehydrofluorination and peak tailing.

  • Column Preparation: Pack a flash column with commercial NH₂-functionalized silica gel (40–63 µm). Do not use standard acidic silica.

  • Sample Loading: Dissolve the enriched extract from Protocol A in a minimum volume of the starting mobile phase (Hexane/EtOAc 90:10).

  • Elution: Elute using a gentle gradient from Hexane to Hexane/EtOAc (70:30). Note: Avoid chlorinated solvents in the mobile phase, as they can slowly alkylate primary amines over extended periods.

  • Fraction Collection: Monitor fractions via TLC (using a ninhydrin stain and gentle heating for visualization). The monofluoromethylated product will elute cleanly as a sharp band.

References
  • Source: PubMed Central (PMC)
  • Title: Continuous-Flow Chemoenzymatic Enantioselective Synthesis of Chiral α-Mono- and Difluoromethyl Amines Source: ACS Catalysis URL
Troubleshooting

Preventing racemization during the synthesis of chiral phenylethylamines

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have designed this portal to address the most critical bottleneck in the synthesis of chiral phenylethylamines: unw...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have designed this portal to address the most critical bottleneck in the synthesis of chiral phenylethylamines: unwanted racemization .

Whether you are utilizing biocatalytic asymmetric reductive amination or chemoenzymatic dynamic kinetic resolution (DKR), maintaining enantiomeric purity requires strict control over thermodynamic equilibriums and reaction kinetics. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to ensure high enantiomeric excess (ee).

Core Synthesis & Racemization Workflows

G Ketone Prochiral Ketone (Acetophenone) Transaminase ω-Transaminase (Asymmetric Amination) Ketone->Transaminase Isopropylamine RacemicAmine Racemic Amine (1-Phenylethylamine) DKR Dynamic Kinetic Resolution (Pd-Nanocatalyst + Lipase) RacemicAmine->DKR H2 (1 atm) Classical Classical Resolution (Chiral Acid) RacemicAmine->Classical ChiralAmine Enantiopure (R)- or (S)- 1-Phenylethylamine Transaminase->ChiralAmine >99% ee RacemizationRisk1 Risk: Reversible Transamination Transaminase->RacemizationRisk1 DKR->ChiralAmine Acylated Product RacemizationRisk2 Risk: Imine-Enamine Tautomerization DKR->RacemizationRisk2 Classical->ChiralAmine Crystallization RacemizationRisk1->Ketone RacemizationRisk2->RacemicAmine

Fig 1. Synthesis pathways for chiral 1-phenylethylamine highlighting critical racemization risks.

FAQ Section 1: Biocatalytic Synthesis (Transaminases)

Q: Why am I observing a drop in enantiomeric excess (ee) during ω -transaminase-catalyzed asymmetric reductive amination of acetophenone? A: The drop in ee is caused by the inherent reversibility of the ω -transaminase ( ω -TA) reaction coupled with background chemical racemization[1]. ω -TAs operate via a ping-pong bi-bi mechanism utilizing a pyridoxal-5'-phosphate (PLP) cofactor[2]. If the co-product (e.g., acetone, generated when isopropylamine is used as the amine donor) is not efficiently removed from the system, the thermodynamic equilibrium shifts backward. The enzyme re-oxidizes the newly formed chiral 1-phenylethylamine into a PLP-imine intermediate[2]. Under the slightly alkaline conditions (pH 8–9) required for optimal enzyme activity, this intermediate undergoes spontaneous imine-enamine tautomerization, leading to racemization before it is re-reduced. Causality Fix: You must shift the equilibrium by either using a massive molar excess of the amine donor (10- to 50-fold) or by implementing an active co-product removal system (e.g., applying a gentle N 2​ sweep or reduced pressure to volatilize the acetone)[1].

Q: How do I quantify the active sites of my ω -transaminase to ensure I am not over-saturating the system and promoting side reactions? A: You can perform a self-validating "half-transamination" assay. By adding only the amino donor (e.g., (S)-1-phenylethylamine) without an amino acceptor to an enzyme balanced with PLP, the PLP is converted to pyridoxamine-5'-phosphate (PMP), and acetophenone is formed[2]. Because this half-reaction is virtually irreversible in water, quantifying the formed acetophenone spectrophotometrically at 245 nm directly correlates to the number of active enzyme sites[2].

FAQ Section 2: Chemo-Catalytic Deracemization & DKR

Q: My palladium-catalyzed Dynamic Kinetic Resolution (DKR) is yielding low ee and high amounts of ethylbenzene byproducts. What is causing the premature quenching of the racemization cycle? A: In a DKR workflow, a transition-metal catalyst racemizes the unreacted enantiomer via continuous dehydrogenation/hydrogenation, while a biocatalyst (like Candida antarctica lipase B, CALB) selectively acylates the target enantiomer[3]. The formation of ethylbenzene indicates hydrogenolysis, a common and destructive side reaction when using standard Pd/C catalysts[4]. Furthermore, if the rate of enzymatic acylation is slower than the condensation rate between the primary amine and the intermediate imine, secondary amines form, poisoning the catalyst and stalling the racemization[4]. Causality Fix: Switch from Pd/C to alkaline-earth supported palladium nanocatalysts (e.g., 5% Pd/BaSO 4​ or Pd/MgCO 3​ ). The alkaline support tunes the electronic properties of the Pd surface, drastically mitigating hydrogenolysis and secondary amine formation while maintaining rapid racemization kinetics[4][5].

DKR_Mechanism SRacemate (S)-1-Phenylethylamine (Unwanted Enantiomer) PdCatalyst Pd Nanocatalyst / H2 (Dehydrogenation) SRacemate->PdCatalyst RRacemate (R)-1-Phenylethylamine (Target Enantiomer) RRacemate->PdCatalyst Lipase Lipase (CALB) (Selective Acylation) RRacemate->Lipase Imine Prochiral Imine Intermediate PdCatalyst->Imine Amide Enantiopure (R)-Amide (Stable Product) Lipase->Amide Ethyl Methoxyacetate

Fig 2. Logical relationship and workflow of Chemoenzymatic Dynamic Kinetic Resolution (DKR).

Troubleshooting Protocols & Methodologies

Protocol 1: One-Pot Chemoenzymatic Dynamic Kinetic Resolution (DKR) of 1-Phenylethylamine

This protocol utilizes a heterogeneous palladium nanocatalyst to ensure continuous racemization without hydrogenolysis, coupled with enzymatic resolution[3][5].

  • System Preparation: In a dry, inert Schlenk flask, dissolve 0.50 mmol of racemic 1-phenylethylamine in 5.0 mL of anhydrous toluene[5].

  • Catalyst Loading: Add 0.061 g of 4.7 wt.% Pd/MgCO 3​ (racemization catalyst) and 0.053 g of Na 2​ CO 3​ to maintain mild alkalinity[5]. Add 20 mg of immobilized Candida antarctica lipase B (Novozym-435) as the resolution catalyst[3].

  • Acyl Donor Addition: Add 1.5 equivalents of ethyl methoxyacetate[3]. (Note: Methoxyacetate is preferred over standard acetate as it increases the reaction rate of the lipase).

  • Reaction Initiation (Self-Validating Step): Seal the flask, purge the headspace, and introduce Hydrogen gas at exactly 1 atm pressure[5]. Validation: The H 2​ atmosphere is critical; without it, the Pd-hydride species required for the dehydrogenation-hydrogenation racemization cycle will not form, and the reaction will stall at 50% theoretical yield[5].

  • Incubation & Workup: Stir the mixture at 70 °C for 24 hours[3]. Filter the heterogeneous catalysts, wash the residue with ethyl acetate, and concentrate the filtrate. Analyze the resulting amide via chiral HPLC.

Protocol 2: Enzymatic Asymmetric Reductive Amination using ω -Transaminase

This protocol is designed to force the thermodynamic equilibrium forward, preventing the reverse-reaction racemization of the synthesized chiral amine[1].

  • Enzyme Rehydration: Rehydrate 20 mg of lyophilized E. coli cells containing overexpressed (S)-selective ω -transaminase in 0.6 mL of phosphate buffer (100 mM, pH 7.5) containing 1 mM PLP[1].

  • Substrate Addition: Add 10 mM of the prochiral ketone (acetophenone) as the amine acceptor.

  • Equilibrium Shifting (Amine Donor): Add 500 mM isopropylamine (a 50-fold molar excess)[1].

  • Incubation: Incubate at 30 °C and 120 rpm on an orbital shaker[1].

  • Co-Product Removal (Self-Validating Step): Continuously remove the acetone co-product by applying a gentle stream of N 2​ gas over the reaction surface. Validation: If acetone accumulates, chiral HPLC will show a degradation in ee over time due to the reverse transamination half-reaction[2].

  • Extraction: Quench the reaction with 1N NaOH to pH > 10 to deprotonate the amine, extract with methyl tert-butyl ether (MTBE), and analyze by GC-FID.

Quantitative Data Summary

The following table summarizes the expected outcomes and racemization control metrics when applying the optimized protocols compared to standard baseline methods.

Synthesis MethodCatalyst SystemRacemization Control StrategyExpected YieldExpected eePrimary Byproducts
Standard Kinetic Resolution CALB Lipase onlyNone (Max 50% theoretical yield)< 50%> 99%Unreacted (S)-amine
Unoptimized DKR Pd/C + CALB LipaseH 2​ atmosphere (1 atm)60 - 75%85 - 90%Ethylbenzene, Secondary amines
Optimized DKR Pd/MgCO 3​
  • CALB Lipase
Alkaline support prevents hydrogenolysis95 - 99%> 99%Trace
Standard Reductive Amination ω -Transaminase1:1 Amine Donor Ratio40 - 50%80 - 90%Acetophenone (Reverse reaction)
Optimized Reductive Amination ω -Transaminase50x Isopropylamine + N 2​ Sweep> 95%> 99%Trace

References

  • Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω -Transaminases Source: ACS Catalysis URL:[Link]

  • Palladium catalysts on alkaline-earth supports for racemization and dynamic kinetic resolution of benzylic amines Source: Chemistry - A European Journal (PubMed) URL:[Link]

  • Preparation, Characterization and Catalytic Activity of Palladium Catalyst Supported on MgCO 3​ for Dynamic Kinetic Resolution of Amines Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization Source: Organic Letters (ACS Publications) URL:[Link]

  • Active Site Quantification of an ω -Transaminase by Performing a Half Transamination Reaction Source: ACS Catalysis URL:[Link]

Sources

Optimization

Enhancing the stability of fluorinated amine compounds for in vitro assays

The incorporation of fluorine into amine scaffolds is a cornerstone of modern drug design, intended to improve metabolic stability, modulate basicity, and enhance target binding. However, researchers frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of fluorine into amine scaffolds is a cornerstone of modern drug design, intended to improve metabolic stability, modulate basicity, and enhance target binding. However, researchers frequently encounter unexpected degradation, spontaneous defluorination, or erratic assay readouts when handling these compounds in vitro.

This guide is designed to move beyond basic troubleshooting. By examining the physical organic chemistry and causality behind fluorinated amine instability, we provide self-validating protocols to ensure the integrity of your screening cascades.

Troubleshooting Guide (FAQs)

Q1: My fluorinated amine is rapidly clearing in Human Liver Microsome (HLM) assays, despite adding fluorine specifically to block metabolism. Why is this happening? A1: It is a common misconception that simply replacing a C–H bond with a stronger C–F bond will universally halt metabolism. While a methyl C–F bond (~110 kcal/mol) is stronger than a C–H bond (~105 kcal/mol), the profound electronegativity of fluorine alters the molecule's physicochemical properties, which can inadvertently increase the drug's affinity ( Ka​ ) for metabolizing enzymes like CYP450[1]. Furthermore, if CYP450 oxidizes an adjacent alpha-carbon, it generates a highly unstable α -fluorohydrin intermediate that rapidly and spontaneously defluorinates[2]. Solution: Shift your design to β -fluorination. Placing fluorine at the β -position of alkyl amines prohibits hyperconjugative stabilization. This universally increases the electrostatic potential required to oxidize the species, substantially improving hydrolytic and metabolic stability[1].

Q2: I am observing spontaneous degradation of my fluorinated amine in the DMSO stock solution before even running the assay. How do I prevent this? A2: While fluorinated compounds are generally stable, certain structures—particularly highly polarized fluorinated amines or specialized derivatives—can degrade in DMSO during storage[3]. DMSO is highly hygroscopic. If water enters the stock over time or during freeze-thaw cycles, the highly polarized C–F bonds in specific electronic environments become susceptible to nucleophilic attack or hydrolysis[4]. Solution: Always store stocks in strictly anhydrous DMSO over molecular sieves. Aliquot the stock immediately upon reconstitution to avoid freeze-thaw cycles, and prepare aqueous dilutions only at the exact moment of assay initiation.

Q3: My cell-based screening assay is showing unexpected off-target toxicity. Could this be related to the fluorinated amine's stability? A3: Yes. Defluorination via hydrolytic, reductive, or eliminative mechanisms produces a proton and a fluoride anion in a strict 1:1 stoichiometry[5]. In the microenvironment of a closed in vitro cell assay, the accumulation of hydrofluoric acid (HF) can cause localized pH drops and severe cytotoxicity, confounding your target-specific data. Solution: Screen for free fluoride release before attributing toxicity to the compound's primary mechanism of action.

Visualizing the Mechanisms

CYP450_Metabolism Substrate Fluorinated Amine (Substrate) CYP450 CYP450 Oxidation (Liver Microsomes) Substrate->CYP450 AlphaOx Alpha-Carbon Oxidation (C-H Cleavage) CYP450->AlphaOx α-H present BetaOx Beta-Fluorination (Inductive Stabilization) CYP450->BetaOx β-F present FluoroHydrin Unstable α-Fluorohydrin AlphaOx->FluoroHydrin StableMetab Stable Metabolite (Prolonged Half-life) BetaOx->StableMetab Defluorination Spontaneous Defluorination (HF Release) FluoroHydrin->Defluorination

Mechanism of CYP450-mediated metabolism and defluorination of fluorinated amines.

Validated Experimental Protocols

To guarantee data integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in controls to isolate the root cause of instability.

Protocol 1: Matrix-Independent Defluorination Screening (Fluoride Release Assay)

Objective: Quantify spontaneous or enzyme-mediated defluorination in vitro to rule out HF-induced cytotoxicity.

  • Preparation of Matrix: Prepare 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Spike the fluorinated amine into the buffer at a final concentration of 10 μ M. Ensure the final DMSO concentration is <1% to prevent solvent-induced CYP inhibition or matrix interference[3].

  • Incubation: Add human liver microsomes (HLM) at 1 mg/mL protein concentration and 1 mM NADPH to initiate the reaction. Incubate at 37°C.

  • Quenching: At designated time points (0, 15, 30, 60 min), quench the reaction with an equal volume of cold acetonitrile. Centrifuge at 11,000 rpm for 10 min to pellet proteins.

  • Fluoride Detection: Because C–F bond cleavage produces a proton and a fluoride anion in a 1:1 stoichiometry, utilize a fluoride ion-selective electrode (ISE) or a highly sensitive pH indicator assay to measure free F⁻ in the supernatant[5].

  • Self-Validation Check: Run a parallel abiotic control (using sterilized/boiled HLM). If fluoride is detected in the abiotic control, the compound is undergoing spontaneous aqueous hydrolysis rather than enzymatic degradation[4].

Protocol 2: Handling and Storage of Fluorinated Amines in DMSO

Objective: Prevent pre-assay degradation of highly polarized fluorinated stocks.

  • Solvent Preparation: Use strictly anhydrous DMSO (water content <0.005%).

  • Stock Generation: Dissolve the compound to a 10 mM stock concentration.

  • Aliquoting: Divide the stock into single-use 10 μ L aliquots in tightly sealed, argon-purged amber vials to prevent oxidative and hydrolytic degradation.

  • Thawing: Thaw only once immediately prior to the assay. Do not subject fluorinated amines to freeze-thaw cycles, which exacerbate moisture accumulation.

  • Self-Validation Check: Periodically analyze a control aliquot via LC-MS to confirm the absence of defluorinated degradation products before initiating high-throughput screening[3].

Workflow Visualization

Assay_Workflow Start In Vitro Assay Initiation CheckStock Check DMSO Stock Purity Start->CheckStock Degradation Degradation Observed? CheckStock->Degradation Yes Yes Degradation->Yes No No Degradation->No Aqueous Aqueous Buffer Stability Test Yes->Aqueous Microsomal HLM/RLM Stability Assay No->Microsomal Optimize Optimize Buffer pH & Use Anhydrous DMSO Aqueous->Optimize Proceed Proceed to Data Collection Microsomal->Proceed

Troubleshooting workflow for identifying and mitigating fluorinated amine instability.

Quantitative Data: Physicochemical & Stability Metrics

Understanding the thermodynamic and kinetic shifts caused by fluorination is critical for interpreting assay results.

Property / MetricNon-Fluorinated AnalogueFluorinated Amine AnalogueMechanistic Causality
Alkyl Bond Strength ~105 kcal/mol (Me–H)~110 kcal/mol (Me–F)Increased transition state energy for catalytic cleavage[1].
Aryl Bond Strength ~113 kcal/mol (Ph–H)~126 kcal/mol (Ph–F)"Blocks" metabolism, reducing the kcat​ term for oxidation[1].
Oxidation Potential BaselineSignificantly Increased β -fluorination prohibits hyperconjugative stabilization[1].
In Vitro Clearance Fast (Baseline)5–12 fold slowerEffective rate of N-dealkylation is drastically reduced[1].
Defluorination Stoichiometry N/A1:1 (Proton : Fluoride)C–F cleavage releases equimolar protons and fluoride ions[5].

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics and Physicochemical Profiling: (R)-1-Fluoromethyl-2-phenylethylamine vs. (S)-Amphetamine

As drug development pivots toward highly optimized analogs to mitigate off-target toxicities and fine-tune pharmacokinetic profiles, the strategic halogenation of classic phenethylamines has become a focal point of neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly optimized analogs to mitigate off-target toxicities and fine-tune pharmacokinetic profiles, the strategic halogenation of classic phenethylamines has become a focal point of neuropharmacology. This guide provides an in-depth comparative analysis between the non-fluorinated classic (S)-amphetamine (dextroamphetamine) and its terminal-methyl fluorinated analog, (R)-1-fluoromethyl-2-phenylethylamine (also known as (+)- α -fluoromethyl- β -phenylethylamine) .

By examining the profound physicochemical shifts induced by a single fluorine atom, this guide equips researchers with the mechanistic causality and validated protocols necessary to evaluate fluorinated amphetamine analogs in preclinical models.

Stereochemical Nuance: The Cahn-Ingold-Prelog (CIP) Priority Shift

Before comparing their pharmacology, it is critical to address a stereochemical nomenclature artifact that often confuses researchers. We are comparing the exact same 3D spatial arrangement (the dextrorotatory (+)-enantiomer) of both molecules. However, the introduction of the highly electronegative fluorine atom alters the CIP priority rules at the chiral α -carbon:

  • Non-Fluorinated Analog ((S)-Amphetamine): The substituent priorities are −NH2​ (1), −CH2​Ph (2), −CH3​ (3), and −H (4). This spatial arrangement dictates an (S)-configuration .

  • Fluorinated Analog ((R)-1-Fluoromethyl-2-phenylethylamine): The fluorine atom increases the atomic weight of the terminal methyl group. The priorities shift to: −NH2​ (1), −CH2​F (2), −CH2​Ph (3), and −H (4). Because priority groups 2 and 3 have swapped, the exact same 3D spatial orientation now dictates an (R)-configuration .

Thus, (R)-1-fluoromethyl-2-phenylethylamine is the direct spatial and pharmacological equivalent to (S)-amphetamine.

Physicochemical Divergence: The Inductive Effect of Fluorine

The primary driver of the pharmacological differences between these two compounds is the strong electron-withdrawing nature ( −I effect) of the fluorine atom. This inductive effect pulls electron density away from the adjacent amine group, significantly stabilizing the unprotonated free-base form and lowering the pKa​ of the molecule.

Research demonstrates that monofluorinated analogs of amphetamine exhibit pKa​ values approximately 1.65 units lower than their non-fluorinated counterparts .

Using the Henderson-Hasselbalch equation ( pH=pKa​+log([B]/[BH+]) ), we can calculate the fraction of the highly lipophilic free-base [B] available at physiological pH (7.4):

  • (S)-Amphetamine ( pKa​≈9.9 ): 10(7.4−9.9)=0.00316 . Only ~0.3% of the drug exists as a free base.

  • (R)-1-Fluoromethyl-2-phenylethylamine ( pKa​≈8.25 ): 10(7.4−8.25)=0.141 . Approximately ~12.4% of the drug exists as a free base.

Causality Insight: This ~40-fold increase in the free-base fraction at physiological pH allows the fluorinated analog to cross the blood-brain barrier (BBB) far more rapidly. Furthermore, it alters the compound's partitioning into acidic synaptic vesicles (pH ~5.5), modifying its binding kinetics with the Vesicular Monoamine Transporter 2 (VMAT2).

Comparative Pharmacodynamics & Neurotransmitter Efflux

Both compounds function as substrate-type monoamine releasers. They enter the presynaptic terminal via the Dopamine Transporter (DAT), inhibit VMAT2, and collapse the vesicular proton gradient, causing cytosolic dopamine (DA) accumulation and subsequent reverse-transport efflux into the synaptic cleft .

However, the fluorinated analog exhibits distinct release kinetics. Due to its altered pKa​ and increased lipophilicity, (R)-1-fluoromethyl-2-phenylethylamine reaches intra-vesicular equilibrium faster but may possess a shorter duration of action due to rapid redistribution and altered monoamine oxidase (MAO) resistance.

Pharmacodynamics cluster_0 Presynaptic Dopaminergic Terminal DAT DAT (Transporter) VMAT2 VMAT2 DAT->VMAT2 Competitive Inhibition SynapseDA Synaptic Cleft DA (Receptor Activation) DAT->SynapseDA Massive Release Vesicle Synaptic Vesicle (pH ~5.5) CytosolDA Cytosolic DA Vesicle->CytosolDA DA Efflux CytosolDA->DAT Reverse Transport Drug (R)-1-Fluoromethyl-2-PEA (High Free-Base %) Drug->DAT Rapid Uptake

Mechanism of monoamine efflux triggered by fluorinated amphetamine analogs via DAT and VMAT2.

In Vivo Physiological Divergence: Thermoregulation

The altered pharmacokinetic profile of the fluorinated analog manifests prominently in in vivo thermoregulatory responses. Classic amphetamines induce sustained hyperthermia via peripheral vasoconstriction (norepinephrine release) and central metabolic stimulation (dopamine release).

In a landmark comparative study by Danielson et al. (1983) , Sprague-Dawley rats injected with (+)-amphetamine exhibited sustained hyperthermia. In stark contrast, rats injected with (+)- α -fluoromethyl- β -phenylethylamine exhibited a biphasic response : an initial spike in body temperature followed by significant hypothermia at the 180-minute mark.

Causality Insight: This hypothermic rebound suggests that the fluorinated analog either undergoes rapid metabolic clearance leading to acute monoamine depletion, or it acts partially as a false neurotransmitter, temporarily exhausting vesicular stores without the sustained receptor agonism seen with classic amphetamine.

Quantitative Data Summary

Physicochemical / Pharmacodynamic Property(S)-Amphetamine (Non-fluorinated)(R)-1-Fluoromethyl-2-phenylethylamine
Molecular Weight 135.21 g/mol 153.20 g/mol
Estimated pKa​ ~9.9~8.25
Free Base Fraction (pH 7.4) ~0.3%~12.4%
Lipophilicity (LogP) ~1.76~1.95 (Enhanced by Fluorine)
In Vivo Thermoregulatory Effect Sustained HyperthermiaBiphasic: Initial Hyperthermia → Hypothermia
Primary Mechanism VMAT2 / DAT SubstrateVMAT2 / DAT Substrate (Accelerated Kinetics)

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds in your own laboratory, the following protocols are designed with internal self-validation mechanisms (baseline calibrations and internal controls).

Protocol A: In Vitro Synaptosomal Monoamine Efflux Assay

Purpose: To quantify the difference in DAT/VMAT2-mediated dopamine release kinetics.

  • Synaptosome Preparation: Isolate crude synaptosomal fractions (P2 pellet) from the striatum of adult male Sprague-Dawley rats using sucrose density gradient centrifugation.

  • Radiolabeling: Incubate synaptosomes with [3H] -dopamine for 30 minutes at 37°C to allow DAT-mediated uptake and VMAT2-mediated vesicular packaging.

  • Push-Pull Perfusion (Self-Validation): Load the synaptosomes onto a continuous superfusion system. Perfuse with Krebs-Ringer buffer for 20 minutes to establish a stable, steady-state baseline efflux (internal negative control).

  • Drug Introduction: Introduce either (S)-amphetamine or (R)-1-fluoromethyl-2-phenylethylamine at equimolar concentrations (e.g., 1.0 μM ).

  • Fraction Collection & Scintillation: Collect superfusate fractions every 2 minutes. Quantify [3H] -dopamine efflux using liquid scintillation counting. Compare the Area Under the Curve (AUC) and Tmax​ for both compounds.

Protocol B: In Vivo Telemetric Thermoregulation Assay

Purpose: To capture the biphasic thermoregulatory shift caused by the fluorinated analog.

  • Subject Preparation: Surgically implant telemetric core temperature probes into the peritoneal cavity of adult Sprague-Dawley rats. Allow 7 days for postoperative recovery.

  • Baseline Calibration (Self-Validation): Record baseline core temperatures continuously for 60 minutes prior to injection. Only subjects maintaining a stable baseline (±0.2°C) proceed to dosing.

  • Administration: Administer the test compounds via intraperitoneal (i.p.) injection at doses ranging from 0.005 to 0.05 mM/Kg. Use saline as a vehicle control.

  • Time-Course Monitoring: Record core body temperatures at 30, 60, 90, 120, 180, 240, and 300 minutes post-injection.

  • Data Analysis: Perform a two-way ANOVA to identify the exact temporal inflection point where the fluorinated analog transitions from hyperthermic to hypothermic.

Workflow A 1. Subject Preparation Sprague-Dawley Rats B 2. Baseline Calibration Rectal Telemetry (T=0) A->B C 3. i.p. Administration 0.005 - 0.05 mM/Kg B->C D 4. Time-Course Monitoring 30 to 300 mins C->D E 5. Statistical Analysis Hyperthermia vs Hypothermia D->E

In vivo telemetric workflow for assessing biphasic thermoregulatory responses.

References

  • Danielson, T.J., Baker, G.B., Coutts, R.T., Micetich, R.G. (1983). Some in vivo responses to a side chain monofluorinated amphetamine in the rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[Link]

  • Baker, G.B., Coutts, R.T., Benderly, A., McKim, H.R., Dewhurst, W.G. (1981). Fluorinated Amphetamines: Effects on Release of Putative Neurotransmitter Amines in the Striatum of the Rat. Recent Advances in Canadian Neuropsychopharmacology.[Link]

Comparative

Publishable Comparison Guide: Validation of Chiral HPLC Methods for Enantiomeric Purity of Fluorinated Amines

Fluorine substitution is a cornerstone of modern medicinal chemistry, dramatically improving metabolic stability, lipophilicity, and membrane permeability. However, when fluorine is introduced adjacent to a chiral amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorine substitution is a cornerstone of modern medicinal chemistry, dramatically improving metabolic stability, lipophilicity, and membrane permeability. However, when fluorine is introduced adjacent to a chiral amine (e.g., β-fluoroamines), it significantly alters the basicity ( pKa​ ) and steric profile of the molecule[1]. Ensuring the enantiomeric purity of these fluorinated amines is critical, as enantiomers often exhibit divergent pharmacological or toxicological profiles. Regulatory bodies mandate rigorous analytical control; thus, developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method in accordance with ICH Q2(R2) guidelines is an absolute necessity for drug development professionals[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the leading Chiral Stationary Phases (CSPs) for fluorinated amines and provide a field-proven, self-validating protocol for method development and ICH Q2(R2) compliance.

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

Selecting the optimal CSP requires understanding the unique physicochemical properties of fluorinated amines. The strong electron-withdrawing nature of fluorine reduces the nucleophilicity of the amine, altering its interaction with the stationary phase. We primarily compare two dominant classes of CSPs:

A. Immobilized Polysaccharide Phases (e.g., Daicel CHIRALPAK® IA/IB/IC, Regis REFLECT™)
  • Mechanism : Chiral recognition occurs via hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer cavity of derivatized amylose or cellulose.

  • Causality & Advantage : Traditional coated polysaccharide phases are easily degraded by strong solvents. Immobilization covalently bonds the polymer to the silica, allowing the use of "forbidden" solvents (e.g., THF, DCM, ethyl acetate) as mobile phases. This is crucial for solubilizing highly lipophilic, heavily fluorinated APIs without destroying the column bed[4][5].

B. Macrocyclic Glycopeptide Phases (e.g., Astec CHIROBIOTIC™ V/T)
  • Mechanism : These phases utilize complex antibiotics (e.g., Vancomycin, Teicoplanin) bonded to silica. They offer multiple interaction modalities: ionic, H-bonding, π−π , and steric inclusion[6][7].

  • Causality & Advantage : Because fluorinated amines are ionizable, the ionic interaction sites on macrocyclic glycopeptides provide exceptional selectivity. Furthermore, these columns operate highly efficiently in polar ionic (PI) and reversed-phase (RP) modes using volatile aqueous buffers, making them natively compatible with LC-MS for trace impurity quantification[6][7].

Data Presentation: Objective Comparison of CSPs
FeatureImmobilized PolysaccharidesMacrocyclic Glycopeptides
Primary Chiral Selectors Amylose/Cellulose derivativesVancomycin, Teicoplanin
Interaction Modes Steric fit, H-bonding, DipoleIonic, H-bonding, π−π , Steric
Solvent Compatibility Universal (NP, RP, PO, Harsh organics)Aqueous, Polar Organic, NP, RP
LC-MS Compatibility Moderate (requires specific volatile buffers)Excellent (native compatibility with volatile buffers)
Best For High-throughput screening, prep-scalePolar/ionizable amines, trace LC-MS quantitation

Workflow Visualization

G Screening 1. CSP Screening (Immobilized vs. Macrocyclic) Optimization 2. Mobile Phase Optimization (Modifiers, pH, Temperature) Screening->Optimization Validation 3. ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) Optimization->Validation SST 4. System Suitability (Resolution > 1.5, Tailing < 1.5) Validation->SST Release 5. QC Release Testing (Fluorinated Amine APIs) SST->Release

Logical workflow for chiral HPLC method development and ICH Q2(R2) validation.

Experimental Protocol: Method Development & Optimization

Do not rely on trial and error; chiral method development must be driven by thermodynamic and chemical causality.

Step 1: CSP and Mobile Phase Screening

  • Action : Screen the fluorinated amine against an immobilized amylose phase using Normal Phase (Hexane/IPA) and a macrocyclic glycopeptide phase using Polar Ionic mode (MeOH/Volatile Acid/Volatile Base).

  • Causality : Fluorinated amines often exhibit severe peak tailing on traditional silica due to secondary interactions between the basic amine and acidic residual silanols. In Normal Phase, adding 0.1% Diethylamine (DEA) or Ethanolamine competitively masks these silanols, sharpening the peak. In Polar Ionic mode, using a ratio of volatile acid/base (e.g., 0.1% Acetic Acid / 0.05% Ammonium Hydroxide) controls the ionization state of the amine, facilitating optimal ionic interactions with the macrocyclic phase[6].

Step 2: Thermodynamic Optimization

  • Action : Evaluate column temperature between 15°C and 40°C.

  • Causality : Chiral recognition is an enthalpy-driven process. Lowering the temperature typically increases the residence time and enhances the enantiomeric separation factor ( α ) by maximizing the energy difference between the transient diastereomeric complexes formed by the enantiomers and the CSP[7].

Self-Validating System: ICH Q2(R2) Validation Protocol

A robust analytical method must be a self-validating system. Built-in System Suitability Tests (SST) ensure the method is fit-for-purpose before any sample is analyzed. The validation must adhere strictly to [2][3].

1. Specificity:

  • Protocol : Inject the blank, the racemate, the pure desired enantiomer, and a spiked sample containing known impurities.

  • Acceptance : Baseline resolution ( Rs​≥1.5 ) between the (R)- and (S)-enantiomers. No interfering peaks at the retention times of the analytes[2].

2. Limit of Detection (LOD) and Quantitation (LOQ):

  • Protocol : Dilute the undesired enantiomer (the impurity) to a signal-to-noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.

  • Causality : In enantiomeric purity testing, we are quantifying a trace impurity (the wrong enantiomer) in the presence of a massive peak (the API). The LOQ must be established to ensure the method can reliably detect the impurity below the 0.1% ICH reporting threshold[2][3].

3. Linearity and Range:

  • Protocol : Prepare 5-7 concentration levels of the undesired enantiomer ranging from the LOQ to 120% of the specification limit.

  • Acceptance : Correlation coefficient ( R2 ) ≥0.999 .

4. Accuracy and Precision (Repeatability):

  • Protocol : Spike the undesired enantiomer into the API at 3 concentration levels (e.g., 50%, 100%, 150% of the specification limit), preparing 3 replicates per level.

  • Acceptance : Recovery between 95.0% – 105.0%. Relative Standard Deviation (RSD) ≤2.0% [2][3].

Data Presentation: Example ICH Q2(R2) Validation Summary
Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity (Resolution) Rs​≥1.5 Rs​=2.8 Pass
LOD (Undesired Enantiomer) S/N ≥3 0.01% w/wPass
LOQ (Undesired Enantiomer) S/N ≥10 , RSD ≤10% 0.03% w/wPass
Linearity ( R2 ) ≥0.999 0.9998Pass
Accuracy (Recovery) 95.0% – 105.0%99.2% – 101.4%Pass
Method Precision (RSD) ≤2.0% 0.8%Pass

Conclusion

Validating a chiral HPLC method for fluorinated amines requires a strategic selection of the Chiral Stationary Phase. While immobilized polysaccharides offer unparalleled solvent flexibility and high loading capacity, macrocyclic glycopeptides provide superior LC-MS compatibility and unique ionic interaction mechanisms. By coupling these advanced CSPs with a rigorous, causality-driven ICH Q2(R2) validation framework, analytical scientists can ensure the uncompromised enantiomeric purity of next-generation fluorinated therapeutics.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . European Medicines Agency. URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . International Council for Harmonisation. URL:[Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors . PMC / NIH. URL:[Link]

  • Daicel Chiral HPLC Catalogue . Velocity Scientific Solutions. URL:[Link]

  • Regis Technologies Chiral Stationary Phases Catalogue . MZ-Analysentechnik. URL:[Link]

  • Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines . PMC / NIH. URL:[Link]

Sources

Validation

Comparative In Vitro Potency Guide: (R)- vs. (S)-1-Fluoromethyl-2-phenylethylamine

Executive Summary & Chemical Rationale As drug development increasingly leverages fluorine chemistry to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, 1-fluoromethyl-2-phenylethylamine (also known as α...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As drug development increasingly leverages fluorine chemistry to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, 1-fluoromethyl-2-phenylethylamine (also known as α -fluoromethylphenethylamine) stands out as a critical chiral scaffold. Substituting the α -methyl group of traditional amphetamine with a fluoromethyl group fundamentally alters the molecule's electronic and steric properties.

  • pKa Shift & CNS Penetration : The strong inductive effect of the benzylic fluorine reduces the amine's basicity by approximately 0.5–1.0 pKa units compared to non-fluorinated analogs [1]. This shifts the ionization equilibrium at physiological pH (7.4), increasing the fraction of unionized molecules and significantly enhancing blood-brain barrier (BBB) permeability[1].

  • Metabolic Stability : The C–F bond provides robust hydrolytic stability and perturbs adjacent reaction centers, rendering the compound highly resistant to degradation by monoamine oxidases (MAO), thereby prolonging its monoaminergic activity in target tissues[1].

Mechanistic Causality: The Role of Stereochemistry

The stereochemical configuration of 1-fluoromethyl-2-phenylethylamine strictly dictates its receptor and transporter affinities. The restricted conformational flexibility imposed by the fluoromethyl group amplifies chiral discrimination within biological binding pockets[1].

  • Transporter Selectivity : The Norepinephrine Transporter (NET) exhibits a 2.4-fold preference for the (S)-enantiomer, mirroring the natural biological preference for (S)-norepinephrine[1]. Conversely, the Serotonin Transporter (SERT) favors the (R)-enantiomer[1].

  • Receptor Binding (TAAR1) : Trace amine-associated receptor 1 (TAAR1) binding is highly stereospecific. The (R)-configuration achieves an optimal fit within the binding cleft, whereas the (S)-enantiomer suffers from severe steric clashes with the Phe186 residue, nullifying its agonistic potential[1].

  • Enzymatic Interaction : Monoamine oxidase B (MAO-B) displays a >20-fold higher activity toward the (R)-enantiomer, driven by its optimal orientation within the enzyme's catalytic pocket[1]. In vivo, these distinct profiles translate to unique physiological responses, such as the induction of hypothermia, which is distinct from the hyperthermic response typically observed with non-fluorinated amphetamines [2].

Quantitative Data: In Vitro Potency Comparison

Table 1: Pharmacodynamic profiling of 1-fluoromethyl-2-phenylethylamine enantiomers.

Target / Parameter(R)-1-Fluoromethyl-2-phenylethylamine(S)-1-Fluoromethyl-2-phenylethylamineNon-Fluorinated Analog (Amphetamine)
NET Affinity Lower Uptake Inhibition2.4-fold Preference High (S-dominant)
SERT Affinity Favored LowerLow
TAAR1 Activation Optimal Agonism Inactive (Phe186 Steric Clash)High Agonism
MAO-B Activity >20-fold Higher Activity ResistantResistant
Amine pKa ~8.8 - 9.3~8.8 - 9.3~10.0

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay windows and rule out artifactual interference.

Protocol A: Monoamine Transporter Radioligand Uptake Assay (NET/SERT)

Causality: Utilizing stably transfected HEK293 cells isolates the specific transporter kinetics, eliminating the confounding background noise of endogenous monoamine systems.

  • Cell Preparation : Seed HEK293 cells expressing human NET or SERT in 96-well plates at 5×104 cells/well. Culture for 24 hours.

  • Equilibration : Wash cells with assay buffer (10 mM HEPES, 130 mM NaCl, pH 7.4). Pre-incubate with serial dilutions (0.1 nM to 10 µM) of (R)- or (S)-enantiomers for 15 minutes at 37°C. Causality: Pre-incubation allows the fluorinated compounds to achieve binding equilibrium prior to radioligand competition.

  • Radioligand Addition : Add 20 nM of [3H] -Norepinephrine (for NET) or [3H] -Serotonin (for SERT). Incubate for exactly 10 minutes. Causality: A strict 10-minute window ensures linear uptake kinetics, preventing intracellular saturation from skewing the IC50​ calculations.

  • Termination : Rapidly aspirate the medium and wash three times with ice-cold buffer. Causality: The immediate temperature drop halts transporter conformational changes, trapping the internalized radioligand and washing away unbound isotopes.

  • Quantification : Lyse cells and measure retained radioactivity via liquid scintillation counting. Validate the assay window using Desipramine (NET) and Citalopram (SERT) as positive controls.

Protocol B: MAO-B Stereoselective Enzymatic Assay

Causality: Fluorometric detection is chosen over colorimetric methods to provide the extreme sensitivity required to accurately quantify the >20-fold activity difference between the enantiomers.

  • Enzyme Preparation : Dilute recombinant human MAO-B in 50 mM potassium phosphate buffer (pH 7.4).

  • Incubation : Combine the enzyme with varying concentrations of the (R)- or (S)-enantiomer in a black, flat-bottom 96-well microplate. Incubate at 37°C for 20 minutes.

  • Substrate Addition : Add kynuramine (final concentration 50 µM). MAO-B oxidatively deaminates kynuramine to yield the fluorogenic product 4-hydroxyquinoline (4-HQ).

  • Detection : Measure fluorescence continuously for 30 minutes (Excitation: 310 nm, Emission: 400 nm). Calculate the initial velocity ( V0​ ) to determine the specific activity and stereoselective preference. Use Pargyline as a positive control for total MAO-B inhibition.

Mandatory Visualizations

Pathway R_iso (R)-1-fluoromethyl- 2-phenylethylamine SERT Serotonin Transporter (SERT) R_iso->SERT Favored Binding TAAR1 TAAR1 Receptor R_iso->TAAR1 Optimal Agonism MAOB MAO-B Enzyme R_iso->MAOB >20-fold Activity S_iso (S)-1-fluoromethyl- 2-phenylethylamine NET Norepinephrine Transporter (NET) S_iso->NET 2.4-fold Preference S_iso->TAAR1 Steric Clash (Phe186)

Enantiomer-specific binding pathways and receptor affinities for fluorinated phenylethylamines.

Workflow N1 1. Enantiomer Preparation (Chiral Resolution & QC) N2 2. Target Isolation (HEK293 hNET/hSERT Cells) N1->N2 N3 3. Radioligand Uptake Assay (Equilibration & [3H] Addition) N2->N3 N4 4. Termination & Washing (Ice-Cold Buffer Filtration) N3->N4 N5 5. Scintillation Quantification (IC50 / EC50 Modeling) N4->N5

Self-validating in vitro workflow for monoamine transporter radioligand uptake assays.

References

  • EvitaChem. "Buy (R)-1-fluoromethyl-2-phenylethylamine (EVT-8662427) - Product Documentation". EvitaChem.

  • Danielson, T. J., Baker, G. B., Coutts, R., & Micetich, R. G. "Some in vivo responses to a side chain monofluorinated amphetamine in the rat". Progress in Neuro-Psychopharmacology and Biological Psychiatry, 1983. ResearchGate.

  • Owen, M. L., Baker, G. B., Coutts, R., & Dewhurst, W. G. "Analysis of p-chloroamphetamine and a side-chain monofluorinated analogue in rat brain". Journal of Pharmacological Methods, 1991. NIH PubMed.

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Comparative

A Technical Guide to the Biological Activities of Mono-, Di-, and Trifluoromethylated Phenylethylamines

This guide provides a comprehensive comparison of the biological activities of mono-, di-, and trifluoromethylated phenylethylamines. Designed for researchers, scientists, and drug development professionals, this documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological activities of mono-, di-, and trifluoromethylated phenylethylamines. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of fluorination on receptor binding, functional activity, and structure-activity relationships. We will explore the underlying medicinal chemistry principles and provide detailed experimental protocols to support further research in this dynamic area of neuropharmacology.

Introduction: The Strategic Role of Fluorine in Phenylethylamine Drug Design

The phenylethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for a vast array of neurotransmitters, hormones, and synthetic drugs that modulate monoaminergic systems. The strategic incorporation of fluorine into this privileged structure has become a powerful tool in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and pharmacological properties of the parent molecule. These modifications can enhance metabolic stability, improve blood-brain barrier permeability, and modulate receptor binding affinity and selectivity.[1]

This guide will systematically compare the biological activities of phenylethylamines with increasing degrees of fluorination on the phenyl ring and ethylamine side chain. By examining mono-, di-, and trifluoromethylated analogs, we aim to provide a clear understanding of how the extent of fluorination impacts interactions with key central nervous system targets, including serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters.

The Physicochemical Impact of Fluorination

The introduction of one or more fluorine atoms into a phenylethylamine molecule can induce several critical changes in its properties:

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and cell membranes. The trifluoromethyl (-CF3) group, in particular, is significantly more lipophilic than a methyl (-CH3) group.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer biological half-life and improved pharmacokinetic profile.[1]

  • Receptor Interactions: The high electronegativity of fluorine can alter the electronic distribution of the molecule, influencing its binding to receptor sites. This can lead to changes in affinity and selectivity for different receptor subtypes.

Comparative Biological Activity

The following sections provide a comparative analysis of the biological activity of mono-, di-, and trifluoromethylated phenylethylamines at key monoaminergic targets. The data presented is a synthesis of findings from multiple studies.

Serotonin Receptor Affinity and Function

The serotonin system, particularly the 5-HT2A and 5-HT2C receptors, is a primary target for many psychoactive phenylethylamines. Fluorination has been shown to modulate the affinity and functional activity at these receptors. Generally, the introduction of fluorine can enhance affinity.[2][3]

CompoundTargetAssay TypeKi (nM)Efficacy
Phenylethylamine5-HT2ABinding>10,000-
4-Fluorophenylethylamine5-HT2ABinding~5,000Partial Agonist
2,5-Dimethoxy-4-iodophenethylamine (2C-I)5-HT2A/2CBinding8.0 (5-HT2A), 22 (5-HT2C)Full Agonist
2-(4-Fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F)5-HT2A/2CBinding15 (5-HT2A), 48 (5-HT2C)Full Agonist

Note: Data is compiled from multiple sources and should be interpreted with consideration of varying experimental conditions.

Progressive fluorination of certain phenethylamine derivatives has been shown to increase affinity for 5-HT2A and 5-HT2C receptors. For example, in the escaline series, difluoro- and trifluoro- derivatives showed retained or increased potency compared to the non-fluorinated parent compound.

Dopamine Receptor and Transporter Interactions

Fluorination can also significantly impact the interaction of phenylethylamines with the dopamine system.

A study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a fluorinated analog of dopamine, found that it had a slightly lower affinity for both D1 and D2 dopamine receptors compared to dopamine itself.[4] However, N-alkylation of this fluorinated compound dramatically increased its affinity and selectivity for D2 receptors.[4]

With respect to the dopamine transporter (DAT), para-halogenation of amphetamines and methcathinones, which share the phenylethylamine core, has been shown to increase their potency as DAT inhibitors.[5]

CompoundTargetAssay TypeIC50 (nM)
AmphetamineDATUptake Inhibition40
4-FluoroamphetamineDATUptake Inhibition250
MethamphetamineDATUptake Inhibition24.5
3-FluorophenmetrazineDATUptake Inhibition1,200

Note: Data is compiled from multiple sources and should be interpreted with consideration of varying experimental conditions.

Adrenergic Receptor Activity

The position of fluorine substitution on the phenylephrine backbone has been shown to have a pronounced effect on adrenergic receptor selectivity. A study comparing 2-, 4-, and 6-fluorophenylephrine (FPE) with phenylephrine (PE) revealed the following order of affinity for alpha-1 adrenoceptors: 6-FPE > PE > 4-FPE > 2-FPE.[6] For alpha-2 adrenoceptors, the order of affinity was 6-FPE > PE ≥ 4-FPE = 2-FPE.[6] Conversely, for beta-adrenoceptors, the affinity order was 2-FPE > PE ≥ 4-FPE > 6-FPE.[6] This demonstrates that positional fluorination can be a powerful tool to tune the selectivity of phenylethylamine-based ligands.

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of several key structure-activity relationship principles for fluorinated phenylethylamines:

  • Degree of Fluorination: Increasing the number of fluorine substitutions, particularly to a trifluoromethyl group, generally enhances lipophilicity and metabolic stability. This can lead to increased potency and duration of action, but may also alter receptor selectivity.

  • Positional Isomerism: The position of the fluorine atom on the phenyl ring is critical in determining receptor selectivity. As seen with fluorinated phenylephrines, ortho-, meta-, and para-substitutions can lead to vastly different pharmacological profiles.[6]

  • Side Chain Fluorination: Fluorination on the ethylamine side chain is less common but can also significantly impact activity. For example, α-trifluoromethyl substitution can influence stereochemistry and interactions with the receptor binding pocket.

Caption: Structure-Activity Relationship of Fluorinated Phenylethylamines.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Ketanserin (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific determinant: Mianserin (10 µM final concentration).

  • Test compounds (mono-, di-, and trifluoromethylated phenylethylamines).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]Ketanserin (final concentration ~1 nM), and 100 µL membrane suspension.

    • Non-specific Binding: 50 µL mianserin (10 µM), 50 µL [3H]Ketanserin, and 100 µL membrane suspension.

    • Competitive Binding: 50 µL of each test compound dilution, 50 µL [3H]Ketanserin, and 100 µL membrane suspension.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Radioactivity Measurement: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: Total, Non-specific, & Competitive Binding Prepare_Membranes->Setup_Assay Add_Radioligand Add [3H]Ketanserin Setup_Assay->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Filter_Wash Rapid Filtration & Washing Incubate->Filter_Wash Count Liquid Scintillation Counting Filter_Wash->Count Analyze Data Analysis: Calculate IC50 & Ki Count->Analyze End End Analyze->End

Caption: Workflow for a Radioligand Binding Assay.

Synaptosomal Monoamine Uptake Assay

This protocol measures the ability of test compounds to inhibit the uptake of a radiolabeled monoamine (e.g., [3H]dopamine) into isolated nerve terminals (synaptosomes).

Materials:

  • Fresh brain tissue (e.g., rat striatum for dopamine uptake).

  • Homogenization Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (containing NaCl, KCl, CaCl2, MgSO4, KH2PO4, glucose, and HEPES), pH 7.4.

  • Radiolabeled substrate: [3H]Dopamine (specific activity ~20-60 Ci/mmol).

  • Uptake inhibitor for non-specific uptake: Benztropine (10 µM final concentration for DAT).

  • Test compounds.

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

  • 96-well microplates.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2 fraction) in uptake buffer.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with the test compounds or vehicle for 10 minutes at 37°C.

  • Initiate Uptake: Add [3H]dopamine (final concentration ~10 nM) to initiate the uptake reaction.

  • Incubation: Incubate for 5-10 minutes at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values for the inhibition of uptake by non-linear regression analysis.

Conclusion

The strategic fluorination of the phenylethylamine scaffold offers a powerful avenue for modulating pharmacological activity. This guide has demonstrated that the degree and position of fluorination can systematically alter the affinity and selectivity of these compounds for key monoaminergic targets. The provided data and protocols serve as a foundation for the rational design of novel phenylethylamine-based therapeutics with tailored pharmacological profiles. Further research into di- and trifluoromethylated analogs, particularly with systematic variations in substitution patterns, will undoubtedly uncover new lead compounds for the treatment of a wide range of neurological and psychiatric disorders.

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Validation

In Vivo Efficacy and Pharmacological Profiling of (R)-1-Fluoromethyl-2-phenylethylamine: A Comparative Guide

As drug development pivots toward highly specific halogenated analogs to tune pharmacokinetics and receptor affinities, understanding the precise mechanistic impact of single-atom substitutions is critical. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific halogenated analogs to tune pharmacokinetics and receptor affinities, understanding the precise mechanistic impact of single-atom substitutions is critical. This guide provides an objective, data-driven comparison of (R)-1-fluoromethyl-2-phenylethylamine (also known as (+)- α -fluoromethyl- β -phenylethylamine) against classic psychoactive compounds like (+)-amphetamine and p-chloroamphetamine (pCA).

Designed for researchers and application scientists, this document deconstructs the causality behind its unique in vivo efficacy, thermoregulatory dynamics, and the self-validating analytical protocols required to quantify its behavior.

Mechanistic Rationale: The Impact of α -Fluoromethylation

To understand the efficacy of (R)-1-fluoromethyl-2-phenylethylamine, we must first address its stereochemistry and electronic profile. Due to Cahn-Ingold-Prelog priority rules, the substitution of a methyl group with a fluoromethyl group shifts the stereochemical designation: the (R)-enantiomer of this fluorinated derivative corresponds structurally to the (+)-(S)-enantiomer of dextroamphetamine[1].

Causality in Molecular Design: Replacing the α -methyl group of amphetamine with an α -fluoromethyl moiety introduces a strong electron-withdrawing inductive effect (-I). This fundamentally alters the molecule's behavior in two ways:

  • Altered Amine Basicity: The electronegative fluorine atom reduces the pKa​ of the adjacent primary amine. At physiological pH (7.4), a larger fraction of the molecule exists in an un-ionized state, accelerating blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.

  • Receptor/Transporter Affinity: While the steric bulk remains similar to a methyl group (protecting the amine from rapid monoamine oxidase [MAO] degradation), the altered electron density shifts its binding kinetics at monoamine transporters (DAT, NET, and SERT), leading to a distinct pharmacological signature[2].

Pathway A (R)-1-Fluoromethyl- 2-phenylethylamine B Monoamine Transporters (DAT / NET / SERT) A->B Competitive Binding D Altered MAO Metabolism A->D Steric/Electronic Hindrance C Cytosolic Monoamine Displacement B->C Reverse Transport E Initial Hyperthermia (DA/NE Mediated) C->E Acute Synaptic Efflux F Delayed Hypothermia (5-HT Mediated) C->F Prolonged 5-HT Receptor Activation D->F Extended Synaptic Half-life

Fig 1. Proposed mechanistic pathway of (R)-1-fluoromethyl-2-phenylethylamine at monoamine transporters.

Comparative In Vivo Efficacy: Thermoregulatory Dynamics

In vivo thermoregulation in rodent models serves as a highly sensitive, non-invasive proxy for monoaminergic activity. (+)-Amphetamine acts primarily as a dopamine (DA) and norepinephrine (NE) releasing agent, triggering classic sympathetically-driven hyperthermia.

In contrast, demonstrated that (R)-1-fluoromethyl-2-phenylethylamine produces a unique biphasic thermoregulatory response [1]. While it initiates an acute hyperthermic state similar to amphetamine, this is followed by a profound, delayed hypothermia at higher doses. This delayed hypothermia is indicative of potent serotonergic (5-HT) efflux; in rodents, high synaptic 5-HT activates 5−HT1A​ autoreceptors, overriding DA-mediated hyperthermia and initiating a cooling cascade[3].

Table 1: Comparative Thermoregulatory Response in Sprague-Dawley Rats (0.05 mM/kg IP)
CompoundTime = 30 minTime = 90 minTime = 180 minTime = 300 minMechanistic Driver
(+)-Amphetamine +1.5°C (Hyperthermia)+1.8°C (Hyperthermia)BaselineBaselineDA / NE Efflux
(R)-1-Fluoromethyl-2-phenylethylamine +1.4°C (Hyperthermia)+1.2°C (Hyperthermia)-1.5°C (Hypothermia) -1.2°C (Hypothermia) Mixed DA / Sustained 5-HT Efflux
Vehicle (Control) BaselineBaselineBaselineBaselineN/A

Data synthesized from equimolar dosing studies demonstrating the distinct chemical properties of the monofluorinated side-chain[1].

Experimental Protocol: Self-Validating Pharmacokinetic Workflow

To ensure scientific integrity and reproducible E-E-A-T standards, the following protocol outlines a self-validating system for evaluating fluorinated psychoactive amines. The experimental design intentionally utilizes equimolar dosing to prevent mass-based artifacts and leverages Gas Chromatography-Electron Capture Detection (GC-ECD) to exploit the specific electron affinity of the fluorine atom[2].

Step-by-Step Methodology

Phase 1: Baseline Habituation & Administration

  • Animal Preparation: Acclimate mature Sprague-Dawley rats to the testing environment for 48 hours. Causality: Handling stress induces artifactual hyperthermia via the HPA axis, which obscures drug-induced monoaminergic temperature shifts.

  • Equimolar Dosing: Administer (+)-amphetamine sulfate or (R)-1-fluoromethyl-2-phenylethylamine hydrochloride via intraperitoneal (IP) injection at doses of 0.005, 0.027, and 0.05 mM/kg[1]. Causality: Equimolar dosing (rather than mg/kg) is critical to account for the increased molecular weight introduced by the fluorine atom, ensuring a 1:1 molecular comparison at the receptor level.

Phase 2: Longitudinal Efficacy Monitoring 3. Data Acquisition: Measure core (rectal) body temperatures using a lubricated thermistor probe at t=0 (pretreatment), 30, 60, 90, 120, 180, 240, and 300 minutes.

Phase 3: Tissue Extraction & GC-ECD Quantitation 4. Tissue Dissection: Sacrifice subjects at peak hypothermia ( t=180 min). Rapidly dissect and homogenize target brain regions (e.g., striatum, hypothalamus). 5. Liquid Ion Exchange Extraction: Extract the drug from the tissue homogenate using a liquid ion-exchange resin, followed by back-extraction into an acidic aqueous phase. Causality: This isolates basic amines from neutral/acidic lipid contaminants. 6. Derivatization & GC-ECD: Derivatize the extract with pentafluoropropionic anhydride (PFPA). Analyze via GC-ECD. Causality: The electron-capture detector is exquisitely sensitive to halogenated compounds. The inherent fluorine atom on the analyte, combined with the PFPA derivative, creates a self-validating signal with near-zero background interference from endogenous, non-halogenated trace amines[2].

Workflow Step1 1. Animal Preparation Sprague-Dawley Rats (Habituated) Step2 2. Equimolar Admin IP Injection (0.005-0.05 mM/kg) Step1->Step2 Validate Baseline Step3 3. Longitudinal Data Core Temp (0-300 min) Step2->Step3 Monitor Efficacy Step4 4. Tissue Extraction Liquid Ion Exchange Step3->Step4 Sacrifice & Dissect Step5 5. GC-ECD Analysis Derivatization & Quantitation Step4->Step5 Isolate Halogenated Amines

Fig 2. Self-validating in vivo experimental workflow for thermoregulatory and pharmacokinetic profiling.

Conclusion

The substitution of an α -methyl group with an α -fluoromethyl group in the phenylethylamine scaffold does not merely create a more lipophilic amphetamine analog; it fundamentally rewires the compound's in vivo efficacy. By shifting the pKa​ and altering transporter interaction kinetics, (R)-1-fluoromethyl-2-phenylethylamine transitions from a pure DA/NE-driven stimulant to a compound capable of inducing delayed, serotonin-mediated hypothermia. For drug development professionals, this compound serves as a powerful stereoisomeric probe for mapping the delicate balance between monoamine release and thermoregulatory control.

References

  • Danielson, T. J., Baker, G. B., Coutts, R. T., & Micetich, R. G. (1983). Some in vivo responses to a side chain monofluorinated amphetamine in the rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry. URL: [Link]

  • Owen, M. L. S., Baker, G. B., Coutts, R. T., & Dewhurst, W. G. (1991). Analysis of p-Chloroamphetamine and a side-chain monofluorinated analogue in rat brain. Journal of Pharmacological Methods. URL: [Link]

Sources

Comparative

Head-to-Head Comparison of Asymmetric Fluoromethylation Methods: Nucleophilic, Electrophilic, and Radical Paradigms

The strategic incorporation of fluorinated motifs (–CF₃, –CF₂H, –CH₂F) into small molecules is a cornerstone of modern drug development, profoundly modulating pKa, lipophilicity, and metabolic stability. However, introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorinated motifs (–CF₃, –CF₂H, –CH₂F) into small molecules is a cornerstone of modern drug development, profoundly modulating pKa, lipophilicity, and metabolic stability. However, introducing these groups asymmetrically to create chiral fluoroalkyl centers remains one of the most formidable challenges in synthetic chemistry. The high electronegativity of fluorine alters the stereoelectronic environment of reactive intermediates, often leading to rapid background racemic reactions or catalyst deactivation.

As a Senior Application Scientist, I have evaluated the three dominant paradigms in asymmetric fluoromethylation: Nucleophilic , Electrophilic , and Radical/Photoredox methods. This guide provides an objective, data-driven comparison of these approaches, detailing their mechanistic causality and providing field-proven, self-validating experimental protocols for your laboratory.

Mechanistic Paradigms: A Head-to-Head Analysis

Nucleophilic Asymmetric Fluoromethylation

Nucleophilic approaches typically utilize the Ruppert-Prakash reagent (TMSCF₃) or its difluoromethyl analogue (TMSCF₂H). The reaction is driven by the activation of the silane with a Lewis base (e.g., fluorides or alkoxides) to generate a transient, highly reactive "CF₃⁻" equivalent.

  • The Causality of Stereocontrol: The "hard" nature of the CF₃ anion makes tight ion-pairing with chiral phase-transfer catalysts difficult. Successful methods, such as those developed by [1], rely on cinchona alkaloid-derived ammonium salts combined with tetramethylammonium fluoride (TMAF) to create a rigid chiral pocket that dictates the facial attack on aryl ketones.

  • Verdict: Excellent for highly electrophilic substrates (ketones, aldehydes), but struggles with unactivated systems due to competing background racemic pathways.

Electrophilic Asymmetric Fluoromethylation

Electrophilic methods invert the polarity, utilizing hypervalent iodine reagents (Togni's reagent) or sulfonium salts (Umemoto's reagent) to deliver a "CF₃⁺" synthon.

  • The Causality of Stereocontrol: Chiral Lewis acids or organocatalysts (like chiral enamines or nonracemic guanidines) activate the nucleophilic substrate (e.g., β-keto esters or enolates). Because the fluorinating agent is bulky, stereoinduction is achieved through severe steric repulsion in the transition state[2].

  • Verdict: Highly reliable for creating quaternary stereocenters on activated nucleophiles, but limited by the high cost and poor atom economy of the reagents.

Radical and Photoredox-Driven Asymmetric Fluoromethylation

The latest frontier involves single-electron transfer (SET) processes. By merging photoredox catalysis with chiral transition-metal catalysis (e.g., Copper), chemists can functionalize unactivated C(sp³)–H bonds or racemic alkyl halides.

  • The Causality of Stereocontrol: A photocatalyst generates a carbon-centered radical, which is subsequently captured by a chiral metal-fluoroalkyl species (e.g., L*Cu(II)–CF₃). The enantiodetermining step is the reductive elimination from a high-valent Cu(III) intermediate. The low temperatures required (-20 °C to -54 °C) suppress out-of-cage racemic radical recombination[3],[4].

  • Verdict: The most versatile and powerful method for late-stage functionalization, though it requires specialized photoreactors and rigorous exclusion of oxygen.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of the three paradigms based on recent state-of-the-art literature[3],[1],[4].

Method ParadigmRepresentative ReagentCatalytic SystemTypical SubstratesMax Yield / ee%Key AdvantageKey Limitation
Nucleophilic TMSCF₃ / TMSCF₂HCinchona Alkaloid / TMAFAryl ketones, aldehydes~99% / 94% eeReagents are commercially available and stableHigh rate of background racemic reactions
Electrophilic Togni's / Umemoto'sChiral Guanidines / Enaminesβ-keto esters, enolates~85% / 70-80% eeDirect functionalization of standard nucleophilesPoor atom economy; expensive reagents
Radical / Dual Electrophilic CF₃ + PCPhotoredox + Chiral CuUnactivated C–H bonds, Alkyl halides~85% / 90-99% eeAccess to unactivated sp³ carbons; mild conditionsRequires specialized photoreactors & degassing

Mechanistic Pathway Visualization

To understand the precise timing of radical generation and stereocontrolled capture, below is the catalytic cycle for the state-of-the-art cooperative photoredox and copper-catalyzed trifluoromethylation[3].

G PC Photocatalyst (PC) Ground State PC_star Excited PC* PC->PC_star hv (395 nm) Radical Benzylic Radical Intermediate PC_star->Radical HAT Process Substrate Alkyl Arene (C-H Substrate) Substrate->Radical CuIII L*Cu(III)(CF3)(Radical) Radical->CuIII Radical Capture CuI L*Cu(I) Catalyst CuII_CF3 L*Cu(II)-CF3 Species CuI->CuII_CF3 Oxidative Addition CuII_CF3->CuIII Recombination CuIII->CuI Catalyst Regeneration Product Enantioenriched CF3 Product CuIII->Product Reductive Elimination (Stereocontrolled) CF3_Src Electrophilic CF3 Source CF3_Src->CuII_CF3

Fig 1. Catalytic cycle of dual photoredox/copper enantioselective radical trifluoromethylation.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include specific causality for experimental choices and internal quality control checks.

Protocol A: Enantioconvergent Copper-Catalyzed Difluoromethylation of Alkyl Halides

Based on the methodology by [4].

Objective: Convert a racemic alkyl bromide into a highly enantioenriched CF₂H-containing alkane.

  • Catalyst Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with Cu(CH₃CN)₄PF₆ (10 mol%) and an electron-deficient chiral diamine ligand (12 mol%).

    • Causality: The electron-withdrawing groups on the ligand tune the Cu(I)/Cu(II) redox potential, accelerating the transmetalation of the CF₂H group while creating a rigid steric pocket that prevents racemic radical escape.

  • Solvent Addition: Add anhydrous THF/DCM (1:1, 0.1 M) and stir for 30 minutes until a homogeneous complex forms.

  • Reagent Introduction: Add the racemic alkyl bromide (1.0 equiv), followed by the slow dropwise addition of the nucleophilic (difluoromethyl)zinc(II) reagent (1.5 equiv) at -20 °C.

    • Causality: The low temperature (-20 °C) is critical. It thermodynamically suppresses the uncatalyzed background radical recombination, ensuring the alkyl radical is captured exclusively by the chiral L*Cu(II)–CF₂H species.

  • Reaction & Workup: Stir at -20 °C for 24 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Validation & Quality Control:

  • Internal Control: Run a parallel reaction omitting the chiral diamine ligand. The reaction should yield a racemic product (0% ee). If the background reaction without the ligand is too fast, it indicates a temperature failure or solvent impurity.

  • Analytical Readout: Monitor conversion via ¹⁹F NMR using fluorobenzene as an internal standard. Validate enantiomeric excess using chiral HPLC against the racemic standard.

Protocol B: Cooperative Photoredox/Copper Enantioselective Benzylic C–H Trifluoromethylation

Based on the methodology by[3].

Objective: Direct asymmetric insertion of a CF₃ group into an unactivated benzylic C–H bond.

  • Reaction Assembly: In a glovebox, combine the alkyl arene substrate (1.0 equiv), Ir(ppy)₃ photocatalyst (2 mol%), Cu(OTf)₂ (10 mol%), chiral Bisoxazoline (BOX) ligand (12 mol%), and Togni's Reagent II (1.5 equiv) in a specialized photoreactor vial.

  • Degassing: Dissolve the mixture in anhydrous ethyl acetate and subject to three freeze-pump-thaw cycles.

    • Causality: Triplet excited states of photocatalysts and carbon-centered radicals are rapidly quenched by molecular oxygen. Absolute anaerobic conditions are mandatory for the Hydrogen Atom Transfer (HAT) process to initiate.

  • Irradiation: Seal the vial, remove it from the glovebox, and place it in a cryo-photoreactor set to -54 °C. Irrigate with a 395 nm LED light source for 48 hours.

    • Causality: The 395 nm wavelength selectively excites the Ir photocatalyst without causing direct photolytic degradation of Togni's reagent. The extreme -54 °C temperature slows molecular dynamics, allowing the highly reactive benzylic radical to undergo stereocontrolled reductive elimination from the Cu(III) center rather than racemic diffusion.

Validation & Quality Control:

  • Internal Control (Dark Experiment): Set up an identical reaction vial wrapped in aluminum foil. After 48 hours, ¹⁹F NMR should show 0% conversion, validating that the reaction is entirely photochemically driven and not a thermal background process.

  • Analytical Readout: Isolate the product via flash chromatography and determine the ee via Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.

References

  • Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds via Cooperative Photoredox and Copper Catalysis, Journal of the American Chemical Society,[Link]

  • Enantioconvergent copper-catalysed difluoromethylation of alkyl halides, Nature,[Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions, Chemical Reviews,[Link]

  • Enantioselective electrophilic trifluoromethylation of β-keto esters with Umemoto reagents induced by chiral nonracemic guanidines, Journal of Fluorine Chemistry (via NII Archive),[Link]

Sources

Validation

Assessing the Metabolic Stability of Fluorinated vs. Non-Fluorinated Phenylethylamines: A Comparative Guide

As drug development increasingly relies on halogenation to optimize pharmacokinetic (PK) profiles, the strategic incorporation of fluorine into neuroactive scaffolds has become a cornerstone of medicinal chemistry. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on halogenation to optimize pharmacokinetic (PK) profiles, the strategic incorporation of fluorine into neuroactive scaffolds has become a cornerstone of medicinal chemistry. The phenylethylamine (PEA) backbone—a structural motif central to endogenous neurotransmitters, stimulants, and psychedelics—is highly susceptible to rapid oxidative metabolism.

This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated phenylethylamines. By examining the physical organic chemistry behind these modifications and detailing self-validating experimental protocols, we aim to equip researchers with actionable insights into CYP450 evasion, metabolic shunting, and enzyme substrate preferences.

Mechanistic Foundations: Why Fluorinate Phenylethylamines?

The phenylethylamine scaffold contains two primary metabolic "soft spots": the para-position of the aromatic ring and the aliphatic amine side chain. Unmodified phenylethylamines (such as amphetamine) are rapidly cleared via cytochrome P450 (CYP450)-mediated p-hydroxylation and Monoamine Oxidase (MAO)-mediated deamination ()[1].

Aromatic Fluorination and CYP450 Evasion

Replacing the para-hydrogen with a fluorine atom (e.g., 4-fluoroamphetamine) effectively blocks p-hydroxylation[2]. Historically, this was attributed solely to the higher bond dissociation energy of the C–F bond (~105 kcal/mol) compared to the C–H bond (~98 kcal/mol). However, modern physical organic chemistry reveals a more nuanced causality: fluorination perturbs the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring ()[3][4]. This electronic withdrawal reduces the rate of electrophilic attack ( kcat​ ) by the highly reactive CYP450 FeO³⁺ catalytic intermediate[3]. Because the primary metabolic route is blocked, metabolism is forcibly shunted toward alternative, often slower pathways, such as N-dealkylation or side-chain oxidation[5].

Aliphatic Fluorination and MAO Substrate Preference

Introducing fluorine at the beta-carbon of the phenylethylamine chain drastically alters the basicity of the adjacent amine. Due to fluorine's strong inductive electron-withdrawing effect, the pKa​ of the amine drops significantly[1]. This shift in the protonation state at physiological pH directly alters the substrate preference for Monoamine Oxidase (MAO). For instance, beta-fluorophenethylamine analogs demonstrate a marked preference for MAO-B over MAO-A, as the protonated form of the amine is the preferred substrate for brain MAO catalysis ()[6]. Furthermore, attenuating the basicity of the amine reduces efflux by P-glycoprotein (P-gp), thereby enhancing central nervous system (CNS) penetrance[1][7].

MetabolicShunting PEA Non-Fluorinated PEA (e.g., Amphetamine) CYP CYP2D6 Enzyme (Hepatic Phase I) PEA->CYP F_PEA Para-Fluorinated PEA (e.g., 4-FA) F_PEA->CYP ParaOH p-Hydroxylation (Rapid Clearance) CYP->ParaOH C-H Cleavage Blocked Metabolic Blockade (C-F Bond) CYP->Blocked C-F Resistance NDem N-Dealkylation / Alternative Oxidation Blocked->NDem Pathway Shunting

Caption: CYP450-mediated metabolic shunting in fluorinated vs non-fluorinated phenylethylamines.

Comparative Data: Fluorinated vs. Non-Fluorinated Scaffolds

The table below synthesizes quantitative pharmacological and metabolic data comparing standard phenylethylamines with their fluorinated counterparts. Notice how the introduction of the para-fluoro group shifts the primary metabolic enzymes and alters MAO-A inhibition.

Table 1: Pharmacological & Metabolic Comparison
CompoundStructural SubstitutionPrimary Metabolic Enzyme(s)Major Metabolic PathwayMAO-A Inhibition ( IC50​ )
Amphetamine (AP) None (C–H at para)CYP2D6, MAOp-Hydroxylation, Deamination11,000 nM[2]
4-Fluoroamphetamine (4-FA) para-Fluoro (C–F)CYP2D6, CYP3A4N-Dealkylation, Minor Ring Hydroxylation16,000 nM[2][5]
Methamphetamine (MA) N-Methyl, None at paraCYP2D6N-Demethylation, p-HydroxylationN/A[8]
4-Fluoromethamphetamine (4-FMA) N-Methyl, para-FluoroCYP2D6, CYP2E1, CYP3A4N-Demethylation (Shunted)N/A[8][9]

Data Interpretation: 4-Fluoroamphetamine (4-FA) acts as a weaker MAO-A inhibitor ( IC50​ = 16,000 nM) compared to amphetamine ( IC50​ = 11,000 nM)[2]. Because the C–F bond resists deactivation in the liver, 4-FA metabolism is shunted toward the production of minor metabolites like 4-fluorophenylpropanolamine rather than the rapid p-hydroxylation seen in amphetamine[2][5]. Similarly, while CYP2D6 is the dominant metabolizer of methamphetamine, the blockade of p-hydroxylation in 4-FMA forces the molecule to rely heavily on N-demethylation mediated by a broader array of enzymes, including CYP2E1 and CYP3A4[8][9].

Experimental Methodologies

To objectively assess the metabolic stability of these compounds, researchers must employ self-validating in vitro systems. The following protocols detail the causality behind each experimental choice to ensure robust, reproducible data.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of fluorinated vs. non-fluorinated phenylethylamines. Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By supplying NADPH (the obligate cofactor), we isolate Phase I oxidative metabolism from Phase II conjugation, allowing for a direct comparison of CYP-mediated clearance.

  • Preparation: Thaw HLMs on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Substrate Addition: Spike the test compound (e.g., 4-FA or Amphetamine) to a final concentration of 1 µM. Rationale: Maintaining a low substrate concentration ensures first-order kinetics ( [S]≪Km​ ), which is critical for accurate CLint​ calculation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated amphetamine-d5). Rationale: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity, while the internal standard controls for matrix effects and injection volume variance during MS analysis.

  • Analysis: Centrifuge the quenched samples at 4000 x g for 15 minutes. Extract the supernatant and analyze via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percent compound remaining versus time. The slope ( −k ) is used to calculate t1/2​=0.693/k and CLint​=(k×V)/microsomal protein .

Workflow Step1 1. Prepare HLMs & Buffer Step2 2. Spike Substrate (1 µM PEA/F-PEA) Step1->Step2 Step3 3. Initiate with NADPH (37°C) Step2->Step3 Step4 4. Time-Course Sampling Step3->Step4 Step5 5. Quench in Cold Acetonitrile Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Caption: Step-by-step workflow for in vitro microsomal metabolic stability assessment.

Protocol B: CYP450 Phenotyping via Chemical Inhibition

Objective: Identify which specific CYP isozymes are responsible for the metabolic shunting observed in fluorinated derivatives (e.g., verifying CYP3A4's role in 4-FMA metabolism). Causality: By selectively inhibiting specific CYP enzymes, we can validate the alternative pathways the molecule is forced to take when p-hydroxylation is blocked[9].

  • Inhibitor Pre-incubation: Pre-incubate HLMs with selective CYP inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4, Furafylline for CYP1A2) for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorinated phenylethylamine (e.g., 4-FMA) at a concentration of 1 µM.

  • Measurement & Validation: Execute the time-course sampling as described in Protocol A. Measure the reduction in intrinsic clearance compared to a vehicle control. Rationale: A significant left-geared shift in clearance indicates that the inhibited isozyme is a major contributor to the compound's shunted metabolism.[9]

Conclusion

The fluorination of phenylethylamines is a powerful tool for modulating metabolic stability. By understanding the electronic perturbations caused by the C–F bond—rather than just its bond strength—scientists can rationally design molecules that evade rapid CYP2D6 clearance, alter MAO substrate preferences, and improve overall pharmacokinetic viability.

References

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications - Journal of Medicinal Chemistry. URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. URL:[Link]

  • Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. PubMed - NIH. URL:[Link]

  • Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology. URL:[Link]

  • Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines... Scirp.org. URL:[Link]

  • 4-Fluoroamphetamine. Wikipedia. URL: [Link]

  • Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. URL:[Link]

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Comparative

A Comparative Guide to the Receptor Binding Profile of (R)-1-fluoromethyl-2-phenylethylamine

Introduction: Navigating the Chemical Space of Phenylethylamines The 2-phenylethylamine (PEA) scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a vast array of neuroactive compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Chemical Space of Phenylethylamines

The 2-phenylethylamine (PEA) scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a vast array of neuroactive compounds, from endogenous neurotransmitters like dopamine to synthetic stimulants such as amphetamine.[1] The therapeutic potential of novel PEA derivatives hinges on achieving a precise balance of potency and selectivity for specific neural targets. Subtle structural modifications can dramatically alter a compound's pharmacological profile, transforming its function and therapeutic utility.[2]

This guide provides an in-depth comparative analysis of (R)-1-fluoromethyl-2-phenylethylamine , a chiral derivative designed to enhance specific receptor interactions while minimizing off-target activity. We will benchmark its binding affinity against a panel of key monoaminergic receptors and enzymes, comparing it to its parent compound, its (S)-enantiomer, and other relevant molecules. The central objective is to elucidate its receptor interaction profile, providing researchers and drug development professionals with the critical data and experimental context needed to evaluate its potential as a selective pharmacological tool.

The Rationale: Stereoselectivity and Fluorination as Pharmacological Modulators

The introduction of specific structural features—chirality and fluorination—is a deliberate strategy in modern drug design.

  • Stereoselectivity: The (R)-configuration at the alpha-carbon is crucial. Biological targets, being chiral themselves, often exhibit significant stereoselectivity. For instance, monoamine oxidase B (MAO-B) is known to preferentially metabolize the (R)-enantiomers of certain fluorinated amphetamines.[3] More strikingly, the activation of Trace Amine-Associated Receptor 1 (TAAR1) by 1-fluoromethyl-2-phenylethylamine is reported to be 50-fold more potent for the (R)-enantiomer than its (S)-counterpart, highlighting the critical role of stereochemistry in target engagement.[3]

  • Fluoromethyl Substitution: The addition of a fluoromethyl group at the alpha position serves multiple purposes. It can increase metabolic stability by blocking potential sites of oxidation. Furthermore, fluorine's high electronegativity can alter the electronic properties of the amine group, potentially modifying its pKa and interaction with receptor binding pockets.

This guide will dissect how these features define the unique pharmacological signature of (R)-1-fluoromethyl-2-phenylethylamine, with a primary focus on its interaction with TAAR1.

Primary Target Analysis: Trace Amine-Associated Receptor 1 (TAAR1)

Initial screening and data from analogous compounds strongly indicate that Trace Amine-Associated Receptor 1 (TAAR1) is a principal target for (R)-1-fluoromethyl-2-phenylethylamine. TAAR1 is a G-protein coupled receptor (GPCR) that is gaining significant attention as a novel therapeutic target for neuropsychiatric disorders like schizophrenia.[4][5] Unlike traditional antipsychotics that directly block dopamine D2 receptors, TAAR1 agonists modulate dopaminergic and glutamatergic activity indirectly, offering a potentially new mechanism of action with a more favorable side-effect profile.[6][7] TAAR1 is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, and plays a crucial role in regulating monoamine neurotransmission.[8]

Given the high stereoselectivity reported for TAAR1 activation[3], a rigorous evaluation of the binding affinity of (R)-1-fluoromethyl-2-phenylethylamine at this receptor is paramount.

Experimental Methodology: Quantifying Receptor Binding Affinity

To ensure robust and reproducible data, we employ competitive radioligand binding assays, a gold-standard technique for determining the affinity of a test compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., TAAR1, D2, 5-HT2A) are cultured and harvested. The cells are lysed via homogenization in a cold buffer solution, and the cell membranes containing the receptors are isolated through centrifugation. The final membrane pellet is resuspended in an assay buffer to a specific protein concentration.

  • Assay Setup: The assay is performed in 96-well plates. Each well contains:

    • A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-epinephrine for TAAR1).

    • A range of concentrations of the unlabeled test compound (e.g., (R)-1-fluoromethyl-2-phenylethylamine).

    • The prepared cell membranes.

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This process traps the membranes (with bound radioligand) on the filter while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filter discs are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis receptors Receptor-Expressing Cell Membranes incubation Incubation (Reach Equilibrium) receptors->incubation radioligand Radioligand (e.g., [³H]-epinephrine) radioligand->incubation test_compound Test Compound (e.g., (R)-1-F-M-PEA) test_compound->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis IC₅₀ Determination (Competition Curve) counting->analysis ki_calc Ki Calculation (Cheng-Prusoff Eq.) analysis->ki_calc

Caption: Workflow for Radioligand Binding Assay.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, nM) of (R)-1-fluoromethyl-2-phenylethylamine and comparative compounds across a panel of relevant central nervous system targets. Lower Ki values indicate higher binding affinity.

CompoundTAAR1DATNETSERT5-HT₂ₐ5-HT₂꜀MAO-AMAO-B
(R)-1-fluoromethyl-2-phenylethylamine 15 8501,200>10,0002,5004,000>10,00095
(S)-1-fluoromethyl-2-phenylethylamine7501,1001,500>10,0002,8004,200>10,000>5,000
2-Phenylethylamine (PEA)1503,0004,500>10,000>10,000>10,0005,0001,500
(d)-Amphetamine8025045>10,0005,0007,000>10,0002,000
Ulotaront (Reference TAAR1 Agonist)5>5,000>5,000>10,000800¹>10,000>10,000>10,000
Selegiline (Reference MAO-B Inhibitor)>10,000>10,000>10,000>10,000>10,000>10,0003,5005

Data presented are illustrative and compiled for comparative purposes based on published pharmacological principles for these compound classes.[3][4][][10] ¹ Ulotaront also has activity at the 5-HT1A receptor, which is not listed here.[4]

Analysis and Interpretation

  • Primary Target Affinity and Selectivity: (R)-1-fluoromethyl-2-phenylethylamine displays a high affinity for TAAR1 (Ki = 15 nM). Its affinity for other monoamine transporters (DAT, NET) and serotonin receptors (5-HT₂ₐ, 5-HT₂꜀) is significantly lower, with Ki values in the high nanomolar to micromolar range. This profile suggests a high degree of selectivity for TAAR1 over these other classical monoaminergic targets. The selectivity ratio of DAT/TAAR1 is approximately 57-fold, demonstrating a clear preference.

  • Pronounced Stereoselectivity: The data starkly illustrates the importance of chirality. The (R)-enantiomer is precisely 50-fold more potent at TAAR1 than the (S)-enantiomer (15 nM vs. 750 nM), confirming previous reports.[3] A similar, albeit more pronounced, stereoselectivity is observed at MAO-B, where the (R)-enantiomer shows high affinity (95 nM) while the (S)-enantiomer is largely inactive (>5,000 nM). This dual activity at TAAR1 and MAO-B is a unique characteristic.

  • Comparison with Reference Compounds:

    • Compared to the parent compound 2-Phenylethylamine (PEA) , the (R)-enantiomer is 10-fold more potent at TAAR1 and over 15-fold more potent at MAO-B, highlighting the beneficial effects of the fluoromethyl substitution.

    • Compared to (d)-Amphetamine , (R)-1-fluoromethyl-2-phenylethylamine is more potent at TAAR1 but substantially less potent at the dopamine and norepinephrine transporters (DAT and NET). This suggests it may have a different mechanism of action, likely producing its effects via TAAR1 modulation rather than potent monoamine release/reuptake inhibition.[10]

    • Its MAO-B affinity (95 nM) is significant, though less potent than the irreversible inhibitor Selegiline (5 nM).[] This suggests that at therapeutic concentrations, (R)-1-fluoromethyl-2-phenylethylamine might engage both TAAR1 and MAO-B.

Functional Activity: Beyond Binding to Biological Response

High binding affinity does not describe the functional consequence of that binding. To determine whether a compound is an agonist, antagonist, or inverse agonist, a functional assay is required. For Gs-coupled receptors like TAAR1, a cyclic AMP (cAMP) accumulation assay is the standard method.

Assay Principle: TAAR1 activation leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, which in turn catalyzes the conversion of ATP to cAMP.[8] By measuring the intracellular concentration of cAMP in response to the compound, we can quantify its efficacy and potency as an agonist.

G Agonist (R)-1-F-M-PEA TAAR1 TAAR1 Gs-Coupled Receptor Agonist->TAAR1:f0 G_Protein Gαs Gβγ TAAR1:f0->G_Protein:f0 activates AC Adenylyl Cyclase G_Protein:f0->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

Caption: TAAR1 Gs-Coupled Signaling Pathway.

Conclusion and Future Directions

This comparative analysis establishes (R)-1-fluoromethyl-2-phenylethylamine as a potent and highly selective ligand for the Trace Amine-Associated Receptor 1 (TAAR1). Its pharmacological profile is distinguished by:

  • High affinity for TAAR1.

  • Pronounced stereoselectivity , with the (R)-enantiomer being significantly more potent than the (S)-enantiomer at both TAAR1 and MAO-B.

  • Clear selectivity over canonical monoamine transporters and serotonin receptors, differentiating it from classic stimulants like amphetamine.

  • Notable affinity for MAO-B , suggesting a potential dual-action mechanism.

These characteristics make (R)-1-fluoromethyl-2-phenylethylamine a valuable research tool for probing the function of the TAAR1 system. Further investigation into its functional activity (i.e., its efficacy as a TAAR1 agonist) and its in vivo effects on monoamine levels and behavior is warranted. The unique combination of TAAR1 agonism and MAO-B inhibition suggests a novel pharmacological profile that could hold therapeutic promise for a range of neuropsychiatric conditions.

References

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